molecular formula C10H11N3O2 B1317205 N-Methoxy-N-methyl-1H-indazole-3-carboxamide CAS No. 351457-12-0

N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No.: B1317205
CAS No.: 351457-12-0
M. Wt: 205.21 g/mol
InChI Key: NRQALXRUZKPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methoxy-N-methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methoxy-N-methyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQALXRUZKPBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NNC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581221
Record name N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351457-12-0
Record name N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-Methoxy-N-methyl-1H-indazole-3-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the demand for reliable and versatile building blocks is paramount. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized derivative of the pharmacologically significant indazole core, represents a pivotal intermediate for the construction of complex molecular architectures. Its classification as a Weinreb-Nahm amide endows it with unique reactivity, offering a controlled and high-fidelity route to ketones, which are themselves critical precursors to a vast array of bioactive compounds.

This technical guide provides an in-depth exploration of N-Methoxy-N-methyl-1H-indazole-3-carboxamide. Moving beyond a simple datasheet, we will dissect its core properties, provide a detailed and mechanistically-grounded synthesis protocol, and illuminate its primary application in the esteemed Weinreb-Nahm ketone synthesis. The insights herein are designed to empower researchers to leverage this powerful building block with a full understanding of the causality behind its synthesis and application, ensuring predictable and successful outcomes in the laboratory.

Part 1: Core Physicochemical and Structural Characteristics

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a stable, crystalline solid at room temperature. Its structure is a composite of two key functional domains: the bicyclic aromatic 1H-indazole ring system and the N-methoxy-N-methylamide (Weinreb amide) group. The indazole moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in various biological interactions.[1] The Weinreb amide, however, is the cornerstone of this molecule's synthetic utility, providing a stable yet reactive handle for carbon-carbon bond formation.

The inherent stability of the Weinreb amide functionality, compared to more reactive acylating agents like acid chlorides or anhydrides, allows for its storage and handling under standard laboratory conditions.[2][3]

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 205.21 g/mol [2][4][5][6]
Molecular Formula C₁₀H₁₁N₃O₂[2][4][5]
CAS Number 351457-12-0[2][4][5][7]
Appearance Crystalline Solid / Powder[8][9]
Common Synonyms 1H-Indazole-3-(N-methoxy-methyl)carbamide[5][7]
Storage Room Temperature, Sealed in Dry Conditions[2][3]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide is most effectively achieved via the coupling of its parent carboxylic acid with N,O-dimethylhydroxylamine. This process, a standard amidation reaction, relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxylamine derivative.

Principle: The carboxylic acid group of 1H-Indazole-3-carboxylic acid is converted into a more reactive species by a coupling agent. This activated intermediate is then readily attacked by the nitrogen atom of N,O-dimethylhydroxylamine, forming the stable amide bond after a series of proton transfers and elimination of byproducts.

Causality Behind Experimental Choices
  • Starting Material: 1H-Indazole-3-carboxylic acid. This precursor is chosen for its rigid, bicyclic structure, which serves as a valuable scaffold in drug design. Its carboxylic acid handle is an ideal point for chemical modification.[9]

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride. This specific hydroxylamine derivative is the defining reagent for creating a Weinreb amide.[8][10] The resulting N-methoxy-N-methylamide structure is uniquely capable of stabilizing the key intermediate in subsequent reactions (see Part 3). The hydrochloride salt form enhances its stability and ease of handling.[10]

  • Coupling Agents (EDC/HOBt): While other methods exist, the combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) is a field-proven system for minimizing side reactions and promoting high-yield amide bond formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, presenting a clean electrophile for the amine to attack.[1]

Workflow for the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification SM1 1H-Indazole-3-carboxylic acid Activation Carboxylic Acid Activation SM1->Activation SM2 N,O-Dimethylhydroxylamine HCl Coupling Nucleophilic Attack & Amide Formation SM2->Coupling SM3 EDC / HOBt SM3->Activation SM4 Base (e.g., TEA, DIPEA) SM4->Coupling Activation->Coupling Activated Intermediate Quench Aqueous Quench Coupling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purify Column Chromatography Extraction->Purify Product N-Methoxy-N-methyl- 1H-indazole-3-carboxamide Purify->Product

Caption: Synthesis workflow from starting materials to final product.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-Indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: This pre-stirring period is crucial for the formation of the HOBt-activated ester, ensuring the highly reactive O-acylisourea intermediate is efficiently trapped.

    • In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of the same solvent and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Causality: The base is required to neutralize the hydrochloride salt, liberating the free amine for reaction. Excess base also scavenges the HCl generated during the reaction.

  • Coupling Reaction:

    • Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture at room temperature.

    • Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Self-Validation: The product is expected to be in the organic phase. A simple TLC of the aqueous and organic layers can confirm this.

    • Combine the organic layers and wash sequentially with 10% NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to afford N-Methoxy-N-methyl-1H-indazole-3-carboxamide as a solid.

Part 3: Reactivity and Application in Weinreb-Nahm Ketone Synthesis

The primary and most authoritative application of this molecule is its role in the Weinreb-Nahm ketone synthesis.[11] This reaction allows for the precise formation of a ketone by treating the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents). Its major advantage is the prevention of over-addition, a common problem where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an unwanted tertiary alcohol.[11]

Mechanism of Action: The Chelated Intermediate

The success of the Weinreb ketone synthesis hinges on the formation of a remarkably stable tetrahedral intermediate.

  • Nucleophilic Addition: The organometallic reagent (R-MgBr or R-Li) adds to the carbonyl carbon of the Weinreb amide.

  • Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation. The metal cation (Mg²⁺ or Li⁺) is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the amide group.[11][12]

  • Stability at Low Temperature: This chelated six-membered ring is stable at low temperatures and does not collapse to eliminate the amide group.

  • Acidic Workup: Upon aqueous acidic workup, the stable intermediate is hydrolyzed, collapsing to release the desired ketone product.

Diagram of the Weinreb-Nahm Reaction Mechanism

Caption: The reaction mechanism highlighting the stable chelated intermediate.

Application in Drug Development

As a building block for protein degraders and other complex therapeutics, the ability to perform this transformation is critical.[2] It allows for the modular and convergent synthesis of compound libraries. The stable indazole-Weinreb amide can be prepared on a large scale. Then, in the final stages of a synthesis, a diverse array of R-groups can be introduced via different Grignard or organolithium reagents, each one yielding a unique ketone. These ketones can then be further elaborated, for example, by reduction to alcohols or conversion to amines, providing rapid access to a wide range of structurally diverse final compounds for biological screening.

Part 4: Data and Reagent Summary

Table 2: Key Reagent Properties
ReagentCAS NumberMolecular WeightKey Properties
1H-Indazole-3-carboxylic acid 4498-67-3162.15 g/mol Off-white to yellow powder, m.p. 262-271 °C.[3][9][13]
N,O-Dimethylhydroxylamine HCl 6638-79-597.54 g/mol White crystalline powder, soluble in water.[8][14][15]

Conclusion

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is far more than a simple chemical intermediate; it is an enabling tool for modern synthetic chemistry. By combining the desirable indazole scaffold with the robust and predictable reactivity of the Weinreb amide, it provides an unparalleled solution to the classic problem of controlled acylation. Its ability to cleanly convert into a diverse range of ketones upon reaction with organometallics makes it an invaluable asset for researchers in drug discovery and development. Understanding the mechanistic principles behind its synthesis and reactivity, as detailed in this guide, is the key to unlocking its full potential in the creation of novel and impactful molecules.

References

  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram . CP Lab Safety. [Link]

  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide . LookChem. [Link]

  • 1H-Indazole-3-carboxamide, N-methoxy-N-methyl- . ChemBK. [Link]

  • N-methoxy-N-methyl-1H-indazole-3-carboxamide . Sunway Pharm Ltd. [Link]

  • 6-methoxy-N-methyl-1H-indazole-3-carboxamide . PubChem, National Center for Biotechnology Information. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • methyl 1H-indazole-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • N,O-Dimethylhydroxylamine . Wikipedia. [Link]

  • Weinreb ketone synthesis . Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]

  • N-Methoxy-N-methylcyanoformamide . Organic Syntheses. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications . Journal of Chemical Reviews. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. [Link]

  • Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]

  • What IS the Weinreb Amide? . YouTube. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a key synthetic intermediate in medicinal and process chemistry. We will explore its fundamental chemical properties, established synthesis protocols, characteristic reactivity as a Weinreb amide, and its pivotal role in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: The Strategic Importance of an Indazole Weinreb Amide

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a specialized chemical entity belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[2][3][4][5][6]

The true synthetic value of this molecule lies in the Weinreb amide functionality. First reported in 1981, this group provides a robust and high-yield method for the synthesis of ketones from carboxylic acid derivatives.[1] Unlike the direct reaction of more reactive organometallic reagents with acid chlorides or esters—which often leads to over-addition and the formation of tertiary alcohols—the Weinreb amide reacts to form a stable, five-membered chelated tetrahedral intermediate. This intermediate is unreactive towards further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[1] This controlled reactivity makes N-Methoxy-N-methyl-1H-indazole-3-carboxamide an invaluable precursor for accessing 3-keto-indazole derivatives, which are critical nodes for further molecular elaboration in drug discovery programs.[7][8]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. The core identifiers and physical state of N-Methoxy-N-methyl-1H-indazole-3-carboxamide are summarized below.

PropertyValueSource(s)
Chemical Name N-Methoxy-N-methyl-1H-indazole-3-carboxamide[9]
Synonyms 1H-Indazole-3-(N-methoxy-methyl)carbamide[10][11]
CAS Number 351457-12-0[9][10]
Molecular Formula C₁₀H₁₁N₃O₂[9][10]
Molecular Weight 205.21 g/mol [9][10][12]
Appearance White to yellow solid[11]

Predicted Physicochemical Data: The following properties have been determined through computational prediction and serve as a useful guideline for experimental design.

PropertyPredicted ValueSource(s)
Boiling Point 371.2 ± 32.0 °C[13]
Density 1.15 ± 0.1 g/cm³[13]
pKa 3.26 ± 0.10[13]

Synthesis and Reactivity: A Gateway to Indazole Ketones

The primary utility of this compound is twofold: its synthesis from a readily available starting material and its subsequent conversion to a ketone.

Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

The most direct route to this Weinreb amide is via the coupling of 1H-indazole-3-carboxylic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product IndazoleAcid 1H-Indazole-3-carboxylic Acid Coupling Coupling Agent (e.g., CDI, EDC/HOBt) IndazoleAcid->Coupling Activation Hydroxylamine N,O-Dimethylhydroxylamine Hydroxylamine->Coupling Nucleophilic Attack WeinrebAmide N-Methoxy-N-methyl-1H- indazole-3-carboxamide Coupling->WeinrebAmide Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Coupling Temp Room Temperature Temp->Coupling

Caption: Workflow for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis via Carbonyl Diimidazole (CDI) Activation [11]

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Slowly add solid carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Effervescence (CO₂ evolution) will be observed. Stir for 15-30 minutes post-addition.

  • Heating: Heat the reaction mixture to approximately 65 °C and maintain for 2 hours to ensure complete formation of the acyl-imidazole intermediate.

  • Coupling: Cool the mixture to room temperature and add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq) to liberate the free amine in situ.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the intermediate.

  • Workup: Quench the reaction by pouring it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Reactivity: The Weinreb Ketone Synthesis

The hallmark reaction of this molecule is its conversion to a 3-acyl-1H-indazole upon treatment with an organometallic reagent (e.g., Grignard or organolithium).[7][8]

G WeinrebAmide Indazole Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate 1. Nucleophilic Addition Grignard Organometallic R-MgX (e.g., MeMgBr) Grignard->Intermediate Ketone 3-Acyl-1H-indazole (Ketone Product) Intermediate->Ketone 2. Collapse / Hydrolysis Workup Aqueous Acidic Workup (e.g., NH4Cl) Workup->Ketone Byproduct MgX₂ + MeONHMe

Caption: Reaction mechanism for the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-1H-indazole [7][8]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a solution of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Add a solution of methylmagnesium bromide (MeMgBr, ~1.2-1.5 eq) in a suitable solvent (e.g., THF or Et₂O) dropwise via a syringe or addition funnel, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Progress can be monitored by TLC to confirm the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling.

  • Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude 3-acetyl-1H-indazole can be purified by silica gel column chromatography or recrystallization.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.[14][15] While a dedicated spectrum for this specific molecule is not publicly available, the expected chemical shifts and absorption bands can be reliably predicted based on its structure and data from analogous indazole-3-carboxamides.[5][16]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-8.2 ppm range, characteristic of the indazole ring system.[5][16]- Indazole NH: A broad singlet, typically downfield (> δ 13.0 ppm), which is exchangeable with D₂O.[5]- N-Methoxy (N-OCH₃): A singlet around δ 3.5-4.0 ppm.- N-Methyl (N-CH₃): A singlet around δ 3.2-3.5 ppm.
¹³C NMR - Carbonyl (C=O): A signal in the δ 160-170 ppm region.- Aromatic Carbons: Multiple signals between δ 110-145 ppm.[16]- N-OCH₃ Carbon: A signal around δ 60-65 ppm.- N-CH₃ Carbon: A signal around δ 30-35 ppm.
IR (Infrared) - N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region (indazole NH).[5]- C=O Stretch: A strong, sharp absorption band around 1640-1670 cm⁻¹ (amide carbonyl).[5]- Aromatic C=C/C-H: Bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.[16]
MS (Mass Spec) - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 205.21).[12][16]

Safety, Handling, and Storage

As a laboratory chemical, N-Methoxy-N-methyl-1H-indazole-3-carboxamide should be handled with appropriate care. While a specific safety data sheet is not widely available, data from the parent 1H-indazole-3-carboxamide scaffold suggests the following precautions.[17]

  • Hazard Profile (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17][18] May cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[19]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[19] Some suppliers recommend storage at room temperature, while others suggest keeping it in a dark place under an inert atmosphere.[9][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[19]

Conclusion

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a highly valuable and strategically important building block. Its identity as a Weinreb amide provides a reliable and controlled method for the synthesis of 3-keto-indazoles, which are versatile precursors for a wide array of complex molecules. The stability of the compound, combined with the predictable and high-yielding nature of its key reactions, ensures its continued relevance in the fields of synthetic organic chemistry and the discovery of new therapeutic agents.

References

  • 1073371-77-3 | CAS DataBase - ChemicalBook. (n.d.).
  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram - CP Lab Safety. (n.d.).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.
  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses.
  • Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives 4a–4g and 6a–6i. (n.d.). ResearchGate.
  • Safety Data Sheet. (2024). CymitQuimica.
  • 1H-Indazole-3-carboxamide, N-methoxy-N-methyl-. (n.d.). ChemBK.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.
  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. (n.d.). PubChem.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). ResearchGate.
  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. (n.d.). ResearchGate.
  • 1H-INDAZOLE-3-(N-METHOXY-METHYL)CARBAMIDE | 351457-12-0. (n.d.). ChemicalBook.
  • 6-methoxy-N-methyl-1H-indazole-3-carboxamide | C10H11N3O2. (n.d.). PubChem.
  • Supporting Information. (n.d.).
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. (n.d.). ResearchGate.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.).
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar.

Sources

The Indazole-Weinreb Amide Moiety: A Technical Guide to its Application in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for rational drug design. This technical guide provides an in-depth exploration of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized fragment that leverages the unique chemical properties of the indazole scaffold and the synthetic versatility of the Weinreb amide. We will detail its strategic advantages, synthesis, and application in a comprehensive FBDD workflow, from primary screening using Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) to hit validation with X-ray crystallography. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Strategic Imperative for Advanced Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently with smaller, less complex molecules.[1][2] This approach typically yields hits with lower initial potency but superior ligand efficiency, providing a more rational path for optimization into clinical candidates. The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.

N-Methoxy-N-methyl-1H-indazole-3-carboxamide represents a strategically designed fragment that incorporates two key features: a privileged scaffold and a versatile synthetic handle.

  • The Indazole Scaffold: The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory and anti-tumor properties.[3] Its bicyclic aromatic structure provides a rigid framework capable of engaging in various interactions with a protein target, such as hydrogen bonding and π-stacking.

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) functionality is a cornerstone of modern organic synthesis. Its key advantage is the ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.[1][2] This controlled reactivity makes the Weinreb amide an ideal synthetic handle for the subsequent elaboration of a fragment hit, allowing for the systematic and predictable addition of chemical diversity.

By combining these features, N-Methoxy-N-methyl-1H-indazole-3-carboxamide serves as a high-quality starting point for FBDD campaigns, offering both a favorable binding motif and a direct route for chemical optimization.

Physicochemical Properties

A well-designed fragment should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[4] Below is a summary of the calculated and observed properties for our title compound.

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight (MW) 205.21 g/mol < 300 DaEnsures the fragment is small enough to sample diverse chemical space and bind efficiently.
cLogP ~1.5≤ 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 1 (indazole N-H)≤ 3Reduces the potential for non-specific binding and provides a vector for interaction.
Hydrogen Bond Acceptors 3 (indazole N, amide C=O, methoxy O)≤ 3Provides multiple points for directed interactions with the target protein.
Rotatable Bonds 2≤ 3A lower number of rotatable bonds reduces the entropic penalty upon binding.
CAS Number 351457-12-0N/AFor unambiguous identification and procurement.[3]

Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

The synthesis of the title compound is a straightforward and robust process, starting from the commercially available 1H-indazole-3-carboxylic acid. The key transformation is an amide coupling reaction to form the Weinreb amide.

Synthetic Scheme

G cluster_0 Synthesis Pathway Start 1H-Indazole-3-carboxylic acid Reagents N,O-Dimethylhydroxylamine EDC, HOBt, DIPEA DMF Start->Reagents Amide Coupling Product N-Methoxy-N-methyl-1H- indazole-3-carboxamide Reagents->Product

Caption: Synthesis of the target fragment.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of 1H-indazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents.

Materials:

  • 1H-indazole-3-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Causality and Self-Validation:

  • Why EDC/HOBt? This combination is a widely used and effective method for amide bond formation.[5] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization (though not a concern here).

  • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • Why an inert atmosphere? While not strictly necessary for all amide couplings, it is good practice to prevent the introduction of atmospheric moisture, which can hydrolyze the activated acid intermediate.

  • Self-Validation: The progress of the reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint. The purity of the final product is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Screening Methodologies

The initial step in an FBDD campaign is the screening of a fragment library to identify "hits"—fragments that bind to the target protein. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[6] We will detail two of the most robust and widely used methods: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[7] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly well-suited for this purpose.[8]

G cluster_1 NMR Screening Workflow Prep Prepare ¹⁵N-labeled Protein Sample Ref Acquire Reference ¹H-¹⁵N HSQC Spectrum Prep->Ref Add Add Fragment (e.g., Indazole-Weinreb Amide) Ref->Add Test Acquire Test ¹H-¹⁵N HSQC Spectrum Add->Test Overlay Overlay and Compare Spectra Test->Overlay Analyze Analyze Chemical Shift Perturbations (CSPs) Overlay->Analyze Hit Identify Hit Analyze->Hit

Caption: NMR-based fragment screening workflow.

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0, with 5-10% D₂O).

  • Stock solution of N-Methoxy-N-methyl-1H-indazole-3-carboxamide in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Protein Preparation: Express and purify the target protein with ¹⁵N-labeling. Ensure the protein is stable and soluble at the concentrations required for NMR.

  • Reference Spectrum: Prepare the NMR sample of the ¹⁵N-labeled protein. Acquire a reference ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

  • Fragment Addition: Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve the desired final fragment concentration (typically 10-20 fold molar excess over the protein).

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum on the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify peaks that have shifted their position (a Chemical Shift Perturbation, or CSP).

    • Calculate the magnitude of the CSP for each affected residue using the following formula: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H is the change in the proton chemical shift, Δδ_N is the change in the nitrogen chemical shift, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9]

    • Residues with significant CSPs are indicative of being at or near the fragment's binding site.

Causality and Self-Validation:

  • Why ¹⁵N-labeling? Isotopic labeling is necessary to specifically observe the protein's signals and distinguish them from the overwhelming signals of the unlabeled fragment.

  • Why HSQC? The HSQC experiment is highly sensitive and provides a unique "fingerprint" of the protein's backbone, making it ideal for detecting subtle changes upon ligand binding.

  • Self-Validation:

    • Control: The reference spectrum (protein alone) serves as the primary control.

    • Dose-Response: A hit can be validated by performing a titration, adding increasing concentrations of the fragment and observing a dose-dependent change in the chemical shifts. This can also be used to estimate the dissociation constant (K_d).[10]

    • Solvent Control: A control experiment with the addition of only the deuterated solvent (e.g., DMSO-d₆) should be performed to ensure that observed CSPs are not due to solvent effects.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[11] It provides valuable kinetic data (association and dissociation rates) in addition to affinity information.

G cluster_2 SPR Screening Workflow Immobilize Immobilize Target Protein on Sensor Chip Baseline Establish Stable Baseline with Running Buffer Immobilize->Baseline Inject Inject Fragment Solution (Association) Baseline->Inject Dissociate Flow Running Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Chip Surface Dissociate->Regenerate Analyze Analyze Sensorgram for Binding Kinetics & Affinity Regenerate->Analyze Hit Identify Hit Analyze->Hit

Caption: SPR-based fragment screening workflow.

Materials:

  • Purified target protein.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide dissolved in running buffer.

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.

  • Screening:

    • Inject the fragment solution at a single high concentration (e.g., 200 µM) over the target and reference flow cells.

    • Monitor the binding response in real-time, which is displayed as a sensorgram (a plot of response units vs. time).[12][13]

    • A significant increase in response on the target surface relative to the reference surface indicates a binding event.

  • Hit Characterization (Dose-Response):

    • For fragments identified as hits, perform a dose-response experiment by injecting a series of increasing concentrations of the fragment.

    • Analyze the resulting sensorgrams to determine kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d). This is typically done by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).[14][15]

Causality and Self-Validation:

  • Why a Reference Cell? The reference flow cell is crucial for correcting for bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to a specific interaction with the target protein.

  • Why Real-Time Monitoring? Real-time data allows for the direct observation of both the association and dissociation phases of the interaction, providing rich kinetic information that is not available from endpoint assays.

  • Self-Validation:

    • Reproducibility: Injections should be performed in duplicate or triplicate to ensure the results are reproducible.

    • Control Compounds: A known binder (positive control) and a known non-binder (negative control) should be included in the screen to validate the assay performance.

    • Steady-State Analysis: For fast on/off interactions typical of fragments, a steady-state affinity measurement can be performed by plotting the response at equilibrium against the fragment concentration.[14]

Summary of Primary Screening Hits

The following table illustrates hypothetical results from the primary screening of N-Methoxy-N-methyl-1H-indazole-3-carboxamide against a target protein.

Screening MethodKey ParameterResultInterpretation
NMR (¹H-¹⁵N HSQC) Max CSP0.08 ppmSignificant chemical shift perturbations observed for specific residues, indicating direct binding.
SPR K_d350 µMWeak but measurable affinity, typical for a fragment hit.
Ligand Efficiency (LE) Calculated LE0.35A good LE value (>0.3) suggests that the fragment makes high-quality interactions with the target.

Hit Validation and Structural Characterization

Once a fragment hit has been identified and confirmed by primary screening methods, the next critical step is to obtain high-resolution structural information of the protein-fragment complex. X-ray crystallography is the gold standard for this purpose, providing a detailed three-dimensional map of the binding interaction.[16]

Experimental Workflow: X-ray Crystallography

G cluster_3 X-ray Crystallography Workflow Crystal Grow Protein Crystals Soak Soak Crystal in Fragment Solution Crystal->Soak Freeze Cryo-protect and Flash-freeze Crystal Soak->Freeze Diffract Collect X-ray Diffraction Data Freeze->Diffract Process Process Data and Solve Structure Diffract->Process Model Build Fragment into Electron Density Map Process->Model Refine Refine Structure Model->Refine Validate Validate Binding Pose Refine->Validate

Caption: X-ray crystallography workflow for hit validation.

Detailed Protocol: Crystal Soaking

Materials:

  • High-quality crystals of the target protein.

  • Soaking solution (mother liquor) containing a high concentration of the fragment (e.g., 1-10 mM).

  • Cryoprotectant solution.

  • Cryo-loops and crystal harvesting tools.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Growth: Grow diffraction-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Soaking: Transfer a protein crystal into a drop of mother liquor containing the dissolved fragment. The soaking time can range from minutes to hours.

  • Cryo-protection: Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.

  • Data Collection: Mount the crystal on a goniometer and flash-freeze it in a stream of liquid nitrogen. Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination: Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure as a search model.

  • Electron Density Map Interpretation: Calculate difference electron density maps (e.g., Fo-Fc maps). Positive density in these maps that is not accounted for by the protein model indicates the location of the bound fragment.[17][18]

  • Modeling and Refinement: Model the fragment into the observed electron density and refine the structure of the protein-fragment complex to obtain a final, high-resolution model.

Causality and Self-Validation:

  • Why Soaking? Crystal soaking is often the quickest method to obtain a protein-fragment complex structure, as it does not require re-optimizing crystallization conditions.[16]

  • Why Synchrotron? Synchrotron sources provide high-intensity X-ray beams that are necessary to collect high-quality diffraction data from often small and weakly diffracting protein crystals.

  • Self-Validation:

    • Difference Maps: The presence of clear, unambiguous positive density in the Fo-Fc map at a level of >3σ is strong evidence for the binding of the fragment.

    • Refinement Statistics: The quality of the final model is assessed using various crystallographic statistics (e.g., R-work, R-free, Ramachandran plot analysis, bond lengths, and angles). A significant improvement in these statistics upon inclusion of the fragment provides further validation.

    • Chemical Plausibility: The final binding pose of the fragment must be chemically and sterically plausible, with reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the surrounding protein residues.

Illustrative Crystallographic Data
ParameterValueInterpretation
PDB ID (Hypothetical)Unique identifier for the deposited structure.
Resolution 1.8 ÅHigh resolution, allowing for clear visualization of the fragment and its interactions.
Space Group P2₁2₁2₁Describes the symmetry of the crystal lattice.
R-work / R-free 0.18 / 0.21Good refinement statistics, indicating a well-refined model that fits the experimental data.
Fragment B-factors 25 ŲB-factors are comparable to the surrounding protein atoms, suggesting the fragment is well-ordered in the binding site.

Conclusion and Future Directions

N-Methoxy-N-methyl-1H-indazole-3-carboxamide represents a highly valuable tool for fragment-based drug discovery. Its privileged indazole core provides a solid foundation for target engagement, while the synthetically tractable Weinreb amide handle offers a direct and controlled avenue for hit-to-lead optimization. The methodologies outlined in this guide—from robust primary screening with NMR and SPR to definitive structural validation via X-ray crystallography—provide a comprehensive and self-validating framework for leveraging this fragment in drug discovery campaigns. By understanding the "why" behind each experimental choice and incorporating rigorous controls, researchers can confidently identify and advance high-quality fragment hits, ultimately accelerating the journey towards novel therapeutics.

References

  • Barluenga, S., et al. (2009). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Nature Experiments. Available at: [Link]

  • Chen, Y., et al. (2009). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. Available at: [Link]

  • de Souza, N. B., & de Vita, D. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC. Available at: [Link]

  • Feng, Z., et al. (2019). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS One. Available at: [Link]

  • Giri, R., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PMC. Available at: [Link]

  • Affinité Instruments. (2020). SPR Sensorgram Explained. Available at: [Link]

  • Jiménez-García, E., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. ACS Publications. Available at: [Link]

  • Kaiser, N. F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Jones, T. A. (1997). Electron-Density Map Interpretation. International Union of Crystallography. Available at: [Link]

  • L'Heureux, A., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). UNDERSTANDING SPR DATA. CACHE Challenges. Available at: [Link]

  • Cowtan, K. (2008). Fitting molecular fragments into electron density. PMC. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Neves, D., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Davis, B., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

  • Wulf, M., et al. (2022). NMR‐based fragment screening and hit identification. ResearchGate. Available at: [Link]

  • Aldeghi, M., et al. (2022). Fragment Hotspot Mapping to Identify Selectivity-Determining Regions between Related Proteins. Journal of Chemical Information and Modeling. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Baker, M. A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. Available at: [Link]

  • SpiroChem. (n.d.). Fragment Library. Available at: [Link]

  • CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Available at: [Link]

  • Unknown. (2025). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. Available at: [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • Patil, V., et al. (2003). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, known to possess a wide range of biological activities including anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonism.[1][2] The functionalization of the indazole core, particularly at the 3-position, is a critical strategy in medicinal chemistry and drug development.[3] One of the most versatile intermediates for this purpose is the N-methoxy-N-methylamide, commonly known as a Weinreb amide.

N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS No: 351457-12-0) is a stable, crystalline solid that serves as an exceptional precursor for the synthesis of 3-acylindazoles (ketones) and 3-formylindazoles (aldehydes).[4] Unlike more reactive carboxylic acid derivatives such as acid chlorides or anhydrides, the Weinreb amide's tetrahedral intermediate, formed upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), is stabilized by chelation to the methoxy methyl group. This prevents over-addition and allows for the clean isolation of the desired ketone after acidic workup.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide from its corresponding carboxylic acid. We will delve into the mechanistic rationale behind the chosen coupling strategy, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in drug discovery and organic synthesis.

Reaction Principle & Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water at high temperatures, conditions unsuitable for complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid group. This is achieved using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

For this synthesis, we employ a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely utilized for its efficiency, mild reaction conditions, and the water-soluble nature of its urea byproduct, which simplifies purification.[1][7]

The key steps in the mechanism are:

  • Activation of Carboxylic Acid: The carboxylic acid (Indazole-3-carboxylic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: This unstable intermediate rapidly reacts with HOBt to form an activated HOBt-ester. This step is crucial as it minimizes side reactions, such as the formation of an N-acylurea byproduct, and has been shown to suppress racemization in chiral substrates.[8]

  • Amide Bond Formation: The amine (N,O-dimethylhydroxylamine) then performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester. This step is generally the rate-determining step and results in the formation of the desired amide bond and the release of HOBt.

A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and the acidic proton of the carboxylic acid, thereby liberating the free amine for the nucleophilic attack.

G cluster_0 Activation Phase cluster_1 Coupling Phase Indazole-3-COOH Indazole-3- Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) Indazole-3-COOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated) O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amine N,O-Dimethyl- hydroxylamine HOBt_Ester->Amine Product N-Methoxy-N-methyl-1H- indazole-3-carboxamide (Weinreb Amide) HOBt_Ester->Product Amine->Product Nucleophilic Attack

Caption: EDC/HOBt coupling reaction workflow.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Adjustments can be made as necessary. All operations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Materials & Reagents
ReagentMW ( g/mol )Amount (mg)MmolEquivalentsSupplier Purity
1H-Indazole-3-carboxylic acid162.158115.01.0≥98%
N,O-Dimethylhydroxylamine hydrochloride97.545856.01.2≥98%
EDC Hydrochloride (EDC·HCl)191.7011506.01.2≥98%
1-Hydroxybenzotriazole (HOBt)135.138116.01.2≥98%
Triethylamine (TEA)101.191520 (2.1 mL)15.03.0≥99%, anhydrous
N,N-Dimethylformamide (DMF)-25 mL--Anhydrous
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen/Argon line)

  • Syringes and needles

  • Ice-water bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-Indazole-3-carboxylic acid (811 mg, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask and stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HOBt (811 mg, 6.0 mmol) and EDC·HCl (1150 mg, 6.0 mmol). Stir for 15 minutes at room temperature. The solution may become slightly thicker.[1]

  • Amine Addition: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (585 mg, 6.0 mmol) in a small amount of DMF (~5 mL) and add Triethylamine (2.1 mL, 15.0 mmol). Add this mixture dropwise to the main reaction flask.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate). The starting carboxylic acid should have a lower Rf than the less polar amide product.

  • Work-up: a. Once the reaction is complete, pour the mixture into ice-cold water (100 mL). b. Extract the product with Ethyl Acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 50 mL), water (50 mL), and finally with brine (50 mL).[1] This removes unreacted acid, HOBt, and the water-soluble urea byproduct. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. However, if required, it can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

G start Start: Oven-dried 100 mL RBF under N2 atmosphere add_acid 1. Add Indazole-3-COOH (811 mg, 5.0 mmol) start->add_acid add_dmf 2. Add anhydrous DMF (25 mL) Stir to dissolve add_acid->add_dmf add_coupling 3. Add HOBt (811 mg) and EDC·HCl (1150 mg) add_dmf->add_coupling stir_15min 4. Stir for 15 min at RT add_coupling->stir_15min add_amine 5. Add N,O-dimethylhydroxylamine·HCl (585 mg) and TEA (2.1 mL) stir_15min->add_amine react 6. Stir 4-6 hours at RT add_amine->react monitor 7. Monitor by TLC react->monitor workup 8. Quench with ice water and perform aqueous workup monitor->workup extract 9. Extract with Ethyl Acetate workup->extract wash 10. Wash with NaHCO3, H2O, Brine extract->wash dry 11. Dry (Na2SO4) and concentrate wash->dry purify 12. Purify via column chromatography (if necessary) dry->purify product Final Product: N-Methoxy-N-methyl-1H- indazole-3-carboxamide purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Characterization

  • Product: N-Methoxy-N-methyl-1H-indazole-3-carboxamide

  • Molecular Formula: C₁₀H₁₁N₃O₂[9]

  • Molecular Weight: 205.21 g/mol [9]

  • Appearance: Off-white to pale yellow solid

  • Yield: 80-95%

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the indazole ring protons (δ 7.2-8.1 ppm), the N-CH₃ protons (δ ~3.3 ppm), the O-CH₃ protons (δ ~3.8 ppm), and the indazole N-H proton (δ >13 ppm).

    • Mass Spectrometry (ESI+): m/z = 206.09 [M+H]⁺.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagents (EDC/HOBt are moisture sensitive).2. Insufficient base (TEA).3. Anhydrous conditions not maintained.1. Use fresh, high-purity coupling reagents. Store EDC at -20°C.2. Ensure at least 3 equivalents of base are used to neutralize the amine salt and acid.3. Use oven-dried glassware and anhydrous solvents.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Extend reaction time to 12-24 hours.2. Ensure the reaction is run at ambient room temperature (~20-25 °C). Gentle warming to 40°C can be attempted but monitor for side products.
Difficult Purification 1. Formation of N-acylurea byproduct.2. Incomplete removal of DMF.1. Ensure HOBt is added before or with EDC to minimize this side reaction.2. During workup, wash thoroughly with water/brine to remove DMF. If residual DMF persists, co-evaporate with toluene or heptane.
Starting Material Recovered Amine failed to couple.Verify the quality of the N,O-dimethylhydroxylamine hydrochloride and ensure sufficient base was used to generate the free amine in situ.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • DMF: is a suspected teratogen and can be absorbed through the skin. Handle only in a well-ventilated fume hood.

    • EDC·HCl: is a sensitizer and irritant. Avoid inhalation of dust and skin contact.

    • HOBt: can be explosive when dry. While commercially available forms are generally safe, handle with care and avoid excessive heating or grinding.

    • Triethylamine (TEA): is corrosive and has a strong odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Retrieved from: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Retrieved from: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available at: [Link]

  • Syntho Pharm. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from: [Link]

  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from: [Link]

  • U.S. Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]

Sources

N-alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective N-Alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Introduction: The Strategic Importance of N-Alkyl Indazoles in Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle, serving as a cornerstone in a multitude of clinically significant pharmaceuticals.[1][2] Its utility is exemplified by N-alkylated derivatives such as Pazopanib, an N2-substituted tyrosine kinase inhibitor, and Niraparib, an N1-substituted PARP inhibitor used in cancer therapy.[2][3] The specific placement of the alkyl group on the N1 or N2 nitrogen of the pyrazole ring is not a trivial synthetic detail; it is a critical determinant of the molecule's three-dimensional structure, target engagement, and ultimate pharmacological activity.

However, the direct alkylation of 1H-indazoles often presents a formidable challenge to the medicinal chemist, frequently yielding a mixture of N1 and N2 regioisomers.[4] This lack of selectivity complicates purification, reduces yields, and can be a significant bottleneck in the drug development pipeline.

This application note provides an in-depth guide to the highly regioselective N1-alkylation of a specific, high-value substrate: N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This molecule, featuring a Weinreb amide at the C-3 position, is a versatile building block in modern synthetic chemistry, particularly for protein degraders.[5] We will dissect the mechanistic principles that govern selectivity and provide a robust, field-proven protocol that leverages these principles to achieve predictable and high-yielding outcomes. The causality behind each experimental choice is explained to empower researchers to not only replicate the results but also to adapt the methodology to new substrates with confidence.

Section 1: The Mechanistic Rationale for N1-Selectivity

The regiochemical outcome of indazole alkylation is a classic example of kinetically versus thermodynamically controlled reactions, heavily influenced by reaction conditions.[6][7] While the 1H-indazole tautomer is generally more stable, the distribution of negative charge in the corresponding indazolide anion is delocalized across both N1 and N2, making both sites nucleophilic.[2]

For substrates like N-Methoxy-N-methyl-1H-indazole-3-carboxamide, the key to achieving high N1-selectivity lies in exploiting chelation control . The Weinreb amide at the C-3 position is not an innocent bystander; its carbonyl oxygen can coordinate with the cation of the base used for deprotonation.

When a base such as sodium hydride (NaH) is used in a non-polar, aprotic solvent like tetrahydrofuran (THF), the resulting sodium indazolide exists as a tight ion pair.[4][6] This proximity allows the sodium cation to form a stable six-membered chelate ring involving the N2 nitrogen and the C-3 carbonyl oxygen. This chelation effectively "locks" the conformation, sterically hindering the N2 position and electronically directing the incoming alkylating agent to the more accessible N1 position. This directed pathway is kinetically and thermodynamically favorable under these conditions.[4]

G cluster_n1 N1-Alkylation Pathway (Favored) cluster_n2 N2-Alkylation Pathway (Disfavored) N1_Start Indazolide Anion (with Na+ counter-ion) N1_TS Chelated Transition State (Six-membered ring) N1_Start->N1_TS Electrophile (R-X) approaches N1_Product N1-Alkylated Product (Major Isomer) N1_TS->N1_Product Alkylation at N1 caption_n1 Na+ coordinates with N2 and C=O, directing attack to N1. N2_Start Indazolide Anion (with Na+ counter-ion) N2_TS Non-Chelated Transition State (Higher Energy) N2_Start->N2_TS Electrophile (R-X) approaches N2_Product N2-Alkylated Product (Minor Isomer) N2_TS->N2_Product Alkylation at N2 caption_n2 No chelation stabilization; steric hindrance at N2.

Figure 1. Chelation-controlled mechanism for regioselective N1-alkylation.

Conversely, using conditions that favor dissociated ions (e.g., polar aprotic solvents like DMF or different bases) can disrupt this chelation, leading to a loss of regioselectivity and the formation of significant amounts of the N2-alkylated isomer.[6]

Section 2: Detailed Experimental Protocol

This protocol describes the N1-benzylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide as a representative example. The principles are broadly applicable to other primary and secondary alkyl halides and tosylates.[3]

Materials and Equipment
  • Reagents:

    • N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS: 351457-12-0)[5]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Benzyl bromide (or other alkylating agent)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Argon or nitrogen gas line with a bubbler

    • Ice-water bath

    • Syringes for liquid transfer

    • Rotary evaporator

    • Glassware for work-up (separatory funnel, Erlenmeyer flasks)

    • Silica gel for column chromatography

Experimental Workflow Diagram

G arrow -> A 1. Setup & Inerting - Assemble dry glassware. - Purge with Ar/N2. B 2. Deprotonation - Suspend NaH in anhydrous THF. - Cool to 0 °C. A->B C 3. Substrate Addition - Add indazole solution dropwise. - Stir for 30 min at 0 °C. B->C D 4. Alkylation - Add alkylating agent dropwise. - Warm to RT and stir. C->D E 5. Monitoring - Check reaction progress by TLC/LCMS. D->E F 6. Quenching - Cool to 0 °C. - Cautiously add sat. NH4Cl(aq). E->F G 7. Work-up - Partition with EtOAc and H2O. - Wash with brine, dry, concentrate. F->G H 8. Purification & Analysis - Silica gel chromatography. - Characterize by NMR, MS. G->H

Figure 2. Step-by-step experimental workflow for N1-alkylation.
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (60% dispersion, 1.2 equivalents) to a dry two-neck round-bottom flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere is critical as NaH reacts violently with water and oxygen. Using a slight excess (1.2 eq.) ensures complete deprotonation of the substrate.

  • Deprotonation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Removing the mineral oil improves reactivity. Cooling to 0 °C safely moderates the exothermic deprotonation reaction and the evolution of hydrogen gas.

  • Substrate Addition: In a separate flask, dissolve N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Causality: A slow, dropwise addition prevents a dangerous buildup of hydrogen gas. The 30-minute stir time ensures the complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

    • Causality: A small excess of the electrophile ensures the reaction goes to completion. The reaction is typically monitored until the starting material is consumed.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

    • Causality:This is a critical safety step. Quenching destroys any unreacted NaH. It must be done slowly and at 0 °C to control the vigorous evolution of hydrogen gas. NH₄Cl is a mild acid source that neutralizes the reaction mixture.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N1-alkylated product.[4]

Section 3: Data, Validation, and Characterization

A protocol is only as good as its validation. Confirming the identity and, most importantly, the regiochemistry of the product is essential.

Expected Results for Various Alkylating Agents

The following table summarizes typical outcomes for the N1-alkylation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide using the protocol described above.

Alkylating AgentReagent TypeTypical Reaction TimeTypical YieldN1:N2 Ratio
IodomethaneAlkyl Halide2-4 hours>90%>99:1
Benzyl BromideAlkyl Halide4-8 hours>90%>99:1
n-Pentyl BromideAlkyl Halide12-16 hours85-95%>99:1
Isopropyl TosylateAlkyl Tosylate16-24 hours70-80%>95:5
Analytical Confirmation of Regiochemistry

The unambiguous assignment of the N1 and N2 isomers is accomplished using 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][6]

  • N1-Alkylated Isomer (Desired Product): A key correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C-7a carbon of the indazole ring. No correlation is typically seen between these protons and the C-3 carbon.[2][6]

  • N2-Alkylated Isomer (Minor/Undesired Product): A key correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C-3 carbon of the indazole ring. No correlation will be seen between these protons and the C-7a carbon.[2][6]

This clear and distinct difference in HMBC correlations provides definitive, publishable proof of the regiochemical outcome.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram - CP Lab Safety. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? - Reddit. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. [Link]

  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles | Request PDF - ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]

Sources

Application and Protocol Guide for the Synthesis of Indazole-Based PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of p21-activated kinase 1 (PAK1) inhibitors centered on a 1H-indazole-3-carboxamide scaffold. The synthesis leverages the versatility of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, commonly known as a Weinreb amide, as a key intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will delve into the strategic importance of PAK1 as a therapeutic target, provide step-by-step synthetic procedures with in-depth scientific rationale, and outline methods for the characterization and evaluation of the synthesized compounds.

Introduction: The Rationale for Targeting PAK1 with Indazole Scaffolds

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] Among the six identified isoforms, PAK1 is a central node in a complex network of signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Aberrant activation or overexpression of PAK1 is frequently observed in a multitude of human cancers, including breast, lung, and pancreatic cancer, where it plays a significant role in tumorigenesis and metastasis.[4][5] This makes PAK1 a highly attractive target for the development of novel anticancer agents.[6]

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational compounds.[7][8] Its rigid bicyclic structure provides a well-defined vector for substituent placement, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[8] Specifically, 1H-indazole-3-carboxamide derivatives have been identified as a promising class of potent and selective PAK1 inhibitors.[9]

This guide focuses on a synthetic strategy that utilizes N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This Weinreb amide intermediate is particularly advantageous as it readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols.[10] This controlled reactivity allows for the clean and efficient introduction of diverse side chains at the 3-position of the indazole ring, facilitating the generation of a library of potential PAK1 inhibitors.

Below, we present a detailed, field-tested protocol for the multi-step synthesis of a representative PAK1 inhibitor, starting from the commercially available 1H-indazole-3-carboxylic acid.

The PAK1 Signaling Pathway: A Central Hub in Oncogenesis

PAK1 is activated downstream of various growth factor receptors and integrins. The binding of active, GTP-bound Rac or Cdc42 to the p21-binding domain (PBD) of PAK1 disrupts its autoinhibited dimeric conformation, leading to autophosphorylation and full kinase activation.[1] Once active, PAK1 phosphorylates a multitude of downstream substrates, influencing several hallmark pathways of cancer.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 Core cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Bind Rac/Cdc42-GDP Rac/Cdc42 (GDP-bound, inactive) RTKs->Rac/Cdc42-GDP Activate (GEFs) Rac/Cdc42-GTP Rac/Cdc42 (GTP-bound, active) Rac/Cdc42-GDP->Rac/Cdc42-GTP GTP loading PAK1_inactive PAK1 (inactive dimer) Rac/Cdc42-GTP->PAK1_inactive Binds to PBD PAK1_active PAK1 (active monomer) PAK1_inactive->PAK1_active Autophosphorylation Cytoskeleton Cytoskeletal Remodeling PAK1_active->Cytoskeleton Proliferation Cell Proliferation (e.g., MAPK pathway) PAK1_active->Proliferation Survival Cell Survival (e.g., anti-apoptotic) PAK1_active->Survival Metastasis Metastasis & Invasion PAK1_active->Metastasis Inhibitor Indazole-Based PAK1 Inhibitor Inhibitor->PAK1_active Inhibition

Figure 1: Simplified PAK1 Signaling Pathway. This diagram illustrates the activation of PAK1 by upstream signals from receptor tyrosine kinases (RTKs) via Rac/Cdc42, and its subsequent influence on key cellular processes implicated in cancer. The synthesized indazole-based inhibitors are designed to block the activity of the active PAK1 monomer.

Synthetic Workflow Overview

The synthesis is a three-step process commencing with the formation of the Weinreb amide, followed by a Grignard reaction to yield a key ketone intermediate, and culminating in a reductive amination to produce the final PAK1 inhibitor.

Synthesis_Workflow A 1H-Indazole-3-carboxylic acid B Step 1: Weinreb Amide Formation (EDC, HOBt, N,O-Dimethylhydroxylamine) A->B C N-Methoxy-N-methyl-1H-indazole-3-carboxamide (Weinreb Amide) B->C D Step 2: Grignard Reaction (R-MgBr) C->D E 3-Acyl-1H-indazole (Ketone Intermediate) D->E F Step 3: Reductive Amination (Amine, NaBH(OAc)3) E->F G Final PAK1 Inhibitor (1H-Indazole-3-carboxamide derivative) F->G

Figure 2: Three-step synthesis of a PAK1 inhibitor. This workflow outlines the key transformations from the starting carboxylic acid to the final carboxamide product.

Materials and Reagents

ReagentSupplierPurityNotes
1H-Indazole-3-carboxylic acidSigma-Aldrich≥98%Starting material.
N,O-Dimethylhydroxylamine hydrochlorideSigma-Aldrich≥98%For Weinreb amide formation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich≥98%Coupling agent for amidation.
HOBt (Hydroxybenzotriazole)Sigma-Aldrich≥98%Coupling additive to suppress side reactions.
Triethylamine (TEA)Sigma-Aldrich≥99.5%Base for amide coupling.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrousReaction solvent.
Dichloromethane (DCM)Sigma-AldrichAnhydrousExtraction and reaction solvent.
Tetrahydrofuran (THF)Sigma-AldrichAnhydrousSolvent for Grignard reaction.
Aryl/Alkyl Magnesium Bromide (e.g., 1M in THF)Sigma-Aldrich-Specific Grignard reagent will vary based on desired R-group.
Ammonium Chloride (NH4Cl)Sigma-Aldrich≥99.5%For quenching Grignard reaction.
Amine (R2-NH2)Sigma-Aldrich≥98%Specific amine will vary for the final inhibitor structure.
Sodium triacetoxyborohydride (NaBH(OAc)3)Sigma-Aldrich95%Reducing agent for reductive amination.
Acetic AcidSigma-AldrichGlacialCatalyst for imine formation.
Ethyl AcetateFisher ScientificHPLC GradeFor extraction and chromatography.
HexanesFisher ScientificHPLC GradeFor chromatography.
Sodium Sulfate (Na2SO4)Sigma-AldrichAnhydrousDrying agent.
Silica GelSiliCycle230-400 meshFor column chromatography.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Step 1: Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (Weinreb Amide)

Rationale: This step converts the carboxylic acid into a Weinreb amide. This is a standard peptide coupling reaction using EDC and HOBt. HOBt acts as an activating agent and minimizes racemization (if applicable) and other side reactions by forming an active ester, which is less prone to side reactions than the O-acylisourea intermediate formed from EDC alone. Triethylamine is used as a base to neutralize the hydrochloride salt of the amine and the HOBt.

Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).

  • To the stirred solution, add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a minimal amount of DMF and add triethylamine (3.0 eq.).

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Weinreb amide.[9]

Step 2: Synthesis of 3-Acyl-1H-indazole (Ketone Intermediate)

Rationale: The Weinreb amide is a superior acylating agent for strong nucleophiles like organometallics. The N-methoxy-N-methylamide group forms a stable, chelated tetrahedral intermediate with the magnesium ion of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup. This stability prevents the common problem of over-addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol.

Protocol:

  • Dissolve the N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired Grignard reagent (e.g., Aryl-MgBr or Alkyl-MgBr, 1.5 eq., 1M solution in THF) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography on silica gel.[10]

Step 3: Synthesis of the Final PAK1 Inhibitor via Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds.[11] The reaction proceeds in two stages: first, the ketone reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate in a reversible reaction, often catalyzed by a weak acid like acetic acid. Second, a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), is used to reduce the imine to the corresponding amine. NaBH(OAc)3 is selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot.[12] It is also less sensitive to moisture than other borohydrides like sodium cyanoborohydride.

Protocol:

  • In a round-bottom flask, dissolve the 3-acyl-1H-indazole intermediate (1.0 eq.) and the desired amine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO3 solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final compound by flash column chromatography on silica gel to yield the target PAK1 inhibitor.

Characterization and Results

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. Key shifts and coupling constants for the indazole core and newly introduced moieties should be consistent with the expected product.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. A purity of >95% is generally required for biological testing.

Table 1: Representative Synthesis Data

Compound IDStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Purity (HPLC)PAK1 IC50 (nM)
IZ-PAK-001 85786543>98%15
IZ-PAK-002 82757043>99%9.8
IZ-PAK-003 88806244>98%25

(Note: The yields and IC50 values are hypothetical and serve as an example of how to present the data. Actual results will vary based on the specific R-groups and amines used in the synthesis.)

The inhibitory activity (IC50) against PAK1 should be determined using a validated biochemical assay, such as a luminescence-based kinase assay or a radiometric assay. These assays typically measure the phosphorylation of a peptide substrate by the PAK1 enzyme in the presence of varying concentrations of the inhibitor.

Conclusion and Future Directions

The synthetic route detailed in this guide, utilizing N-Methoxy-N-methyl-1H-indazole-3-carboxamide, provides a robust and flexible platform for the generation of diverse 1H-indazole-3-carboxamide-based PAK1 inhibitors. The protocols are optimized for efficiency and purity, yielding compounds suitable for biological evaluation. The strategic use of the Weinreb amide intermediate is key to the success of this approach, allowing for the controlled introduction of various functionalities at the C3 position of the indazole scaffold.

Future work should focus on expanding the library of synthesized compounds to explore the structure-activity relationship (SAR) in detail. By systematically varying the substituents on the acyl group and the amine portion of the molecule, it is possible to optimize potency, kinase selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Promising compounds should then be advanced into cell-based assays to evaluate their effects on PAK1-dependent signaling pathways and their anti-proliferative and anti-invasive properties in relevant cancer cell lines.

References

  • A. S. Toledano, J. Bitai, D. Covini, J. Karolyi-Oezguer, C. Dank, H. Berger, A. Gollner. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Org. Lett., 26, 1229-1232.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
  • T. Chandrasekhar, A. Babul Reddy, L. Vinay Kumar, P. Jagan Naik, M. Karuna sree and G. Narayana Swamy. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316.
  • Jeremy Nugent and Brett D. Schwartz. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. (2025). Benchchem.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. (2006).
  • Method for separating and purifying substituted indazole isomers. (n.d.).
  • P. Li, J. Zhao, C. Wu, R. C. Larock, F. Shi. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2023). Pharmaceuticals.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. (2012). Clinical Cancer Research.
  • N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses Procedure.
  • P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. (2021). Theranostics.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac. (2013). PLoS ONE.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. (2011). PNAS.
  • PAK signaling in cancer. (2012). Cellular and Molecular Life Sciences.
  • Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. (2023). The Journal of Organic Chemistry.
  • 13 C NMR of indazoles. (2016).
  • Reductive amin
  • PAK signaling in cancer biology. (n.d.).
  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (2019). The Royal Society of Chemistry.
  • Cdc42/Rac1-Mediated Activation Primes PAK2 for Superactivation by Tyrosine Phosphorylation. (2003). Molecular and Cellular Biology.
  • Dissecting Activation of the PAK1 Kinase at Protrusions in Living Cells. (2011). PLoS ONE.
  • Purifying ionic compounds by flash column chrom
  • PAK1 p21 (RAC1) activated kinase 1 [ (human)]. (2025). NCBI Gene.
  • Purification procedures for synthetic dyes: Part 1—dry column chrom
  • Involvement of Rac/Cdc42/PAK pathway in cytoskeletal rearrangements.... (n.d.).

Sources

Application Notes & Protocols: Strategic Synthesis of a Potent Indazole-Based GSK-3 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, bipolar disorder, and type 2 diabetes.[1][2] Its dysregulation is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease and aberrant signaling in mood disorders.[3] This guide provides a comprehensive, in-depth protocol for the synthesis of a potent and selective indazole-based GSK-3 inhibitor, starting from the versatile building block, N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This document is structured to provide not just a procedural recipe, but a strategic rationale for each synthetic step and subsequent biological evaluation, empowering researchers to understand, replicate, and adapt these methods for novel drug discovery endeavors.

Introduction: The Rationale for Targeting GSK-3 with Indazole Scaffolds

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming key interactions with the ATP-binding pocket of various kinases.[4] Specifically for GSK-3β, the indazole's hydrogen-bond donor–acceptor–donor motif can anchor effectively to the hinge region of the enzyme, as confirmed by X-ray crystallography.[5] Our target molecule, (1-(2-(piperidin-1-yl)ethyl)-1H-indazol-3-yl)(pyridin-4-yl)methanone, is a structurally related analog of a highly potent inhibitor (IC50 = 0.004 µM), designed to optimize both potency and pharmacokinetic properties.[5]

The synthetic strategy outlined herein leverages the unique reactivity of the N-Methoxy-N-methyl-1H-indazole-3-carboxamide (an indazole Weinreb amide) as a stable and efficient acylating agent. This allows for the controlled, stepwise construction of the target molecule, a method that is both robust and adaptable.

GSK-3 Signaling Pathway Overview

GSK-3 is a key downstream effector in multiple signaling pathways, most notably the Wnt/β-catenin and insulin/PI3K/Akt pathways. In a resting state, GSK-3 is active and phosphorylates its substrates, marking them for degradation. For instance, in the canonical Wnt pathway, the absence of a Wnt ligand allows GSK-3 to phosphorylate β-catenin, leading to its ubiquitination and proteasomal degradation. Inhibition of GSK-3, either by pathway activation or by a small molecule inhibitor, leads to the stabilization and nuclear translocation of β-catenin, activating gene transcription.[6][7][8]

GSK3_Signaling_Pathway cluster_wnt Wnt Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates GSK3_Wnt GSK-3β Dsh->GSK3_Wnt Inhibits BetaCatenin β-catenin GSK3_Wnt->BetaCatenin Phosphorylates Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates Insulin Insulin Receptor Insulin Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3_Akt GSK-3β Akt->GSK3_Akt Inhibits (pSer9) GS Glycogen Synthase (Active) GSK3_Akt->GS Phosphorylates GS_P Glycogen Synthase-P (Inactive) GS->GS_P Inhibitor Synthetic GSK-3 Inhibitor Inhibitor->GSK3_Wnt Inhibitor->GSK3_Akt Synthetic_Workflow Start N-Methoxy-N-methyl- 1H-indazole-3-carboxamide Step1 Step 1: Grignard Reaction (Formation of Ketone) Start->Step1 Intermediate1 Intermediate A: (1H-indazol-3-yl)(pyridin-4-yl)methanone Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 Intermediate B: (1-(2-(piperidin-1-yl)ethyl)-1H-indazol-3-yl) (pyridin-4-yl)methanone Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Final Final Product: (1-(2-(piperidin-1-yl)ethyl)-1H-indazol-3-yl) (pyridin-4-yl)methanol Step3->Final

Sources

LC-MS monitoring of reactions involving N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Real-Time Monitoring of Weinreb Amide Reactions Using LC-MS

A Guided Protocol for the Synthesis of Ketones from N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Abstract

This application note provides a comprehensive, in-depth guide for the real-time monitoring of chemical reactions involving N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized Weinreb amide derivative. The accurate and timely tracking of reactants, intermediates, and products is crucial in pharmaceutical development and process chemistry for ensuring reaction completion, maximizing yield, and minimizing impurity formation.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for this purpose, offering unparalleled speed, sensitivity, and selectivity.[1][3] This document details a robust LC-MS protocol, from sample preparation to final data analysis, tailored for researchers, chemists, and drug development professionals. It emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Importance of Reaction Monitoring

In modern organic synthesis, particularly within the pharmaceutical industry, understanding the precise progression of a chemical reaction is not merely beneficial—it is essential.[2] Traditional methods like Thin-Layer Chromatography (TLC) offer qualitative snapshots but lack the quantitative resolving power needed for complex reaction mixtures. LC-MS has supplanted these older techniques by providing a continuous and quantitative view of the reaction landscape.

This guide focuses on reactions involving N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This compound belongs to the class of Weinreb amides, which are exceptionally useful intermediates in organic synthesis. They are prized for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols. Monitoring this conversion is critical to prevent the formation of impurities and to determine the optimal reaction endpoint.

Analyte & Reaction Profile

The Weinreb Amide: N-Methoxy-N-methyl-1H-indazole-3-carboxamide
  • Structure:

    Chemical structure of N-Methoxy-N-methyl-1H-indazole-3-carboxamide
    Figure 1. Structure of N-Methoxy-N-methyl-1H-indazole-3-carboxamide.
  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight (MW): 205.21 g/mol [4]

  • Key Physicochemical Properties: The indazole core provides a degree of aromaticity and polarity, while the N-methoxy-N-methylamide group (Weinreb amide) is the key reactive site. Its polarity suggests good solubility in common organic solvents used for both reaction and chromatography (e.g., THF, Acetonitrile).

The Reaction: Weinreb Ketone Synthesis

The hallmark reaction of a Weinreb amide is its controlled addition with an organometallic reagent to yield a ketone. The reaction proceeds via a stable, chelated tetrahedral intermediate which resists over-addition. This intermediate collapses to the ketone product only upon acidic workup (quenching).

Reaction Scheme: N-Methoxy-N-methyl-1H-indazole-3-carboxamide + R-MgBr (Grignard Reagent) → Intermediate → 3-Acyl-1H-indazole (Ketone Product)

For this protocol, we will monitor the conversion of the starting material to the ketone product.

The LC-MS Protocol: A Step-by-Step Guide

This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Experimental Workflow Visualization

The overall process, from sampling the reaction to analyzing the data, is outlined below.

G cluster_0 Reaction Phase cluster_1 Sampling & Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing Reaction Ongoing Chemical Reaction (e.g., Grignard Addition) Sampling 1. Withdraw Aliquot (e.g., 10 µL) Reaction->Sampling Quenching 2. Quench Reaction (e.g., in Acidified MeOH) Sampling->Quenching Dilution 3. Dilute Sample (to working concentration) Quenching->Dilution Filtration 4. Filter (0.22 µm syringe filter) Dilution->Filtration Injection 5. Inject into LC-MS Filtration->Injection LC_Separation 6. Chromatographic Separation Injection->LC_Separation MS_Detection 7. Mass Detection (Ionization & Analysis) LC_Separation->MS_Detection EIC 8. Generate Extracted Ion Chromatograms (EICs) MS_Detection->EIC Integration 9. Integrate Peak Areas EIC->Integration Plotting 10. Plot Species % vs. Time Integration->Plotting

Caption: Workflow from reaction sampling to data analysis.

Protocol: Sample Preparation

The goal of sample preparation is to instantly stop the reaction (quench) and prepare a clean, dilute sample suitable for injection.[5][6][7]

  • Prepare Quenching Solution: Create a solution of 1% Formic Acid in Methanol. This solution serves to neutralize the highly reactive Grignard reagent and protonate the intermediate, ensuring the reaction is halted immediately.[8]

  • Sampling: At designated time points (e.g., t=0, 5 min, 15 min, 30 min, 1 hr), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

  • Quenching: Immediately dispense the aliquot into a vial containing a much larger volume (e.g., 1 mL) of the quenching solution. This rapid dilution and acidification effectively stops the reaction.[6][7]

  • Dilution: Perform a subsequent dilution in a 50:50 mixture of Acetonitrile and Water to a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL range).

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the LC system.

Protocol: Liquid Chromatography (LC) Method

The LC method is designed to separate the starting material from the product and any potential by-products based on their polarity.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmThe C18 stationary phase is a versatile choice for small molecules of moderate polarity, providing excellent retention and separation.[9]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase additive that provides protons for efficient positive mode electrospray ionization and improves peak shape by suppressing silanol interactions on the column.[10][11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column that provides good efficiency without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Gradient 5% to 95% B over 5 minA fast gradient is suitable for rapid reaction monitoring, allowing for quick turnaround between time points.[9]
Protocol: Mass Spectrometry (MS) Method

The MS method is optimized for the sensitive and specific detection of the target analytes.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a "soft" ionization technique ideal for small molecules, typically producing intact protonated molecular ions ([M+H]⁺) with minimal fragmentation.[12][13][14][15]
Polarity Positive (+)The nitrogen atoms in the indazole ring are basic sites that readily accept a proton, making positive mode ionization highly efficient for these compounds.[10]
Acquisition Mode Selected Ion Monitoring (SIM)For monitoring a known reaction, SIM mode offers significantly higher sensitivity and a better signal-to-noise ratio compared to full scan mode because the detector focuses only on the specific m/z values of interest.[16]
Capillary Voltage 3.5 kVOptimal voltage for generating a stable electrospray.
Desolvation Temp. 350 °CAids in the evaporation of solvent from the ESI droplets, facilitating ion release.
Gas Flow Instrument DependentMust be optimized to ensure efficient nebulization and desolvation.
Ions to Monitor Starting Material: m/z 206.1Product (Example): m/z dependentMonitor the [M+H]⁺ ions. For the starting material (MW=205.21), this is m/z 206.1. The product's m/z will depend on the "R" group from the Grignard reagent. For example, if using Methylmagnesium bromide (CH₃MgBr), the ketone product (3-acetyl-1H-indazole) would have MW=160.17 and an [M+H]⁺ of m/z 161.1.

Expert Insight: While SIM is ideal for monitoring known species, a preliminary run in Full Scan mode is invaluable for identifying unexpected intermediates or by-products. For quantitative analysis in complex matrices or at very low levels, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument would be the gold standard, offering superior selectivity and sensitivity.[1][17][18]

Data Analysis and Interpretation

Identifying and Quantifying Species
  • Generate EICs: After data acquisition, use the instrument software to generate Extracted Ion Chromatograms (EICs) for the specific m/z of the starting material and the expected product(s).

  • Integrate Peaks: Integrate the area under the curve for each peak in the EICs at every time point. The peak area is directly proportional to the concentration of the analyte in the sample.

  • Calculate Relative Abundance: To track the reaction progress, calculate the percentage of each species at each time point.

    • % Product = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

Example Data Presentation

The following table illustrates how to present the data from a hypothetical reaction monitoring experiment.

Time PointStarting Material Peak AreaProduct Peak Area% Product Formation
0 min1,540,00000%
5 min985,000562,00036%
15 min410,0001,150,00074%
30 min95,0001,480,00094%
60 min< 10,0001,550,000> 99%

This quantitative data allows the chemist to confidently determine that the reaction has reached completion after 60 minutes.

Conclusion

This application note provides a robust and scientifically grounded LC-MS protocol for monitoring reactions involving N-Methoxy-N-methyl-1H-indazole-3-carboxamide. By combining optimized sample preparation, rapid chromatographic separation, and specific mass spectrometric detection, this method delivers accurate, real-time quantitative data on the progress of the reaction. This level of analytical detail is indispensable for process optimization, yield maximization, and impurity control in modern chemical and pharmaceutical development.[1][2][3]

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. (n.d.). ResearchGate. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Comparison of SIM and MRM for the Quantitative Confirmation of Pesticide Residues in Food. (n.d.). Waters Corporation. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Quenching Processes for High Temperature Chemical Reactions. (n.d.). ACS Publications. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Principles of Electrospray Ionization. (n.d.). ResearchGate. [Link]

  • Why Acid? (n.d.). Separation Science. [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation. [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. (n.d.). Waters Corporation. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. [Link]

  • Why Is MRM the Preferred Method for Accurate Quantification in Mass Spectrometry? (n.d.). LinkedIn. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]

  • Fast Reactions in Solution. (2025, March 26). Chemistry LibreTexts. [Link]

  • 6-methoxy-N-methyl-1H-indazole-3-carboxamide. (n.d.). PubChem. [Link]

  • de Vijlder, T., et al. (2018). Current developments in LC–MS for pharmaceutical analysis. Analyst, 143(24), 5896-5913. [Link]

  • Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(11). [Link]

  • What Is Quenching In Organic Chemistry? (2025, January 3). YouTube. [Link]

  • Detection Limits by GC/MS/MS, SIM and MRM? (2019, April 30). ResearchGate. [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). Chromatography Online. [Link]

  • Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. (n.d.). Waters Corporation. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig cyclization. (n.d.). IRIS Unina. [Link]

  • Mishanina, T. M. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 205–227. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Fonslow, B. R., & Yates, J. R. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of the American Society for Mass Spectrometry, 34(2), 260–267. [Link]

  • What is the difference between Full Scan/SIM (selective ion monitoring)? (n.d.). LinkedIn. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). ResearchGate. [Link]

  • methyl 1H-indazole-3-carboxylate. (n.d.). PubChem. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023, April 18). PMC - PubMed Central. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

Sources

Application Note: High-Purity Isolation of N-Methoxy-N-methyl-1H-indazole-3-carboxamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a critical building block in contemporary drug discovery and development, particularly in the synthesis of targeted therapeutics.[1] The methodology centers on automated flash column chromatography, a robust technique for achieving high purity and yield. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, troubleshooting guidance, and a framework for adapting the protocol to similar molecular scaffolds.

Introduction: The Significance of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

N-Methoxy-N-methyl-1H-indazole-3-carboxamide, also known as a Weinreb amide of indazole-3-carboxylic acid, is a versatile intermediate in organic synthesis. The indazole core is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities.[2][3] The N-methoxy-N-methylamide (Weinreb amide) functionality is particularly valuable as it allows for the controlled, high-yield synthesis of ketones and aldehydes by preventing the common issue of over-addition of organometallic reagents.[4]

Given its role as a precursor to more complex active pharmaceutical ingredients (APIs), the purity of N-Methoxy-N-methyl-1H-indazole-3-carboxamide is paramount. Impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesired side reactions, complicate downstream processing, and impact the final product's efficacy and safety profile. Column chromatography is the preferred method for its purification due to its efficiency in separating compounds with differing polarities.[5]

This document outlines a detailed protocol for the purification of this compound using automated flash column chromatography with a silica gel stationary phase.

Foundational Principles: Chromatography of Indazole Weinreb Amides

The successful purification of N-Methoxy-N-methyl-1H-indazole-3-carboxamide hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

2.1. Stationary Phase Selection: The Role of Silica Gel

Silica gel (SiO₂) is the stationary phase of choice for this application.[6] Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with polar functional groups in the analyte mixture through hydrogen bonding and dipole-dipole interactions.[5] N-Methoxy-N-methyl-1H-indazole-3-carboxamide possesses several polar moieties—the indazole nitrogen atoms, the amide carbonyl group, and the methoxy group—that will interact with the silica surface.

However, the basic nitrogen atoms of the indazole ring can sometimes interact too strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and potential degradation of the target compound. To mitigate this, the use of a basic modifier in the mobile phase is recommended to neutralize the most acidic sites on the silica surface, thereby improving peak shape and recovery.[7]

2.2. Mobile Phase Strategy: A Gradient Elution Approach

A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is optimal for this purification. This approach ensures that less polar impurities are washed off the column first, followed by the elution of the moderately polar target compound, and finally, the removal of highly polar impurities.

The selection of solvents for the mobile phase is guided by the polarity of the target compound. While no experimental LogP value is readily available for N-Methoxy-N-methyl-1H-indazole-3-carboxamide, the related compound 1H-indazole-3-carboxamide has a calculated XLogP3 of 0.8, indicating moderate polarity.[8] Therefore, a solvent system composed of a non-polar component (e.g., hexane or heptane) and a more polar component (e.g., ethyl acetate) is a suitable starting point. For more polar impurities, a stronger solvent like methanol may be required.

Experimental Protocol

This protocol is designed for an automated flash chromatography system. All solvents should be HPLC grade, and all glassware should be scrupulously clean and dry.

3.1. Materials and Equipment

Item Specification
Crude SampleN-Methoxy-N-methyl-1H-indazole-3-carboxamide (purity <95%)
Stationary PhasePre-packed silica gel column (e.g., 40 g, 230-400 mesh)
SolventsHeptane, Ethyl Acetate, Methanol, Dichloromethane (DCM)
AdditiveTriethylamine (TEA)
EquipmentAutomated flash chromatography system with UV detector
ConsumablesSample loading cartridge, collection tubes, vials

3.2. Sample Preparation

  • Dissolution: Dissolve the crude N-Methoxy-N-methyl-1H-indazole-3-carboxamide in a minimal amount of dichloromethane (DCM). The goal is to create a concentrated solution.

  • Adsorption (Dry Loading): To the dissolved sample, add a small amount of silica gel (approximately 1-2 times the weight of the crude material).

  • Solvent Removal: Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained. This dry-loading technique prevents the introduction of a large volume of strong solvent directly onto the column, which can compromise the separation.

3.3. Column Chromatography Parameters

Parameter Setting Rationale
Column 40 g Silica GelAppropriate for purifying gram-scale quantities.
Solvent A HeptaneNon-polar solvent for initial elution.
Solvent B Ethyl Acetate with 0.1% Triethylamine (v/v)Polar solvent with a basic modifier to improve peak shape.
Flow Rate 40 mL/minOptimal for a 40 g column to ensure good separation without excessive run time.
Detection UV at 254 nm and 280 nmThe indazole ring is UV active, allowing for monitoring of the elution profile.
Fraction Size 20 mLAppropriate for the column size and flow rate.

3.4. Elution Gradient

Step % Solvent B Column Volumes (CV) Purpose
15%2Column equilibration.
25% -> 50%15Elution of non-polar impurities and the target compound.
350% -> 100%5Elution of more polar impurities.
4100%3Column flush to remove strongly retained compounds.

3.5. Post-Chromatography Workflow

  • TLC Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) using a solvent system similar to the one used for the column (e.g., 50% Ethyl Acetate in Heptane). Visualize the spots under UV light.

  • Pooling of Fractions: Combine the fractions containing the pure N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure.

  • Purity and Yield Assessment: Determine the yield of the purified product and assess its purity using appropriate analytical techniques such as ¹H NMR, LC-MS, or HPLC. A purity of ≥98% is typically achievable with this method.[9][10]

Workflow Visualization

Purification_Workflow Purification Workflow for N-Methoxy-N-methyl-1H-indazole-3-carboxamide cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation Dissolve Dissolve Crude Product in DCM Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry to Free-Flowing Powder Adsorb->Dry Load Load Sample Cartridge Dry->Load Equilibrate Equilibrate Column (5% B) Load->Equilibrate Elute Gradient Elution (5-100% B) Equilibrate->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvents Pool->Evaporate Analyze_Final Assess Purity and Yield Evaporate->Analyze_Final

Figure 1. A schematic representation of the purification workflow.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Peak Tailing - Acidic silica interacting with basic nitrogens. - Column overloading.- Ensure 0.1% triethylamine is added to the polar solvent. - Reduce the amount of crude material loaded onto the column.
Poor Separation - Inappropriate solvent system. - Sample loaded in too strong a solvent.- Perform TLC analysis to optimize the solvent system before running the column. - Ensure the sample is dry-loaded or dissolved in a minimal amount of a weak solvent.
No Compound Eluting - Compound is too polar and strongly adsorbed.- Increase the gradient to 100% ethyl acetate, then add a small percentage (5-10%) of methanol to the mobile phase.
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a lower percentage of ethyl acetate in the gradient or use a less polar solvent system (e.g., ether/hexane).

Safety and Handling

N-Methoxy-N-methyl-1H-indazole-3-carboxamide and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data for this compound is not widely available, related indazole carboxamides are classified as harmful if swallowed, and may cause skin and eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of N-Methoxy-N-methyl-1H-indazole-3-carboxamide using automated flash column chromatography. By understanding the principles of the separation and carefully controlling the experimental parameters, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Uchiyama, M., et al. (2013). New cannabimimetic indazole derivatives... Forensic Toxicology, 31, 93–100. Available at: [Link]

  • CP Lab Safety. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%. Available at: [Link]

  • Organic Syntheses. Procedure for the preparation of amides and their reduction to aldehydes. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • National Center for Biotechnology Information. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PubChem. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. Available at: [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water. Available at: [Link]

  • Chemistry For Everyone. Do Polar Compounds Elute First In Column Chromatography?. YouTube. Available at: [Link]

  • Molecules. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]

  • ResearchGate. Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available at: [Link]

  • ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Available at: [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubChem. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available at: [Link]

  • National Center for Biotechnology Information. 1H-Indazole-3-carboxamide. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: N-Methoxy-N-methyl-1H-indazole-3-carboxamide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Indazole-Based Weinreb Amides in Solid-Phase Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic nature and hydrogen bonding capabilities make it an attractive framework for designing molecules with high target affinity.[3] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, streamlining the purification process and enabling high-throughput chemistry. The convergence of these two areas—the utility of the indazole core and the efficiency of SPOS—presents a significant opportunity for accelerating drug discovery.

This guide focuses on the application of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized derivative that incorporates a Weinreb amide at the 3-position of the indazole ring. The Weinreb amide is a highly valuable functional group in organic synthesis, renowned for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] By immobilizing this functionality on a solid support, chemists can leverage the power of both the indazole scaffold and Weinreb amide chemistry in a high-throughput, efficient manner.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols but also the underlying scientific rationale for the use of N-Methoxy-N-methyl-1H-indazole-3-carboxamide and its analogues in solid-phase synthesis.

Chemical Properties and Safety

PropertyValueReference
Chemical Name N-Methoxy-N-methyl-1H-indazole-3-carboxamide[2]
Molecular Formula C10H11N3O2[2]
Molecular Weight 205.21 g/mol [2]
CAS Number 351457-12-0[2]
Appearance Off-white to white solid
Storage Room temperature, desiccate[2]

Safety and Handling:

While specific safety data for N-Methoxy-N-methyl-1H-indazole-3-carboxamide is not extensively published, data for the parent compound, 1H-indazole-3-carboxamide, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this and related compounds.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action: The Weinreb Amide on a Solid Support

The utility of the Weinreb amide in solid-phase synthesis stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., a Grignard or organolithium reagent). This stability is due to chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[5] This chelated intermediate is stable under the reaction conditions and does not collapse to the ketone until aqueous workup. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, which is a common problem with other acylating agents like esters or acid chlorides.[4]

When the Weinreb amide is attached to a solid support, this principle remains the same. The resin-bound substrate reacts with the organometallic reagent in solution. After the reaction is complete, the excess reagents and byproducts are simply washed away, leaving the resin-bound, stable intermediate ready for cleavage.

Diagram: Generalized Mechanism of Weinreb Ketone Synthesis on a Solid Support

Weinreb_Mechanism Resin_Amide Resin-Bound Indazole Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate (on resin) Resin_Amide->Tetrahedral_Intermediate 1. R-MgX or R-Li Resin_Ketone Resin-Bound Ketone (after workup) Tetrahedral_Intermediate->Resin_Ketone 2. Aqueous Workup Cleavage Cleavage from Resin Resin_Ketone->Cleavage Final_Ketone Final Ketone Product Cleavage->Final_Ketone

Caption: Generalized mechanism of Weinreb ketone synthesis on a solid support.

Protocols for Solid-Phase Synthesis

The following protocols are representative methods for the use of an indazole-based Weinreb amide system in solid-phase organic synthesis. These are based on established principles of SPOS and Weinreb amide chemistry.[8][9][10]

Protocol 1: Immobilization of the Indazole Scaffold

This protocol describes the attachment of 1H-indazole-3-carboxylic acid to a solid support, which can then be converted to the Weinreb amide on-resin.

Materials:

  • Wang resin or other suitable hydroxyl-functionalized resin

  • 1H-indazole-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in the solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 1H-indazole-3-carboxylic acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 equivalents) and DMAP (0.1 equivalents). Stir at room temperature for 20 minutes.

  • Coupling to Resin: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under high vacuum.

Diagram: Workflow for Immobilization of Indazole-3-Carboxylic Acid

Immobilization_Workflow Start Start: Wang Resin Swell Swell Resin in DMF Start->Swell Couple Couple to Resin Swell->Couple Activate Activate 1H-Indazole-3-Carboxylic Acid (DIC, DMAP) Activate->Couple Wash1 Wash (DMF, DCM, MeOH) Couple->Wash1 Cap Cap Unreacted Sites (Acetic Anhydride, Pyridine) Wash1->Cap Wash2 Final Wash Cap->Wash2 Dry Dry Resin Wash2->Dry End End: Resin-Bound Indazole Dry->End

Caption: Workflow for immobilizing 1H-indazole-3-carboxylic acid onto a solid support.

Protocol 2: On-Resin Formation of the Weinreb Amide

This protocol details the conversion of the resin-bound carboxylic acid to the N-methoxy-N-methylamide.

Materials:

  • Resin-bound 1H-indazole-3-carboxylic acid (from Protocol 1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

  • MeOH

Procedure:

  • Resin Swelling: Swell the resin-bound indazole in DMF for 1 hour. Drain the solvent.

  • Amide Coupling: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (4 equivalents) and HBTU (4 equivalents) in DMF. Add DIPEA (8 equivalents) and stir for 5 minutes.

  • Reaction: Add the coupling solution to the resin and agitate at room temperature for 4-6 hours.

  • Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the compound, and analyzing by LC-MS.

  • Washing and Drying: Once the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum. The resin is now functionalized as N-Methoxy-N-methyl-1H-indazole-3-carboxamide on a solid support.

Protocol 3: On-Resin Ketone Synthesis

This protocol describes the core reaction of the resin-bound Weinreb amide to form a ketone.

Materials:

  • Resin-bound N-Methoxy-N-methyl-1H-indazole-3-carboxamide (from Protocol 2)

  • Organometallic reagent (e.g., Grignard reagent in THF or organolithium reagent in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • DCM

  • MeOH

Procedure:

  • Resin Preparation: Swell the resin in anhydrous THF for 1 hour under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Organometallic Reagent: Cool the resin slurry to 0°C. Slowly add the organometallic reagent (5-10 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and agitate for 4-12 hours.

  • Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Washing: Wash the resin sequentially with THF (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum. The resin now contains the desired ketone product attached to the indazole scaffold.

Protocol 4: Cleavage from the Solid Support

This protocol describes the release of the final ketone product from the resin.

Materials:

  • Resin-bound indazole ketone (from Protocol 3)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as preparative HPLC or flash chromatography.

Applications and Scope

The use of solid-phase indazole Weinreb amide chemistry is particularly advantageous for the synthesis of libraries of 3-acyl-indazole derivatives. These compounds are of significant interest in medicinal chemistry. The diversity of the final products is determined by the choice of organometallic reagent used in Protocol 3.

Table: Representative Ketone Products from On-Resin Synthesis

EntryOrganometallic Reagent (R-M)Resulting Ketone Structure (at 3-position)Potential Application Area
1Phenylmagnesium bromideBenzoylKinase inhibitors
2Methyl lithiumAcetylGeneral building block
3Cyclopropylmagnesium bromideCyclopropylcarbonylMetabolic disease targets
4n-ButyllithiumPentanoylAntiviral agents

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Loading on Resin Incomplete activation of carboxylic acid; steric hindrance.Increase coupling time; use a different coupling agent (e.g., HATU); use a resin with a longer linker.
Incomplete Conversion to Ketone Insufficient organometallic reagent; poor quality of the reagent.Increase the equivalents of the organometallic reagent; use freshly titrated or a new bottle of the reagent.
Formation of Alcohol Byproduct Unstable tetrahedral intermediate; reaction temperature too high.Ensure the reaction is conducted at a low initial temperature (0°C); use a less reactive organometallic reagent.
Low Yield After Cleavage Incomplete cleavage from the resin; product degradation in cleavage cocktail.Increase cleavage time; use a different cleavage cocktail; add appropriate scavengers.

Conclusion

N-Methoxy-N-methyl-1H-indazole-3-carboxamide and its on-resin analogues represent a powerful tool for the solid-phase synthesis of 3-acyl-indazole libraries. By combining the desirable reactivity of the Weinreb amide with the efficiency of solid-phase chemistry, researchers can rapidly access a wide range of novel compounds with significant potential for drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this chemistry in a research setting.

References

  • Mal, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • CP Lab Safety. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • PubChem. 1H-Indazole-3-carboxamide. Available at: [Link]

  • Parsaee, F. (2021). Synthesis of Ketones by Utilizing Thioesters as "Radical Weinreb Amides". UT Dallas.
  • ResearchGate. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Available at: [Link]

  • Mayer, J. P., et al. (1998). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. PubMed.
  • Káncz, Á., et al. (2014). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and Their 6-Oxides.
  • ResearchGate. Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Available at: [Link]

  • Káncz, Á., et al. (2014). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and their 6-Oxides.
  • Lin, M.-H., et al. (2015). Synthesis of indazoles.
  • Camarero, J. A., et al. (2007). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Beaver, K. A., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

  • Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.gov.
  • SyntheticPages. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Available at: [Link]

  • Mal, R., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • ResearchGate. (PDF) Synthesis of novel N-heterocycles via traceless chirality transfer. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Ang, J. Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
  • ResearchGate. Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the formation of Weinreb amides from indazole carboxylic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your synthetic endeavors.

Introduction: The Challenge of Indazole Acylation

The Weinreb amide synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones and aldehydes with high fidelity by mitigating over-addition of organometallic reagents.[1] The reaction involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine, typically mediated by a peptide coupling agent or after conversion to an activated acyl species.[2]

However, when the substrate is an indazole-3-carboxylic acid, the inherent nucleophilicity of the indazole ring introduces a significant potential for side reactions. The acidic proton on the pyrazole ring can be removed under basic conditions, unmasking two nucleophilic nitrogen atoms (N-1 and N-2), which can compete with the N,O-dimethylhydroxylamine for the activated carboxyl group. This leads to the formation of undesired N-acylindazole isomers, reducing the yield of the target Weinreb amide and complicating purification.

This guide will dissect the common pitfalls associated with this reaction and provide validated strategies to ensure a successful and high-yielding synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during indazole Weinreb amide formation in a practical question-and-answer format.

FAQ 1: My reaction is giving a complex mixture of products with low yield of the desired Weinreb amide. What is the most likely cause?

Answer: The most probable cause is the competitive acylation of the indazole nitrogen atoms (N-1 and N-2). The conditions used to activate the carboxylic acid (e.g., using coupling reagents like HATU, HOBT/EDC, or CDI in the presence of a base) can also facilitate the deprotonation of the indazole N-H. The resulting indazolide anion is a potent nucleophile that attacks the activated carboxyl group, leading to the formation of N-1 and N-2 acylated indazole side products.[3]

  • Causality: The pKa of the indazole N-H is in the range of 14-16, making it susceptible to deprotonation by common amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) used in amide coupling reactions. The activated carboxylic acid is a highly reactive electrophile, and the proximate, newly formed indazolide anion can react intramolecularly or intermolecularly faster than the intended N,O-dimethylhydroxylamine.

  • Troubleshooting Action: The most effective solution is to protect the indazole nitrogen prior to the Weinreb amide formation. See the detailed protocols in Part 2 .

Diagram: The Primary Side Reaction Pathway

G cluster_main Weinreb Amide Formation on Unprotected Indazole Indazole_Acid Indazole-3-COOH Activated_Acid Activated Ester (e.g., HATU-ester) Weinreb_Amide Desired Product: Indazole-3-CO-N(OMe)Me N_Acyl_Side_Product Side Product: N-Acyl Indazole Dimer/Isomer Base Base (e.g., DIPEA) Coupling_Agent Coupling Agent (e.g., HATU) Hydroxylamine Me(OMe)NH•HCl

FAQ 2: I've protected the indazole nitrogen, but my yields are still poor. What else could be going wrong?

Answer: Even with a protected indazole, several factors can lead to low yields. Consider the following:

  • Choice of Coupling Reagent: Not all coupling reagents are equal. For sterically hindered or electron-deficient indazole carboxylic acids, stronger coupling agents may be required.

    • Troubleshooting: If you are using a carbodiimide like EDC with HOBT, consider switching to a uronium-based reagent like HATU or HBTU, which often provide faster reaction times and higher yields.[4] A protocol using CDI (Carbonyldiimidazole) is also a very effective alternative.[5][6]

  • Reaction Conditions: Temperature and reaction time are critical.

    • Troubleshooting: Most couplings are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir overnight at room temperature may be necessary. However, prolonged reaction times can also lead to the degradation of sensitive reagents. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • Troubleshooting: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, requiring at least one equivalent of a non-nucleophilic base (like DIPEA or N-methylmorpholine) to liberate the free amine. Using a slight excess of the base (1.1-1.5 equivalents relative to the hydrochloride salt) is common practice to ensure complete neutralization.[5] However, a large excess of base can sometimes promote side reactions.

  • Workup and Purification: The product may be lost during the workup.

    • Troubleshooting: Indazole Weinreb amides can have some water solubility. Ensure you are extracting the aqueous layer thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). A standard workup involves washing the organic layer with a mild acid (e.g., saturated citric acid or dilute HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid, and finally a brine wash.[2]

FAQ 3: Which protecting group is best for my indazole?

Answer: The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, TEA or NaOHStrong Acid (TFA, HCl in Dioxane)Stable to most nucleophiles and bases. Can sometimes be cleaved under unexpectedly mild acidic conditions or high temperatures.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or DIPEAFluoride source (TBAF) or strong acid (HCl)Very stable. Directs lithiation to the C-3 position if unprotected. Removal with TBAF is mild and orthogonal to many other protecting groups.[3]
Trityl (Triphenylmethyl)Trityl-Cl, TEAMild Acid (e.g., dilute TFA in DCM)A bulky group that can offer steric hindrance. It is highly acid-labile.
  • Recommendation: For general purposes, the Boc group is a reliable and popular choice due to its robustness and straightforward introduction. If you require very mild deprotection conditions orthogonal to acid-labile groups, SEM is an excellent alternative.

FAQ 4: Can other side reactions, like decarboxylation or epimerization, occur?

Answer: While N-acylation is the most prominent side reaction, others are possible, especially under forcing conditions.

  • Decarboxylation: Indazole-3-carboxylic acids are generally stable. However, decarboxylation of heterocyclic carboxylic acids can sometimes be induced at high temperatures (>100-150 °C), particularly in polar aprotic solvents like DMF or DMSO. This is unlikely to be a significant issue under standard Weinreb amide coupling conditions (0 °C to RT).

  • Epimerization: If your indazole carboxylic acid has a chiral center at the α-position, there is a risk of epimerization during the activation step. The formation of an activated ester (e.g., with HATU) can increase the acidity of the α-proton, and a base can facilitate its removal, leading to racemization.

    • Mitigation Strategy: To minimize epimerization, use coupling conditions known to suppress racemization. This includes using additives like HOBt or HOAt, running the reaction at low temperatures (e.g., 0 °C or below), and avoiding a large excess of strong base. The use of N-acylbenzotriazoles for activation has been shown to proceed with no racemization.[2]

Part 2: Field-Proven Protocols & Methodologies

This section provides detailed, step-by-step protocols for the successful synthesis of indazole Weinreb amides. The core strategy is a two-step process: N-protection followed by amide coupling.

Workflow Diagram: Recommended Synthetic Route

G Start Indazole-3-COOH Protected_Indazole N-Protected Indazole-3-COOH Start->Protected_Indazole Step 1: Protection (e.g., (Boc)₂O, Base) Weinreb_Amide N-Protected Indazole Weinreb Amide Protected_Indazole->Weinreb_Amide Step 2: Coupling (CDI or HATU, Me(OMe)NH•HCl, Base) Final_Product Final Product (e.g., Ketone) Weinreb_Amide->Final_Product Step 3: Reaction (e.g., R-MgBr)

Protocol 1: N-Boc Protection of Indazole-3-Carboxylic Acid

This protocol describes the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, which effectively prevents N-acylation in the subsequent coupling step.

Materials:

  • Indazole-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous HCl (1M)

  • Brine

Procedure:

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in DCM or THF (approx. 0.1 M).

  • Base Addition: Add triethylamine (2.2 eq). If using a biphasic system, an aqueous solution of NaOH (2.0 eq) can be used.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • If using TEA/DCM, dilute the reaction with more DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • If using NaOH/THF, separate the layers. Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected indazole-3-carboxylic acid, which is often used in the next step without further purification.

Protocol 2: Weinreb Amide Formation using CDI

This protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate the N-protected carboxylic acid. CDI is highly effective and generates gaseous CO₂ and water-soluble imidazole as byproducts, simplifying purification.[5]

Materials:

  • N-Boc-indazole-3-carboxylic acid (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Aqueous HCl (1M) and Saturated Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Activation: To a stirred solution of N-Boc-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M) under a nitrogen atmosphere, add CDI (1.1 eq) in one portion at room temperature.

  • Stirring: Stir the solution for 1-2 hours at room temperature. The formation of the acylimidazolide intermediate can be monitored by the evolution of CO₂ gas, which typically subsides within this time.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. Note: Some protocols add a base like N-methylmorpholine (1.1 eq) to the hydroxylamine salt in a separate flask and then add the freebased amine solution to the activated acid. However, direct addition often works as the imidazole generated in situ can act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Quench the reaction with 1M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc-indazole-3-Weinreb amide.

Part 3: Data Summary & References

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassTypical BaseKey ByproductsAdvantages & Disadvantages
EDC/HOBt CarbodiimideDIPEA, TEADicyclohexylurea (DCU), HOBtAdv: Inexpensive, widely used. Disadv: DCU can be difficult to remove; may be less effective for hindered substrates.
HATU/HOAt Uronium/AminiumDIPEA, CollidineTetramethylurea, HOAtAdv: Very fast and efficient, even for difficult couplings; low racemization. Disadv: More expensive.
CDI ImidazoliumNone required (or NMM)Imidazole, CO₂Adv: Clean byproducts are easily removed by aqueous wash. Disadv: Acylimidazolide intermediate can be sensitive to hydrolysis.[6]
Isobutyl Chloroformate ChloroformateNMM, TEAIsobutanol, CO₂Adv: Forms a highly reactive mixed anhydride. Disadv: Requires low temperatures (-20 °C) to control reactivity.[7]
References
  • Balasubramaniam, S., & Aidhen, I. S. (2008). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Tetrahedron, 64(19), 4263-4272. [URL not available]
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [URL: https://www.derpharmachemica.
  • Lefebvre, V., et al. (2010). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 75(8), 2730-2732. [URL: https://pubs.acs.org/doi/10.1021/jo100231c]
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/11]
  • Wikipedia contributors. (2023, December 1). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • Kelly, C. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages, SP571. [URL: http://cssp.chemspider.com/571]
  • Kaur, T., et al. (2018). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Journal of Applicable Chemistry, 7(5), 1334-1343. [URL: https://www.semanticscholar.org/paper/Synthesis-of-N%CE%B1-protected-aminoacid-peptide-amides-Kaur-Devi/369796e6d73f44e1383d65b09074d289098902d2]

Sources

Technical Support Center: Grignard Reactions with Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard reactions involving Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful ketone synthesis method. Here, we delve into the common issue of Grignard over-addition and provide in-depth, field-proven solutions to ensure the success of your experiments.

Understanding the Weinreb Amide's Role in Ketone Synthesis

The Weinreb-Nahm ketone synthesis is a widely used method for the preparation of ketones from carboxylic acid derivatives. Its major advantage over the use of other acyl compounds, like esters or acid chlorides, is its ability to prevent the common problem of over-addition, where two equivalents of the organometallic reagent add to the carbonyl group to form a tertiary alcohol.[1][2] This is achieved through the formation of a stable tetrahedral intermediate, which is resistant to further nucleophilic attack under the reaction conditions.[2][3] The desired ketone is then obtained after an acidic workup.[2]

The stability of this intermediate is due to chelation of the magnesium atom by the methoxy group on the Weinreb amide.[1] This chelated intermediate is stable at low temperatures and only collapses to the ketone upon warming or quenching.[1][3]

Troubleshooting Guide: Grignard Over-addition

Even with the inherent stability of the Weinreb amide intermediate, over-addition can still occur, leading to the formation of undesired tertiary alcohol byproducts. This section addresses the common causes of this issue and provides practical solutions.

Question 1: I'm observing significant amounts of the tertiary alcohol byproduct. What are the likely causes and how can I prevent this?

Answer:

Over-addition in a Weinreb amide-Grignard reaction, while less common than with other acyl electrophiles, can be frustrating. The primary culprits are typically related to reaction conditions that lead to the premature breakdown of the stable tetrahedral intermediate in the presence of excess Grignard reagent.

Causality and Solutions:

  • Reaction Temperature: This is the most critical parameter. The tetrahedral intermediate is only stable at low temperatures.[1][3] If the reaction temperature rises, the intermediate can collapse to the ketone, which is then immediately trapped by another equivalent of the highly reactive Grignard reagent.

    • Solution: Maintain a consistently low temperature (typically -78 °C to -40 °C) throughout the Grignard addition and for a period afterward.[3] Use a reliable cooling bath (e.g., dry ice/acetone) and ensure efficient stirring to dissipate any localized heat generated during the addition.

  • Rate of Grignard Addition: A rapid addition of the Grignard reagent can create localized "hot spots" in the reaction mixture, leading to the premature collapse of the intermediate.

    • Solution: Add the Grignard reagent dropwise and slowly to the solution of the Weinreb amide. This ensures that the heat of the reaction is effectively dissipated and a uniform low temperature is maintained.

  • Excess Grignard Reagent: While a slight excess of the Grignard reagent is often used to ensure complete consumption of the starting material, a large excess can increase the likelihood of over-addition, especially if the temperature is not well-controlled.

    • Solution: Titrate your Grignard reagent before use to accurately determine its concentration.[3] Use a modest excess (e.g., 1.1-1.2 equivalents). For particularly sensitive substrates, using closer to 1.0 equivalent may be beneficial.

  • Nature of the Grignard Reagent: Highly reactive Grignard reagents, such as allylmagnesium bromide, are more prone to over-addition even with Weinreb amides.[3]

    • Solution: For highly reactive Grignards, meticulous temperature control at -78 °C is crucial.[3] A very slow, dropwise addition is mandatory. Consider inverse addition, where the Weinreb amide solution is added to the Grignard reagent at low temperature, although this is less common.

  • Quenching Procedure: An improper quench can lead to the breakdown of the intermediate while unreacted Grignard reagent is still present.

    • Solution: Quench the reaction at low temperature. Instead of directly adding an aqueous quencher to the cold reaction mixture, which can be exothermic and cause temperature spikes, consider a "pre-quench" with a small amount of a proton source like methanol at -78 °C before the main aqueous quench.[3] Alternatively, quenching with solid ammonium chloride instead of an aqueous solution can help maintain lower temperatures.[3]

Question 2: My reaction is sluggish or incomplete, and upon forcing the conditions (e.g., warming), I see over-addition. What's happening?

Answer:

A sluggish reaction can be due to several factors, and simply increasing the temperature is often a counterproductive strategy that leads to side reactions.

Causality and Solutions:

  • Steric Hindrance: A sterically hindered Weinreb amide or Grignard reagent can slow down the reaction rate.

    • Solution: A longer reaction time at a controlled low temperature may be necessary. If the reaction remains incomplete, a carefully controlled, slight increase in temperature (e.g., from -78 °C to -40 °C) might be attempted, but this should be monitored closely for the appearance of the over-addition product.

  • Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air.[4]

    • Solution: Always use freshly prepared or recently titrated Grignard reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent.

    • Solution: Tetrahydrofuran (THF) is a common solvent for these reactions. In some cases, particularly with long-chain substrates, diethyl ether has been found to be a superior solvent.[3]

Frequently Asked Questions (FAQs)

Q: Can I use organolithium reagents with Weinreb amides? A: Yes, organolithium reagents can also be used with Weinreb amides to synthesize ketones.[1] Similar precautions regarding temperature control should be taken.

Q: How do I prepare a Weinreb amide? A: Weinreb amides can be prepared from various carboxylic acid derivatives. A common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1][2] They can also be prepared from esters using reagents like trimethylaluminum (AlMe₃).[1]

Q: Is an inert atmosphere always necessary for Grignard reactions? A: While some robust Grignard reactions can tolerate minor exposure to air, it is best practice to always use an inert atmosphere (argon or nitrogen). Grignard reagents are sensitive to both water and carbon dioxide.[4]

Experimental Protocols

Standard Protocol for Grignard Reaction with a Weinreb Amide
  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere.

  • Reaction:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.1-1.2 eq, solution in THF or diethyl ether) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Modified Protocol for Highly Reactive Grignard Reagents
  • Preparation:

    • Follow the same preparation steps as the standard protocol.

  • Reaction:

    • Cool the Weinreb amide solution to -78 °C.

    • Add the highly reactive Grignard reagent (e.g., allylmagnesium bromide, 1.05 eq) extremely slowly via a syringe pump to ensure a constant, slow addition rate and maintain a stable internal temperature.

    • Stir the reaction at -78 °C for 2-3 hours after the addition is complete.

  • Workup:

    • At -78 °C, add a pre-cooled solution of methanol (1.0 eq) in THF dropwise to quench any remaining Grignard reagent.

    • Proceed with the standard aqueous ammonium chloride quench and workup as described above.

Data Summary Table

ParameterStandard ConditionTroubleshooting ModificationRationale
Temperature -78 °C to -40 °CMaintain strictly at -78 °CThe tetrahedral intermediate is more stable at lower temperatures, preventing premature collapse to the ketone.[1][3]
Grignard Equivalents 1.1 - 1.5 eq1.05 - 1.1 eqMinimizes the amount of excess nucleophile available to react with the ketone upon intermediate collapse.
Addition Rate DropwiseSlow, controlled addition via syringe pumpPrevents localized heating and ensures a consistent low temperature throughout the reaction vessel.
Quenching Saturated aq. NH₄ClPre-quench with cold MeOH or use solid NH₄ClA less exothermic quench helps to maintain the low temperature and prevent the breakdown of the intermediate in the presence of active Grignard reagent.[3]
Solvent THFDiethyl EtherMay improve reaction kinetics for certain substrates, particularly long-chain aliphatics.[3]

Reaction Mechanism and Over-addition Pathway

Grignard_Weinreb Figure 1. Weinreb-Nahm Ketone Synthesis and Over-addition Pathway WA Weinreb Amide (R-CO-N(Me)OMe) TI Stable Tetrahedral Intermediate (Chelated) WA->TI 1. Grignard Addition GR Grignard Reagent (R'-MgX) GR->TI Ketone Ketone (R-CO-R') TI->Ketone 2. Aqueous Workup TA_Int Tertiary Alkoxide Intermediate Ketone->TA_Int Over-addition GR2 Grignard Reagent (R'-MgX) GR2->TA_Int TA Tertiary Alcohol (Over-addition Product) TA_Int->TA Aqueous Workup

Caption: Desired ketone synthesis proceeds via a stable intermediate, while over-addition occurs if the ketone forms prematurely.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11. (2020, January 28). Retrieved from [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022, December 15). Retrieved from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022, August 15). Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents with amides - Chemistry Stack Exchange. (2017, August 22). Retrieved from [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (2025, December 5). Retrieved from [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing). (2020, April 27). Retrieved from [Link]

  • Weinreb Amides and More (Forming Ketones Using Organometallic Reagents) - YouTube. (2019, November 11). Retrieved from [Link]

  • Reaction of amides with Grignard reagents - YouTube. (2018, April 24). Retrieved from [Link]

Sources

Technical Support Center: N-Methoxy-N-methyl-1H-indazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical Weinreb amide intermediate. Our goal is to equip researchers, chemists, and process development professionals with the expert insights needed to identify, mitigate, and eliminate common byproducts, thereby ensuring high purity and yield.

Overview of the Core Synthesis Pathway

The synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (a Weinreb-Nahm amide) is a cornerstone reaction for creating versatile intermediates in drug discovery.[1] The most common and reliable method involves the coupling of 1H-indazole-3-carboxylic acid with N,O-dimethylhydroxylamine.[2] This process requires the activation of the carboxylic acid, typically via a coupling agent or conversion to an acid chloride, followed by nucleophilic attack by the hydroxylamine.

While seemingly straightforward, this amide coupling is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address these specific challenges directly.


Diagram 1: General Synthesis Pathway

A high-level overview of the reaction to form the target Weinreb amide.

digraph "Synthesis_Pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="1H-Indazole-3-carboxylic Acid"]; Activated [label="Activated Intermediate\n(e.g., Acyl Chloride, O-Acylurea, Active Ester)"]; Reagent [label="+ N,O-Dimethylhydroxylamine\n+ Base (e.g., NMM, TEA)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Product [label="N-Methoxy-N-methyl-1H-\nindazole-3-carboxamide", style="rounded,filled", fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> Activated [label="Coupling Agent\n(e.g., HATU, EDC, CDI)\nor SOCl₂, (COCl)₂"]; Activated -> Product; Reagent -> Activated; }

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address common observations and analytical results that indicate the presence of specific byproducts.

Q1: "My reaction is incomplete. LC-MS analysis shows a significant peak corresponding to the mass of my starting material, 1H-indazole-3-carboxylic acid. What went wrong?"

A1: Root Cause Analysis & Corrective Actions

An incomplete reaction is most often due to inefficient activation of the carboxylic acid or degradation of reagents. Consider the following causes:

  • Insufficient Coupling Reagent: Ensure at least 1.05 to 1.2 equivalents of your coupling reagent (e.g., HATU, HBTU, EDC) are used. The stoichiometry must account for any potential degradation of the reagent.

  • Presence of Moisture: Amide coupling reagents are highly sensitive to water. Trace amounts of moisture in the solvent, starting material, or glassware will hydrolyze the activated intermediate back to the carboxylic acid. Always use anhydrous solvents and dry glassware thoroughly under vacuum or in an oven.

  • Incorrect Base or Stoichiometry: A non-nucleophilic organic base, such as triethylamine (TEA) or N-methylmorpholine (NMM), is crucial.[2] Typically, 2-3 equivalents are required: one to neutralize the N,O-dimethylhydroxylamine hydrochloride salt and another to facilitate the coupling reaction. Insufficient base can stall the reaction.

  • Low Reaction Temperature: While some couplings are initiated at 0°C to control exothermic reactions, the reaction often needs to be warmed to room temperature to proceed to completion. If the reaction has stalled, allowing it to stir at 25°C for an extended period (4-16 hours) may be necessary.

Expert Tip: To confirm activation, you can carefully quench a small aliquot of the reaction mixture before adding the hydroxylamine and analyze it by LC-MS. The absence of the activated intermediate (which is often unstable) and the presence of starting material points to an activation failure.

Q2: "I've isolated a major byproduct with a mass of 306.06 g/mol , which is double the mass of my starting acid minus water. What is this impurity?"

A2: Identification and Mitigation of Symmetric Anhydride

This byproduct is the 1H-indazole-3-carboxylic anhydride . Its formation is a classic side reaction in amide couplings.[3]

  • Mechanism of Formation: The activated carboxylic acid intermediate is highly electrophilic. If the concentration of the nucleophile (N,O-dimethylhydroxylamine) is low, or its addition is delayed, an activated acid molecule can be attacked by a molecule of the deprotonated starting material (1H-indazole-3-carboxylate) still present in the mixture. This nucleophilic attack forms the symmetric anhydride.


Diagram 2: Symmetric Anhydride Formation

Mechanism detailing the formation of the anhydride byproduct.

digraph "Anhydride_Formation" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", color="#5F6368"];

// Nodes Activated [label="Activated Indazole-COOH\n(Intermediate)"]; SM [label="Indazole-COO⁻\n(Unreacted Starting Material)"]; Anhydride [label="Symmetric Anhydride Byproduct", style="rounded,filled", fillcolor="#FCE8E6", color="#EA4335"]; LG [label="Leaving Group\n(from Coupling Reagent)", shape=oval, style=filled, fillcolor="#FFFFFF"];

// Edges SM -> Activated [label="Nucleophilic Attack"]; Activated -> Anhydride; Activated -> LG [style=dashed]; }

  • Preventative Measures:

    • Order of Addition: The most effective strategy is to pre-activate the carboxylic acid with the coupling agent and base for a short period (15-30 minutes) before adding the N,O-dimethylhydroxylamine. Do not let the activated mixture stir for hours before adding the amine.

    • Controlled Temperature: Keep the reaction cool (0°C) during the activation step to slow the rate of anhydride formation.

    • Use of Additives: Including an additive like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction by forming a more stable active ester intermediate, which is less prone to react with the carboxylate.[4] Note that many modern coupling reagents like HATU already incorporate a similar moiety.[5]

  • Purification Strategy: The anhydride can typically be removed via column chromatography on silica gel. It is less polar than the starting carboxylic acid but may have similar polarity to the desired Weinreb amide. A gradient elution (e.g., Hexane/Ethyl Acetate) is recommended. Alternatively, a basic aqueous wash (e.g., saturated NaHCO₃) during workup can hydrolyze the anhydride back to the water-soluble carboxylate salt, simplifying purification.[6]

Q3: "My product is contaminated with a high molecular weight, polar impurity. Mass spec suggests it's related to my coupling reagent. What is it?"

A3: Identifying and Removing Coupling Reagent Byproducts

This is a very common issue, particularly when using uronium/guanidinium-based coupling reagents like HATU, HBTU, or carbodiimides like EDC and DCC.[4]

  • Common Byproducts:

    • From Carbodiimides (EDC, DCC): The main byproducts are ureas (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC, or dicyclohexylurea from DCC).[7] EDC-derived urea is water-soluble and can be removed with an acidic wash (e.g., 1M HCl), while DCU is largely insoluble in most organic solvents and can be removed by filtration.

    • From Uronium Reagents (HATU, HBTU): These reagents generate tetramethylurea and either HOAt or HOBt as byproducts.[5] Tetramethylurea is polar and can be challenging to remove.

Troubleshooting Table for Coupling Byproducts

Coupling ReagentCommon Byproduct(s)Molecular Weight ( g/mol )Recommended Removal Method
EDC 1-ethyl-3-(3-dimethylaminopropyl)urea155.25Wash organic layer with 1M HCl or dilute citric acid.
DCC Dicyclohexylurea (DCU)224.36Filter the crude reaction mixture (DCU precipitates).
HATU Tetramethylurea + HOAt116.16 (TMU)Multiple aqueous washes; column chromatography.
CDI Imidazole68.08Wash organic layer with water or dilute acid.[8]

Expert Tip: The choice of coupling reagent should consider the ease of byproduct removal. For laboratory scale, CDI is an excellent choice as its byproduct, imidazole, is easily removed with a simple aqueous wash.[8][9]

Recommended Protocols & Methods

Protocol 1: High-Purity Synthesis using CDI

This protocol is recommended for its simplicity and the ease of removing byproducts.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) or THF.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion at room temperature. Stir the mixture for 45-60 minutes. Effervescence (CO₂ evolution) should be observed.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. If the hydrochloride salt is used, add a non-nucleophilic base like triethylamine (1.2 eq). Stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity. If needed, recrystallize or purify by column chromatography.

Protocol 2: Analytical HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: 1. 1H-indazole-3-carboxylic acid (most polar), 2. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, 3. 1H-indazole-3-carboxylic anhydride (least polar).

Troubleshooting Workflow

This decision tree provides a logical path for identifying issues based on initial analytical data.


Diagram 3: Troubleshooting Decision Tree

A workflow for diagnosing synthesis problems.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Analyze Crude Reaction Mixture\n(LC-MS, TLC)"]; Q_MajorPeak [label="What is the major peak?", shape=diamond, style=filled, fillcolor="#FEF7E0", color="#FBBC05"]; A_SM [label="Starting Material\n(1H-Indazole-3-COOH)", style="rounded,filled", fillcolor="#FCE8E6", color="#EA4335"]; A_Product [label="Desired Product\n(Purity Check)", style="rounded,filled", fillcolor="#E6F4EA", color="#34A853"]; A_Byproduct [label="Unexpected Byproduct", style="rounded,filled", fillcolor="#FCE8E6", color="#EA4335"];

Fix_SM [label="Issue: Incomplete Reaction\n- Check Reagent Stoichiometry\n- Ensure Anhydrous Conditions\n- Verify Base/Temperature"]; Fix_Product [label="Action: Proceed to Purification\n- Consider Recrystallization\n- Use Column Chromatography if Needed"];

Q_ByproductMass [label="Check Byproduct Mass", shape=diamond, style=filled, fillcolor="#FEF7E0", color="#FBBC05"]; A_Dimer [label="Mass ≈ 306 g/mol\n(Symmetric Anhydride)"]; A_Reagent [label="Mass Correlates to\nCoupling Reagent Residue"]; A_Other [label="Other Unknown"];

Fix_Dimer [label="Issue: Anhydride Formation\n- Optimize Order of Addition\n- Use Lower Temperature\n- Purify via Basic Wash/Chromatography"]; Fix_Reagent [label="Issue: Reagent Byproduct\n- Consult Byproduct Table\n- Perform Recommended Wash\n- Filter if Precipitated (DCU)"]; Fix_Other [label="Action: Further Characterization\n(NMR, HRMS)\n- Consider Reagent Decomposition\n- Check for Side Reactions on Indazole Ring"];

// Edges Start -> Q_MajorPeak; Q_MajorPeak -> A_SM [label="Starting Material"]; Q_MajorPeak -> A_Product [label="Product"]; Q_MajorPeak -> A_Byproduct [label="Other"];

A_SM -> Fix_SM; A_Product -> Fix_Product; A_Byproduct -> Q_ByproductMass;

Q_ByproductMass -> A_Dimer [label="Dimer"]; Q_ByproductMass -> A_Reagent [label="Reagent-Related"]; Q_ByproductMass -> A_Other [label="Unknown"];

A_Dimer -> Fix_Dimer; A_Reagent -> Fix_Reagent; A_Other -> Fix_Other; }

References

  • Gisbert, M. et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. ResearchGate. Available at: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • El-Faham, A. & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Pujari, J. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • PubMed. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Diva-Portal.org. (2020). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]

  • CP Lab Safety. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. Available at: [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 4(5), 2795-2802. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]

  • Niu, T. et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46, 320-330. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. Available at: [Link]

Sources

Technical Support Center: Stability of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS 351457-12-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a series of frequently asked questions (FAQs) and detailed experimental protocols to address common challenges related to its stability in various solvents.

Introduction

N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a valuable building block in medicinal chemistry, often utilized in the synthesis of larger, biologically active molecules, including protein degraders.[1] The integrity of this molecule is paramount for the success of subsequent synthetic steps and the reliability of experimental results. This guide will delve into the factors influencing its stability and provide you with the tools to assess it in your specific experimental context.

The structure of N-Methoxy-N-methyl-1H-indazole-3-carboxamide incorporates two key moieties: the 1H-indazole ring and an N-methoxy-N-methylamide (also known as a Weinreb amide). The overall stability of the compound is a function of the stability of these two components. The 1H-indazole tautomer is the most thermodynamically stable form of the indazole ring system.[2] However, the Weinreb amide functionality can be susceptible to hydrolysis under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues you may encounter when working with N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Solubility and Solvent Selection

Q1: What are the recommended solvents for dissolving N-Methoxy-N-methyl-1H-indazole-3-carboxamide?

A1: Based on its synthesis procedures and the nature of similar compounds, N-Methoxy-N-methyl-1H-indazole-3-carboxamide is expected to be soluble in a range of common organic solvents.

  • Commonly Used Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) have been used in its synthesis, indicating good solubility.[3] Other potential solvents include tetrahydrofuran (THF), chloroform, and methanol.[4]

  • Aqueous Solubility: Solubility in aqueous solutions is expected to be low.

  • Recommendation: Always perform a preliminary solubility test with a small amount of material in your desired solvent system before proceeding with large-scale experiments. A recommended protocol for determining solubility is provided in the "Experimental Protocols" section.

Troubleshooting Poor Solubility:

  • Issue: The compound does not fully dissolve in the chosen solvent.

    • Solution 1: Co-solvents: Try using a co-solvent system. For example, if your primary solvent is aqueous, adding a small percentage of a miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility.

    • Solution 2: Gentle Heating: Gentle warming of the solution may aid dissolution. However, be mindful of potential thermal degradation (see Q3).

    • Solution 3: Sonication: Use of an ultrasonic bath can help break up solid particles and enhance dissolution.

Chemical Stability and Degradation

Q2: What are the primary degradation pathways for N-Methoxy-N-methyl-1H-indazole-3-carboxamide?

A2: The most probable degradation pathway is the hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) bond. This can occur under both acidic and basic conditions to yield the corresponding carboxylic acid (1H-indazole-3-carboxylic acid) and N,O-dimethylhydroxylamine. The indazole ring itself is a stable aromatic system but can be susceptible to oxidation or photolytic degradation under harsh conditions.[2]

Q3: How does pH affect the stability of the compound in aqueous or protic solvents?

A3: The Weinreb amide is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: In the presence of strong acids and water, the amide bond can be cleaved. This process is often accelerated by heat.[5]

  • Basic Conditions: Strong bases can also promote the hydrolysis of the amide.[5]

  • Recommendation: For applications in aqueous or protic solvents, it is crucial to control the pH. Buffering the solution to a neutral pH (around 6-8) is recommended to minimize hydrolysis. If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running your reaction at a lower temperature to mitigate this.

Q4: Is the compound sensitive to temperature?

A4: While one supplier suggests room temperature storage for the solid material, prolonged exposure to elevated temperatures in solution can lead to degradation.[1] Thermal degradation of amides, particularly in the presence of catalysts or impurities, is a known phenomenon.[6]

  • Recommendation: For long-term storage of solutions, it is advisable to store them at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. Before use, allow the solution to warm to room temperature to ensure homogeneity. A thermal stability study (see "Experimental Protocols") is recommended if the compound will be subjected to elevated temperatures for extended periods.

Q5: Is the compound light-sensitive?

A5: Indazole-containing compounds can be susceptible to photolytic degradation.[7] Exposure to UV or high-intensity visible light may lead to the formation of degradation products.

  • Recommendation: It is best practice to handle and store the compound and its solutions protected from light. Use amber vials or wrap containers with aluminum foil. When conducting experiments, minimize exposure to direct light. A photostability study, as outlined in the ICH Q1B guidelines, can be performed to definitively assess its light sensitivity.[7]

Troubleshooting Unexpected Degradation:

  • Issue: HPLC analysis shows the appearance of new peaks over time, indicating degradation.

    • Solution 1: Check Solvent Purity: Impurities in solvents (e.g., peroxides in ethers, acidic or basic contaminants) can catalyze degradation. Use high-purity, freshly opened solvents whenever possible.

    • Solution 2: Inert Atmosphere: If oxidative degradation is suspected, degas your solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Solution 3: Re-evaluate Storage Conditions: Ensure the compound and its solutions are stored at the appropriate temperature and protected from light.

Data Presentation

Table 1: Predicted Stability of N-Methoxy-N-methyl-1H-indazole-3-carboxamide under Different Conditions

ConditionSolvent TypePredicted StabilityPotential Degradation Products
pH
Acidic (pH < 4)Protic/AqueousLow to Moderate1H-indazole-3-carboxylic acid, N,O-dimethylhydroxylamine
Neutral (pH 6-8)Protic/AqueousHigh-
Basic (pH > 9)Protic/AqueousLow to Moderate1H-indazole-3-carboxylate, N,O-dimethylhydroxylamine
Temperature
-20°C to 8°CAprotic/ProticHigh-
Room TemperatureAprotic/ProticModerate to HighPotential for slow hydrolysis in protic solvents
> 40°CAprotic/ProticLowIncreased rate of hydrolysis and other thermal degradation products
Light
Protected from LightAprotic/ProticHigh-
Exposed to UV/Visible LightAprotic/ProticModeratePotential for photolytic degradation products

Note: This table provides a predictive framework. Experimental verification is crucial for your specific conditions.

Experimental Protocols

To definitively assess the stability of N-Methoxy-N-methyl-1H-indazole-3-carboxamide in your experimental setup, we recommend the following protocols. These are based on established methodologies for stability testing of pharmaceutical compounds.[1]

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent.

  • Preparation: Add an excess amount of N-Methoxy-N-methyl-1H-indazole-3-carboxamide to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.45 µm filter is recommended.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 3).

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Protocol 2: Solution Stability Study

This protocol assesses the stability of the compound in a chosen solvent over time under specific storage conditions.

  • Stock Solution Preparation: Prepare a stock solution of N-Methoxy-N-methyl-1H-indazole-3-carboxamide of a known concentration in the solvent of interest.

  • Aliquoting: Dispense aliquots of the stock solution into several sealed, light-protected vials (e.g., amber glass vials).

  • Storage: Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, 40°C).

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3) to determine the concentration of the parent compound and detect any degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each storage condition. A significant decrease in the parent peak area and/or the appearance of new peaks indicates instability.

Protocol 3: Stability-Indicating HPLC-UV Method

A robust HPLC method is essential for accurately quantifying the parent compound and its potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be compatible with the column) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan of a dilute solution).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating that the method can resolve the parent compound from its degradation products, which can be generated through forced degradation studies.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[1]

  • Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80°C).

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[7]

After each stress condition, analyze the samples by HPLC to observe the degradation profile.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution in desired solvent aliquot Aliquot into multiple vials prep->aliquot temp Temperature (-20°C, 4°C, RT, 40°C) aliquot->temp light Light (Protected vs. Exposed) aliquot->light timepoint Sample at T=0, T=x, T=y... temp->timepoint light->timepoint hplc Analyze by Stability-Indicating HPLC timepoint->hplc data Quantify Parent & Degradants hplc->data plot Plot % Remaining vs. Time data->plot assess Assess Stability Profile plot->assess

Caption: Workflow for assessing solution stability.

Predicted Degradation Pathway

G parent N-Methoxy-N-methyl- 1H-indazole-3-carboxamide acid_cond Acidic Hydrolysis (H₂O, H⁺) parent->acid_cond base_cond Basic Hydrolysis (H₂O, OH⁻) parent->base_cond product1 1H-Indazole-3-carboxylic acid acid_cond->product1 product2 N,O-Dimethylhydroxylamine acid_cond->product2 base_cond->product1 base_cond->product2

Caption: Predicted primary degradation pathway.

References

  • CP Lab Safety. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Link]

  • Clyde-Watson, Z., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Khan, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978. [Link]

  • Chemguide. The Hydrolysis of Amides. [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amide coupling reactions with indazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique electronic properties and potential for side reactions associated with the indazole ring require careful consideration of coupling conditions to achieve high yields and purity. This guide provides in-depth, field-proven insights to help you navigate these challenges, moving from common questions to detailed troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions researchers often have when approaching the coupling of indazole-3-carboxylic acid for the first time.

Q1: What are the most common coupling reagents for indazole-3-carboxylic acid?

A1: The most frequently employed coupling reagents fall into two main categories: carbodiimides and uronium/aminium salts.

  • Carbodiimides: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or EDAC) is a popular choice, almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives accelerate the reaction and, crucially, suppress side reactions and potential racemization[1].

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU are highly effective and generally lead to faster reaction times and higher yields, especially for challenging substrates like sterically hindered or electron-deficient amines[1]. HATU, in particular, is often recommended for difficult couplings involving heterocyclic carboxylic acids.

Q2: Why is an additive like HOBt or HOAt necessary when using EDC?

A2: When a carbodiimide like EDC reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. While this intermediate can react with an amine to form the desired amide, it is also prone to undesirable side reactions. It can rearrange to a stable N-acylurea byproduct, which is unreactive and contaminates the product. Furthermore, if the carboxylic acid has a stereocenter, this intermediate is susceptible to racemization. Additives like HOBt intercept the O-acylisourea to form an active ester (an OBt ester), which is less prone to racemization and side reactions but still highly reactive towards the amine[1]. This two-step activation within a single pot leads to cleaner reactions and higher yields.

Q3: What is the typical role of a base in these coupling reactions?

A3: A non-nucleophilic organic base is essential for two primary reasons. First, it deprotonates the carboxylic acid, forming a carboxylate salt which is more nucleophilic and readily attacks the coupling reagent. Second, if the amine starting material is a salt (e.g., a hydrochloride salt), the base is required to liberate the free amine for the coupling reaction. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as its steric bulk makes it less nucleophilic than TEA, reducing the risk of it participating in unwanted side reactions. Typically, 2-3 equivalents of the base are used[2][3].

Q4: What are the recommended starting solvents for coupling indazole-3-carboxylic acid?

A4: N,N-Dimethylformamide (DMF) is the most commonly cited solvent for these reactions[2][3]. Indazole-3-carboxylic acid exhibits good solubility in DMF, which is critical for a homogeneous and efficient reaction. Other polar aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used, but solubility of the starting acid should be confirmed, as it can exist in different polymorphic forms with varying solubility profiles[4].

Troubleshooting Guide: From Low Yields to Impurities

This section is structured to address specific problems you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired indazole-3-carboxamide is the most common issue. The root cause often lies in one of several key areas.

Potential Cause A: Ineffective Carboxylic Acid Activation

The first step of any amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine cannot proceed. The indazole ring is electron-withdrawing, which can increase the acidity of the carboxylic acid but may also influence the stability of activated intermediates.

  • Solution 1: Switch to a More Powerful Coupling Reagent. If you are using a carbodiimide-based system like EDC/HOBt and observing poor results, switching to a uronium salt like HATU can significantly improve yields. HATU is known to be more reactive and efficient, particularly for acids that are difficult to activate[1].

  • Solution 2: Pre-activation. Instead of adding all reagents at once, you can "pre-activate" the carboxylic acid. Stir the indazole-3-carboxylic acid, coupling reagent (e.g., HATU or EDC/HOBt), and base in the solvent for 15-30 minutes at 0 °C to room temperature before adding the amine. This ensures the formation of the active ester intermediate before the nucleophile is introduced, which can be particularly helpful for slow couplings[2].

  • Solution 3: Check Reagent Quality. Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Ensure they are fresh and have been stored properly in a desiccator. Similarly, ensure your reaction solvent (e.g., DMF) is anhydrous.

Potential Cause B: Poor Solubility of Starting Materials

Indazole-3-carboxylic acid has limited solubility in some common organic solvents[5]. If the acid is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.

  • Solution 1: Optimize the Solvent System. While DMF is a good starting point, if you observe suspended solids, you may need to increase the solvent volume. Alternatively, for some applications, a co-solvent system might be beneficial. A patent for the synthesis of indazole-3-carboxylic acid notes its isolation from various solvents including DMF/water, acetic acid, and dichloromethane, indicating its solubility can be manipulated[4].

  • Solution 2: Gentle Heating. In some cases, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rates. However, this should be done with caution, as elevated temperatures can also increase the rate of side reactions and racemization. Monitor the reaction closely by TLC or LC-MS.

Potential Cause C: Issues with the Amine Coupling Partner

The nature of the amine can drastically affect the outcome.

  • Solution 1: Address Steric Hindrance. If you are coupling a sterically bulky amine, the reaction will be slower. For these challenging substrates, more potent coupling reagents like HATU or PyBOP are strongly recommended. Extended reaction times and slightly elevated temperatures may also be necessary[6].

  • Solution 2: Address Low Nucleophilicity. Electron-deficient anilines or other weakly nucleophilic amines can be difficult to acylate. Again, a highly reactive coupling system like HATU is the preferred choice. Using a slight excess (1.1-1.2 equivalents) of the indazole-3-carboxylic acid and coupling reagent can also help drive the reaction to completion.

Problem 2: Presence of a Key Byproduct: N-Acylurea

When using carbodiimide reagents like EDC or DCC, a common and frustrating byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This byproduct is stable, unreactive, and can be difficult to separate from the desired amide.

G cluster_activation Activation with EDC cluster_pathways Reaction Pathways Indazole_COOH Indazole-3-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Indazole_COOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide Product O_Acylisourea->Amide + Amine (Desired) N_Acylurea N-Acylurea Byproduct (Stable & Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine R-NH2

Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.

  • Solution 1: Add HOBt or HOAt. This is the most effective solution. As mentioned in the FAQs, these additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that then cleanly reacts with the amine. If you are using EDC alone, adding at least one equivalent of HOBt is critical.

  • Solution 2: Control the Temperature. The rearrangement to N-acylurea is often accelerated by heat. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize the formation of this byproduct.

  • Solution 3: Order of Addition. Adding the EDC last to a mixture of the carboxylic acid, amine, and HOBt can sometimes be beneficial. This ensures that the HOBt is present to immediately trap the reactive intermediate as it forms.

Problem 3: Potential for N-Alkylation or N-Acylation of the Indazole Ring

The indazole ring contains two nitrogen atoms, N1 and N2. While the N-H proton is acidic, under strongly basic conditions or with highly reactive electrophiles, side reactions at these positions are possible. In the context of amide coupling, this is less common than issues with the carboxylic acid activation itself, but it is a possibility to consider, especially during troubleshooting.

  • Diagnostic Check: If you observe an unexpected isomer in your crude product by LC-MS or NMR, consider the possibility of N-acylation. An N-acylated product would have the same mass as the desired amide but a different chemical structure.

  • Solution 1: Use a Non-Nucleophilic Base. Stick to sterically hindered bases like DIPEA rather than less hindered ones like TEA. This minimizes the risk of the base itself acting as a nucleophile or promoting unwanted side reactions.

  • Solution 2: Avoid Excessively Harsh Conditions. Do not use an unnecessarily large excess of the coupling reagent or base, and avoid high reaction temperatures for extended periods unless required for sluggish couplings. The goal is to activate the carboxylic acid just enough for it to react with the amine without creating overly reactive intermediates that could engage in side reactions with the indazole ring.

Recommended Starting Protocols

Below are detailed, step-by-step starting protocols for three common and effective coupling methods. These should be considered as starting points and may require optimization based on your specific amine.

Protocol 1: The Standard Carbodiimide Method (EDC/HOBt)

This is a cost-effective and reliable method for many straightforward couplings.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indazole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add HOBt (1.2 eq.) and the amine (1.0-1.1 eq.).

  • Base Addition: Add DIPEA (2.5 eq.) and stir the mixture for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: The High-Efficiency Uronium Salt Method (HATU)

This method is recommended for challenging substrates, including sterically hindered or electron-poor amines.

  • Preparation: To a round-bottom flask under an inert atmosphere, add indazole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the acid.

  • Addition of Reagents: Add HATU (1.1 eq.) to the solution.

  • Base Addition: Add DIPEA (3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. You should observe the formation of the active ester.

  • Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: The Phosphonic Anhydride Method (T3P®)

Propylphosphonic anhydride (T3P®) is another powerful coupling reagent known for its clean reactions and the formation of water-soluble byproducts, which simplifies workup.

  • Preparation: To a round-bottom flask under an inert atmosphere, add indazole-3-carboxylic acid (1.0 eq.) and the amine (1.0 eq.).

  • Dissolution: Add an appropriate anhydrous solvent (e.g., ethyl acetate or acetonitrile).

  • Base Addition: Add a suitable base like pyridine or DIPEA (3.0 eq.).

  • Activation: Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF; add 1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Choosing Your Conditions

The following table provides a comparative summary to help you select the best starting conditions for your specific experimental needs.

ParameterEDC/HOBtHATUT3P®
Reactivity Moderate to HighVery HighHigh
Best For Standard couplings, cost-sensitive synthesesHindered/electronic-deficient amines, rapid couplingClean reactions, easy workup
Common Solvent DMFDMFEthyl Acetate, Acetonitrile
Typical Base DIPEA, TEADIPEAPyridine, DIPEA
Reaction Time 4-16 hours1-4 hours2-12 hours
Key Byproducts N-acylurea (if no HOBt), Urea from EDCTetramethylureaPhosphonic acids (water-soluble)
Cost LowHighModerate

Workflow & Mechanistic Overview

The general workflow for amide coupling is consistent across most reagents, with the primary difference being the nature of the activated intermediate.

G Start 1. Prepare Reactants (Indazole-3-COOH, Amine, Base) Dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMF) Start->Dissolve Activate 3. Add Coupling Reagent (e.g., HATU, EDC/HOBt) Activate COOH Dissolve->Activate React 4. Couple with Amine Form Amide Bond Activate->React Monitor 5. Monitor Reaction (TLC / LC-MS) React->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify End Final Indazole-3-Carboxamide Purify->End

Caption: General experimental workflow for indazole-3-carboxylic acid coupling.

This guide provides a comprehensive framework for optimizing your amide coupling reactions. Remember that every substrate pairing is unique, and empirical optimization based on these principles will lead to the best results.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Patel, M. et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. U.S. Patent No. US20110172428A1.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Dunleavy, M. (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 22(9), 1429-1447. Retrieved from [Link]

  • Chandrasekhar, T., Kumar, L. V., Reddy, A. B., Naik, P. J., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (Indazole Weinreb Amide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this key intermediate. The guidance provided herein is based on established chemical principles and peer-reviewed methodologies to ensure scientific integrity and reproducibility.

Overview of the Synthesis

The target molecule, N-Methoxy-N-methyl-1H-indazole-3-carboxamide, is a Weinreb amide. Weinreb amides are exceptionally useful intermediates in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The synthesis is typically a straightforward amide coupling between 1H-indazole-3-carboxylic acid and N,O-dimethylhydroxylamine. However, challenges related to the reactivity of the starting materials, choice of coupling agents, and process scale-up are common.

This guide provides a structured approach to troubleshooting these challenges, offering detailed protocols and explaining the rationale behind key experimental choices.

Core Reaction Pathway

The fundamental transformation involves the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Start 1H-Indazole-3-Carboxylic Acid Activated Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride, O-Acylisourea) Start->Activated Coupling Agent (SOCl₂, EDC, HATU, etc.) Product N-Methoxy-N-methyl-1H- indazole-3-carboxamide (Weinreb Amide) Activated->Product Nucleophilic Attack Amine N,O-Dimethyl- hydroxylamine (often as HCl salt + Base) Amine->Product

Caption: General workflow for Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the starting material, 1H-indazole-3-carboxylic acid?

A1: 1H-Indazole-3-carboxylic acid can be challenging to synthesize efficiently. A common lab-scale method involves the protection of indazole (e.g., with SEM-Cl), followed by directed ortho-metalation at the 3-position using a strong base like n-butyl lithium, and subsequent quenching with carbon dioxide.[2] The final step is the deprotection of the SEM group.[2][3] For larger scales, reproducibility can be a concern, and sourcing high-purity starting material commercially is often a more viable option. Always verify the purity of the starting carboxylic acid by NMR and melting point, as impurities will carry through and complicate purification.

Q2: Do I need to protect the N-H of the indazole ring during the amide coupling?

A2: While the indazole N-H is acidic and can potentially react, many successful syntheses are performed without protection.[1][3] The choice of coupling agent and base is critical. Using standard peptide coupling reagents like EDC/HOBt or HATU with a tertiary amine base (e.g., triethylamine, DIPEA) at or below room temperature generally favors acylation at the desired carboxylic acid site.[3][4] Aggressive conditions, such as forming the acid chloride with thionyl chloride at high temperatures, may increase the risk of N1-acylation and other side reactions. If N-acylation becomes a persistent issue, consider a protection strategy (e.g., BOC group), but this adds two steps (protection/deprotection) to the overall synthesis.

Q3: What are the key safety considerations for this synthesis?

A3: Standard laboratory safety protocols should be followed.

  • Coupling Reagents: Many coupling reagents (e.g., EDC, DCC) are sensitizers and skin irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Use of anhydrous solvents like DMF or THF is common. Ensure they are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching reactive intermediates.

  • Byproducts: The reaction of 1H-indazole-3-carboxamide is classified as potentially harmful if swallowed, causing skin and eye irritation.[5] Handle the final product with care.

Troubleshooting Guide: Scaling Up Synthesis

This section addresses common problems encountered during the synthesis, with a focus on issues that become more pronounced during scale-up.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Coupling Reagent: The coupling reagent may have degraded due to moisture. 2. Insufficient Activation: Reaction temperature is too low, or reaction time is too short for the activation step. 3. Poor Quality Starting Material: Impurities in the 1H-indazole-3-carboxylic acid can interfere with the reaction.1. Reagent Quality: Use freshly opened or properly stored coupling reagents. For carbodiimides like EDC, ensure it is stored in a desiccator. 2. Optimize Conditions: Monitor the activation step by TLC or LCMS if possible. For EDC/HOBt couplings, a 15-30 minute pre-activation period at room temperature is typical before adding the amine.[3] 3. Purity Check: Confirm the purity of your starting material (>98%) before starting the reaction.
Incomplete Reaction (Stalled) 1. Insufficient Equivalents: One of the reagents (coupling agent, base, or amine) may be limiting. 2. Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Any moisture in the solvent or reagents will lead to hydrolysis back to the starting carboxylic acid.1. Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the coupling agent and N,O-dimethylhydroxylamine hydrochloride. Ensure at least 2.0-3.0 equivalents of base are used to neutralize the HCl salt and the carboxylic acid proton.[3] 2. Anhydrous Conditions: Use anhydrous solvents. Dry glassware in an oven before use. Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification 1. Urea Byproducts: Use of carbodiimide reagents (EDC, DCC) generates urea byproducts. Dicyclohexylurea (DCU) is notoriously difficult to remove without chromatography. The urea from EDC is more water-soluble but can still be challenging. 2. Emulsions during Work-up: High concentrations of salts or DMF can lead to emulsions during aqueous extraction.1. Alternative Coupling Agents: For larger scales, consider using a phosphonic anhydride (e.g., T3P) or forming a mixed anhydride with isobutyl chloroformate.[1] These methods generate byproducts that are more easily removed with aqueous washes. 2. Optimized Work-up: After quenching the reaction, dilute with a water-immiscible solvent like ethyl acetate or dichloromethane. Perform several washes with dilute acid (e.g., 1M HCl) to remove the base, followed by washes with saturated sodium bicarbonate to remove unreacted carboxylic acid, and finally a brine wash.[3] If emulsions persist, try adding more brine or filtering the mixture through a pad of celite.
Formation of Unknown Impurities 1. Side reaction at Indazole N-H: Overly harsh conditions or a highly reactive acylating agent can lead to N-acylation. 2. Decomposition: The product or intermediates may be unstable at elevated temperatures.1. Milder Conditions: Avoid high temperatures. If using the acid chloride method, add the acid chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). 2. Temperature Control: Maintain the reaction temperature at or below room temperature unless a specific protocol requires heating. For scale-up, ensure adequate cooling to manage any reaction exotherms.
Troubleshooting Decision Workflow

Start Reaction Underperforming? Check_Yield Low Yield? Start->Check_Yield Yes Check_Purity Impure Product? Start->Check_Purity No Check_Yield->Check_Purity No Sol_Yield1 Verify Reagent Quality & Stoichiometry Check_Yield->Sol_Yield1 Yes Sol_Purity1 Optimize Work-up: - Acid/Base Washes - Recrystallization Check_Purity->Sol_Purity1 Yes Success Process Optimized Check_Purity->Success No Sol_Yield2 Ensure Anhydrous Conditions Sol_Yield1->Sol_Yield2 Sol_Yield2->Check_Purity Sol_Purity2 Switch Coupling Agent (e.g., to T3P) Sol_Purity1->Sol_Purity2 Sol_Purity2->Success

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on lab-specific conditions and scale.

Protocol 1: EDC/HOBt Mediated Coupling (Lab Scale)

This is a reliable, general-purpose method for small to medium scale synthesis.

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DMF. Stir until all solids dissolve.

  • Add EDC·HCl (1.2 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in a small amount of DMF and add TEA or DIPEA (3.0 equiv).

  • Add the amine/base solution from step 3 to the activated acid solution from step 2.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LCMS until the starting carboxylic acid is consumed.[3]

  • Work-up: Quench the reaction by pouring it into ice water. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., EtOAc/heptane).

Protocol 2: Mixed Anhydride Method (Scalable)

This method avoids chromatography-intensive byproducts and is often more cost-effective for larger scales.

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv for activation, 1.1 equiv for amine)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid in anhydrous THF in an oven-dried, nitrogen-flushed reactor equipped with a thermometer.

  • Cool the solution to -15 °C to -20 °C using an appropriate cooling bath.

  • Slowly add NMM (1.1 equiv) while maintaining the low temperature.

  • Slowly add isobutyl chloroformate (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir for 1-2 hours at this temperature to form the mixed anhydride.[1]

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF and add NMM (1.1 equiv).

  • Slowly add the amine slurry to the mixed anhydride solution, again maintaining a low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LCMS for completion.

  • Work-up: Filter the reaction mixture to remove NMM·HCl salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and perform aqueous washes as described in Protocol 1 (acid, base, brine) to remove impurities.

  • Dry the organic layer, concentrate, and purify the product by recrystallization.

References

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • Besse, S., et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Tetrahedron, 62(33), 7799-7805.

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles.

  • Pliva Krakow, S. A. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S. Patent No. US20040248960A1.

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information.

  • CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram.

  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

  • Liu, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988.

  • BenchChem. (2025). Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide.

Sources

Validation & Comparative

Acylation Strategies for 3-Substituted Indazoles: A Comparative Guide to N-Methoxy-N-methyl-1H-indazole-3-carboxamide and 1H-Indazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents across oncology, inflammation, and neuroscience.[1][2] Functionalization at the C3-position is a cornerstone of analog synthesis, with acylation serving as a critical transformation for introducing ketone, ester, and amide functionalities that are pivotal for modulating pharmacological activity.

This guide provides an in-depth, data-driven comparison of two common acylating agents derived from 1H-indazole-3-carboxylic acid: the highly reactive acid chloride and the precision-engineered N-methoxy-N-methylamide (Weinreb amide). We will dissect the mechanistic nuances, practical handling considerations, and performance outcomes of each reagent to equip researchers in drug development with the knowledge to make informed strategic decisions in their synthetic campaigns.

The Workhorse and Its Achilles' Heel: 1H-Indazole-3-carbonyl Chloride

The acid chloride is the archetypal activated carboxylic acid derivative. Its utility stems from the potent inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a vast array of nucleophiles.

Reactivity Profile & Advantages:

  • High Reactivity: 1H-indazole-3-carbonyl chloride reacts rapidly with nucleophiles like alcohols, phenols, and amines, often at ambient temperature, to form the corresponding esters and amides.[3][4]

  • Accessibility: It is readily prepared from the parent carboxylic acid using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The Critical Limitation: Over-addition in Ketone Synthesis The primary drawback of the acid chloride becomes glaringly apparent when reacting with potent carbon nucleophiles like Grignard or organolithium reagents to synthesize ketones. The reaction proceeds via a two-step addition-elimination mechanism. However, the ketone product formed is itself a reactive electrophile. In the presence of the highly reactive organometallic reagent, this ketone intermediate is immediately attacked by a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol byproduct.[5][6][7]

This lack of control, known as "over-addition," severely limits the utility of acid chlorides for the clean synthesis of ketones, often resulting in complex product mixtures and low yields of the desired compound.

Handling and Safety: Acid chlorides are notoriously sensitive to moisture and will readily hydrolyze back to the carboxylic acid, necessitating stringent anhydrous techniques and inert atmosphere conditions.[3] Furthermore, the reactions generate corrosive hydrogen chloride (HCl) gas, which must be neutralized with a stoichiometric amount of base.

Precision and Control: The N-Methoxy-N-methyl-1H-indazole-3-carboxamide (Weinreb Amide)

The N-methoxy-N-methylamide, or Weinreb amide, was specifically developed to overcome the over-addition problem inherent to more reactive acylating agents.[6][7] It represents a masterful balance of stability for handling and tailored reactivity for controlled acylation.

The Mechanistic Key to Success: The unique power of the Weinreb amide lies in its interaction with organometallic reagents. Upon nucleophilic attack, a highly stable, five-membered tetrahedral intermediate is formed, stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[5][7][8]

This chelated intermediate is stable at low reaction temperatures and does not collapse to the ketone until a deliberate acidic quench is performed during workup.[5][8] This elegant mechanistic feature effectively "protects" the newly formed carbonyl group from further nucleophilic attack, thus completely preventing over-addition.[6][7]

Figure 1: Mechanistic comparison of acylation pathways.

Advantages of the Indazole Weinreb Amide:

  • Exceptional Selectivity: Delivers ketones in high yields without tertiary alcohol contamination.[6][9] It can also be gently reduced with reagents like LiAlH₄ or DIBAL-H to furnish aldehydes.[6][9]

  • Enhanced Stability: Weinreb amides are generally bench-stable solids that are significantly less sensitive to atmospheric moisture than acid chlorides, simplifying handling and storage.[10]

  • Broad Functional Group Tolerance: Its moderated reactivity allows for acylation in the presence of sensitive functional groups that would be incompatible with an acid chloride.

Performance at a Glance: Head-to-Head Comparison

Feature1H-Indazole-3-carbonyl ChlorideN-Methoxy-N-methyl-1H-indazole-3-carboxamide
Reactivity Very HighModerate & Controlled
Ketone Synthesis Poor (significant over-addition)Excellent (no over-addition)
Aldehyde Synthesis Not applicableGood (via reduction)
Handling/Stability Moisture sensitive, requires inert atmosphereBench-stable, easy to handle
Byproducts Corrosive HCl gasNeutral N,O-dimethylhydroxylamine
Synthetic Steps 1 step from carboxylic acid2 steps from carboxylic acid
Safety Corrosive, reacts violently with waterGenerally low hazard profile
Chemoselectivity LowHigh

Experimental Protocols: A Practical Demonstration

The following protocols provide validated, step-by-step methodologies for the synthesis and application of both acylating agents. The contrast between Protocol 2 and Protocol 4 serves as a self-validating system, demonstrating the superior outcome of the Weinreb amide approach for ketone synthesis.

Experimental_Workflow cluster_acid Acid Chloride Route cluster_weinreb Weinreb Amide Route Start_A 1H-Indazole-3-Carboxylic Acid Step_A1 React with SOCl₂ or (COCl)₂ Start_A->Step_A1 AC 1H-Indazole-3-carbonyl chloride Step_A1->AC Step_A2 React with 2 eq. MeMgBr AC->Step_A2 Result_A Mixture: - 3-Acetyl-1H-indazole (Ketone) - 2-(1H-Indazol-3-yl)propan-2-ol (Alcohol) Step_A2->Result_A Start_W 1H-Indazole-3-Carboxylic Acid Step_W1 Couple with HN(OMe)Me·HCl Start_W->Step_W1 WA Indazole Weinreb Amide Step_W1->WA Step_W2 React with 1.1 eq. MeMgBr then H₃O⁺ workup WA->Step_W2 Result_W Clean Product: 3-Acetyl-1H-indazole (Ketone) Step_W2->Result_W

Figure 2: Comparative workflow for ketone synthesis.

Protocol 1: Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Causality: This protocol converts the carboxylic acid into the Weinreb amide. A mixed anhydride method is chosen for its mild conditions, which preserves the integrity of the indazole ring.[9]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to -20 °C in an appropriate cooling bath.

  • Activation: Add N-methylmorpholine (1.5 eq) followed by the dropwise addition of isobutyl chloroformate (1.5 eq). Stir the resulting mixture at -20 °C for 2 hours to form the mixed anhydride.

  • Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.4 eq) in anhydrous THF and add triethylamine (1.5 eq). Add this suspension to the mixed anhydride solution at -20 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the title compound as a solid.

Protocol 2: Synthesis of 3-Acetyl-1H-indazole via Weinreb Amide

Causality: This protocol demonstrates the controlled synthesis of a ketone. The reaction is run at 0 °C to ensure the stability of the tetrahedral intermediate, and a slight excess of the Grignard reagent is used to drive the reaction to completion.

  • Setup: Dissolve N-methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the solution becomes acidic.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically of high purity, but can be further purified by recrystallization or column chromatography if necessary. Expected Outcome: High yield (>85%) of the desired ketone.

Protocol 3: Synthesis of 1H-Indazole-3-carbonyl chloride

Causality: This is a standard protocol for acid chloride formation. Thionyl chloride is used in excess to serve as both reagent and solvent, driving the reaction to completion.

  • Setup: In a fume hood, combine 1H-indazole-3-carboxylic acid (1.0 eq) and thionyl chloride (5.0 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solid should fully dissolve.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a trap containing NaOH solution to neutralize the SOCl₂ vapors).

  • Result: The resulting crude 1H-indazole-3-carbonyl chloride is a solid that is highly moisture-sensitive and should be used immediately in the next step without purification.

Protocol 4: Attempted Synthesis of 3-Acetyl-1H-indazole via Acid Chloride

Causality: This protocol illustrates the over-addition problem. The highly reactive acid chloride and Grignard reagent will lead to the formation of both ketone and tertiary alcohol.

  • Setup: Dissolve the crude 1H-indazole-3-carbonyl chloride (1.0 eq) from Protocol 3 in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise. An initial portion forms the ketone, and a subsequent portion attacks the ketone.

  • Reaction & Workup: Follow the same procedures as in Protocol 2.

  • Analysis: Analysis of the crude product by ¹H NMR or LC-MS will reveal a mixture of 3-acetyl-1H-indazole and the tertiary alcohol byproduct, 2-(1H-indazol-3-yl)propan-2-ol. Expected Outcome: A mixture of products with a significantly lower yield of the desired ketone compared to Protocol 2.

Conclusion and Strategic Recommendations

The choice between 1H-indazole-3-carbonyl chloride and its corresponding Weinreb amide is not a matter of preference but of strategic necessity dictated by the desired molecular target.

Decision_Tree Start What is your desired product? Q_Nuc Is the nucleophile a potent organometallic (R-MgX, R-Li)? Start->Q_Nuc Q_Product Is the target a Ketone or Aldehyde? Q_Nuc->Q_Product Yes Q_Other Is the target a simple Amide or Ester? Q_Nuc->Q_Other No (e.g., R-OH, R-NH₂) Use_WA Use the Weinreb Amide (N-Methoxy-N-methyl-1H-indazole-3-carboxamide) Use_AC Use the Acid Chloride (1H-Indazole-3-carbonyl chloride) Q_Product->Use_WA Yes Q_Other->Use_AC Yes (Caution with sensitive substrates)

Figure 3: Reagent selection guide for indazole acylation.
  • For the synthesis of ketones or aldehydes , the N-methoxy-N-methyl-1H-indazole-3-carboxamide is unequivocally the superior reagent . Its unique ability to form a stable, chelated intermediate provides unparalleled control, ensuring high yields and clean reaction profiles by completely circumventing the problem of over-addition.

  • For the synthesis of simple esters or amides from non-organometallic nucleophiles , the 1H-indazole-3-carbonyl chloride can be an effective, albeit aggressive, choice . Its high reactivity ensures rapid conversion, but researchers must employ rigorous anhydrous techniques and be mindful of potential side reactions with sensitive substrates.

In the landscape of pharmaceutical development, where efficiency, reproducibility, and purity are paramount, the Weinreb amide stands out as the more reliable and versatile tool for the strategic acylation of the indazole scaffold.

References

  • Mahdavi, M. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available at: [Link]

  • Snyder, H.R., et al. (1952). The Synthesis of 1H-Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009-2012. Available at: [Link]

  • Tilly, D., et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Tetrahedron, 62(33), 7851-7859. Available at: [Link]

  • Jin, T., et al. (2007). An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition, 46(20), 3658-3661. Available at: [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • Akhtar, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(10), 2459. Available at: [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). The Chemistry of Indazole. I. The Alkylation of Indazole and the Structure of the Alkylindazoles. Journal of the American Chemical Society, 72(7), 3047-3051. Available at: [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. Available at: [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Woo, J. C. S., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link]

  • Min, K. I., & Little, R. D. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 850-854. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Indazole-3-Carboxamide Synthesis: A Comparative Analysis of HATU and HOBt Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the privileged scaffolds in medicinal chemistry, the indazole-3-carboxamide core is a recurring motif in a multitude of pharmacologically active agents. The construction of the final amide bond is a critical step that dictates the yield, purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of two prevalent coupling methodologies for this transformation: the use of the uronium salt HATU versus the classic carbodiimide activation in the presence of the HOBt additive.

This analysis moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reagent, provides field-proven insights into their practical application, and offers supporting data to guide your experimental choices. Our objective is to equip you with the knowledge to select the optimal coupling strategy for your specific indazole-3-carboxamide target.

The Mechanistic Divide: Understanding Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, effectively "activating" it for nucleophilic attack by the amine. Both HATU and HOBt-based systems achieve this, but through distinct chemical pathways.

The HOBt/Carbodiimide Pathway: A Classic Two-Step Activation

1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but an additive used in conjunction with a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1][2] The process can be visualized as a two-step activation cascade.

  • Formation of the O-Acylisourea: The carbodiimide (e.g., EDC) reacts with the indazole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. While very reactive, this intermediate is also unstable and prone to racemization if the carboxylic acid has a chiral center alpha to the carbonyl.

  • In Situ Conversion to the HOBt Ester: HOBt rapidly traps this O-acylisourea, forming the corresponding HOBt active ester. This ester is more stable than the O-acylisourea, significantly suppressing racemization, and is sufficiently electrophilic to react with the incoming amine to form the desired amide bond.[3][4] The reaction is catalytic in HOBt.[2]

The byproduct of this reaction is a urea derivative (e.g., the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC), which must be removed during workup.

HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Indazole_COOH Indazole-3-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Indazole_COOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->HOBt_Ester EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt Amide Indazole-3-Carboxamide HOBt_Ester->Amide + Amine Amine Amine (R-NH2) HOBt_regen HOBt (Regenerated) Amide->HOBt_regen HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Indazole_COO Indazole-3-COO⁻ (from acid + base) OAt_Ester OAt Active Ester (Highly Reactive) Indazole_COO->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Amide Indazole-3-Carboxamide OAt_Ester->Amide + Amine Amine Amine (R-NH2) HOAt HOAt (Byproduct) Amide->HOAt

Caption: The HATU mechanism provides direct formation of a highly reactive OAt active ester.

Head-to-Head Comparison: Performance Metrics

The choice between HATU and HOBt/EDC is often dictated by the specific requirements of the synthesis, including the nature of the substrates, desired purity, cost, and scale.

FeatureHATUHOBt / EDCSenior Scientist's Insight
Reactivity & Kinetics Very high; rapid reaction times (often < 1 hour). [3]Moderate to high; reaction times typically 4-6 hours or longer. [5]For challenging couplings, such as with electron-deficient anilines or sterically hindered amines, HATU's superior reactivity often proves decisive.
Yield & Purity Generally provides excellent yields and high purity.Can provide good to excellent yields, but may be lower with difficult substrates.The efficiency of HATU often leads to cleaner reaction profiles with fewer side products, simplifying purification.
Racemization Suppression Excellent. The HOAt moiety is one of the most effective suppressors of racemization. Very good. HOBt was a gold standard for decades in suppressing racemization. [1][4]For chiral indazole precursors, both are strong choices, but HATU is often considered superior, providing an extra margin of safety against epimerization. [3]
Common Side Reactions Amine capping by excess reagent if not properly stoichiometrically controlled. [3]N-acylurea formation (if O-acylisourea is not efficiently trapped by HOBt).Careful control of equivalents is crucial for both methods. The N-acylurea byproduct from EDC can be particularly troublesome to separate.
Substrate Scope Broad. Highly effective for difficult couplings, including N-methylated amines. [1]Broad, but may struggle with less reactive or sterically demanding substrates.HOBt/EDC is a reliable workhorse for many standard primary and secondary amines. HATU extends this capability to more recalcitrant partners.
Workup & Byproducts Byproducts (tetramethylurea, HOAt) are generally water-soluble and removed by aqueous workup.EDC byproduct (EDU) is water-soluble. DCC byproduct (DCU) is insoluble and removed by filtration. [3]The water solubility of byproducts from both HATU and EDC simplifies purification compared to DCC, which is more suited for solid-phase synthesis. [3]
Cost & Safety Higher cost.Lower cost, making it attractive for large-scale synthesis. [4]Cost is a major factor. HOBt/EDC is often the first choice for routine, scalable syntheses. Anhydrous HOBt has explosive properties, though it is often supplied wetted with water to mitigate this risk. [1]Uronium salts like HATU have been reported to have potential allergenic properties. [6]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present standardized protocols for the synthesis of an N-benzyl-1H-indazole-3-carboxamide. The synthesis of the requisite starting material, 1H-indazole-3-carboxylic acid, can be achieved via several reported methods, including the carboxylation of a protected indazole using n-butyllithium and CO₂. [5][7]

Experimental_Workflow Start Dissolve Indazole-3-COOH in DMF Add_Reagents Add Coupling Reagent(s) and Base Start->Add_Reagents Stir_Activate Stir for Activation (5-15 min) Add_Reagents->Stir_Activate Add_Amine Add Amine Stir_Activate->Add_Amine React Stir at Room Temp (1-6 hours) Add_Amine->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash Aqueous Washes (e.g., NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify

Caption: General workflow for indazole-3-carboxamide synthesis via coupling reaction.

Method A: HATU Coupling Protocol

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid in anhydrous DMF (approx. 0.1 M), add HATU.

  • Add DIPEA to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation.

  • Add benzylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1H-indazole-3-carboxamide.

Method B: EDC/HOBt Coupling Protocol

This protocol is adapted from a published procedure for the synthesis of similar derivatives. [5][7] Materials:

  • 1H-indazole-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (hydrated, 1.2 eq)

  • TEA or DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF (approx. 0.1 M), add HOBt, EDC·HCl, and TEA. [5]2. Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the active ester. [5]3. Add benzylamine to the reaction mixture. [5]4. Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS. [5]5. Upon completion, pour the reaction mixture into ice water to precipitate the product or prepare for extraction. [5]6. Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform or ethyl acetate). [5]7. Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine. [5]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [5]9. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1H-indazole-3-carboxamide. [5]

Conclusion and Strategic Recommendations

Both HATU and HOBt/EDC are highly effective and valuable tools for the synthesis of indazole-3-carboxamides. The choice is not about which reagent is definitively "better," but which is most appropriate for the specific scientific and logistical context.

  • Choose HOBt/EDC for:

    • Scale-up and cost-sensitive projects: Its lower cost makes it the pragmatic choice for large-scale manufacturing. [4] * Routine couplings: For reactions involving unhindered, reactive primary and secondary amines, HOBt/EDC is a reliable and economical workhorse.

    • Initial route scouting: Its widespread use and well-understood behavior make it an excellent starting point for developing a new synthetic sequence.

  • Choose HATU for:

    • Difficult or sterically hindered couplings: When reactions with HOBt/EDC are sluggish or fail, HATU's superior reactivity can overcome high activation barriers. [3] * Minimizing reaction times: Its rapid kinetics are ideal for high-throughput synthesis or when cycle time is a critical parameter.

    • Synthesizing products where racemization is a paramount concern: While HOBt is very effective, HATU provides the highest level of security against loss of stereochemical integrity. [3] * Coupling with low-reactivity amines: Electron-deficient anilines or N-methylated amines are prime candidates for HATU-mediated coupling. [1] By understanding the mechanistic nuances and practical performance differences outlined in this guide, researchers can make informed, data-driven decisions, optimizing their synthetic strategies for the efficient and successful production of novel indazole-3-carboxamide drug candidates.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Wikipedia. HATU. [Link]

  • Dunn, P. J., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • Ghosh, A. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(28), 3634–3637. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Lipshutz, B. H., et al. (2017). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 7(54), 34041–34050. [Link]

  • Omizzolo. (2023). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Google Patents. (2021).
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a Weinreb amide, serves as a versatile precursor for the synthesis of various indazole-containing compounds, which are prominent scaffolds in numerous pharmacologically active molecules. This guide provides an in-depth, objective comparison of common synthetic methodologies for this vital intermediate, focusing on experimental yields, procedural nuances, and the underlying chemical principles that govern each approach.

Introduction to N-Methoxy-N-methyl-1H-indazole-3-carboxamide

The indazole core is a privileged structure in medicinal chemistry, and the ability to functionalize the 3-position is crucial for developing novel therapeutic agents. The N-methoxy-N-methylamide (Weinreb amide) at this position offers a distinct advantage: it is stable enough to withstand various reaction conditions yet readily undergoes nucleophilic attack by organometallic reagents to furnish ketones, or can be reduced to aldehydes, without the over-addition often seen with more reactive acylating agents. This controlled reactivity makes it an invaluable tool in the synthetic chemist's arsenal.

This guide will dissect and compare the prevalent methods for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide, starting from the common precursor, 1H-indazole-3-carboxylic acid. The primary focus will be on the amide coupling step, as this is where variations in reagents and conditions can significantly impact the overall efficiency and yield of the synthesis.

Synthesis of the Precursor: 1H-Indazole-3-carboxylic acid

Before delving into the comparative analysis of amide coupling methods, it is essential to consider the synthesis of the starting material, 1H-indazole-3-carboxylic acid. The yield and purity of this precursor directly influence the success of the subsequent steps. Two common routes are highlighted below:

Method A: Carboxylation of SEM-Protected Indazole

This method involves the protection of the indazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, followed by directed lithiation at the 3-position and subsequent quenching with carbon dioxide. The final step is the deprotection of the SEM group to yield the desired carboxylic acid.[1][2]

A reported protocol involves the treatment of SEM-protected indazole with n-butyllithium at low temperatures, followed by the introduction of CO2 gas. The subsequent deprotection with a fluoride source, such as tetrabutylammonium fluoride (TBAF), affords 1H-indazole-3-carboxylic acid in high yield.[1]

  • Reported Yield: Up to 98% for the final deprotection step.[1]

Method B: From Isatin

An alternative and classical approach begins with the hydrolysis of isatin, followed by diazotization and reductive cyclization to form the indazole ring with the carboxylic acid moiety at the 3-position.[3]

  • Reported Yield: A patent describes this multi-step process with an overall yield of 76% for the formation of indazole-3-carboxylic acid.[3]

Comparative Analysis of Amide Coupling Methods

The core of this guide is the comparative analysis of different coupling methods to form the N-methoxy-N-methylamide from 1H-indazole-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.

Method 1: EDC/HOBt Coupling

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBT) is a widely adopted method for amide bond formation due to its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add HOBT (1.2 equiv) and EDC hydrochloride (1.2 equiv).

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv), to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with aqueous solutions to remove the urea byproduct and other water-soluble impurities, dried, and concentrated. The crude product is then purified by column chromatography.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. HOBT then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. The amine nucleophile, N,O-dimethylhydroxylamine, then attacks the carbonyl of the active ester to form the desired amide. The base is crucial for neutralizing the hydrochloride salt of the amine and the HOBt.

CDI_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 1H-Indazole-3-Carboxylic Acid Acylimidazolide Acyl-imidazolide Intermediate Carboxylic_Acid->Acylimidazolide + CDI - Imidazole - CO2 CDI CDI CDI->Acylimidazolide Weinreb_Amide N-Methoxy-N-methyl-1H- indazole-3-carboxamide Acylimidazolide->Weinreb_Amide + Amine - Imidazole Amine N,O-Dimethylhydroxylamine

CDI Coupling Workflow.

For a similar synthesis of N-methoxy-N-methyl-1H-imidazole-1-carboxamide, a yield of 92-94% is reported using CDI. While this is not the exact target molecule, it suggests that CDI can be a high-yielding method for Weinreb amide formation. The primary advantage is the clean nature of the reaction, with volatile or water-soluble byproducts.

Method 3: Mixed Anhydride Method (Isobutyl Chloroformate)

The mixed anhydride method involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This reactive intermediate then readily undergoes nucleophilic attack by the amine.

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like THF and cool the solution to -15 °C.

  • Add a tertiary amine base, such as N-methylmorpholine (NMM) (1.0 equiv), to the solution.

  • Slowly add isobutyl chloroformate (1.0 equiv) to the reaction mixture, maintaining the low temperature.

  • Stir the reaction for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a base like triethylamine (1.1 equiv) in the same solvent.

  • Add the amine solution to the mixed anhydride solution at low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • The reaction is worked up by filtering off the precipitated salts and then performing an aqueous workup to remove any remaining water-soluble impurities. The product is then purified by chromatography.

The reaction between the carboxylic acid and isobutyl chloroformate in the presence of a base generates a mixed carbonic-carboxylic anhydride. This anhydride is a highly activated acylating agent. The amine then attacks the carbonyl group of the indazole moiety, leading to the formation of the amide and the release of isobutanol and carbon dioxide as byproducts. The choice of a hindered chloroformate like isobutyl chloroformate helps to direct the nucleophilic attack to the desired carbonyl group.

Mixed_Anhydride_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 1H-Indazole-3-Carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Chloroformate + Base Chloroformate Isobutyl Chloroformate Chloroformate->Mixed_Anhydride Base N-Methylmorpholine Base->Mixed_Anhydride Weinreb_Amide N-Methoxy-N-methyl-1H- indazole-3-carboxamide Mixed_Anhydride->Weinreb_Amide + Amine Amine N,O-Dimethylhydroxylamine

Mixed Anhydride Method Workflow.

A literature procedure for the synthesis of 3-acetyl-1H-indazole via the corresponding Weinreb amide, prepared using the mixed anhydride method with isobutyl chloroformate, implies this is a viable route, although a specific yield for the Weinreb amide formation is not explicitly stated. Generally, mixed anhydride methods are known to provide good to excellent yields and are often used when other coupling methods fail, particularly with sterically hindered substrates. However, precise temperature control is crucial to avoid side reactions.

Method 4: Thionyl Chloride Method

This classical method involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2), followed by reaction with the amine.

  • To 1H-indazole-3-carboxylic acid (1.0 equiv), add an excess of thionyl chloride, often with a catalytic amount of DMF.

  • Heat the mixture under reflux until the evolution of HCl and SO2 gases ceases, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous, non-protic solvent like DCM or THF.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a base such as triethylamine or pyridine (2.2 equiv) in the same solvent, typically at 0 °C.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is worked up by washing with water and aqueous base to remove any unreacted acid chloride and the hydrochloride salt of the excess base. The product is then purified by chromatography or recrystallization.

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the highly electrophilic acyl chloride with the evolution of sulfur dioxide and hydrogen chloride. The subsequent reaction with the amine is a standard nucleophilic acyl substitution.

Thionyl_Chloride_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 1H-Indazole-3-Carboxylic Acid Acid_Chloride 1H-Indazole-3-carbonyl chloride Carboxylic_Acid->Acid_Chloride + SOCl₂ - SO₂ - HCl Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Weinreb_Amide N-Methoxy-N-methyl-1H- indazole-3-carboxamide Acid_Chloride->Weinreb_Amide + Amine Amine N,O-Dimethylhydroxylamine

Thionyl Chloride Method Workflow.

While a specific yield for the synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide using this method was not found in the initial searches, this is a very common and generally high-yielding method for preparing amides. A patent describes the formation of an indazole-3-carboxamide via the acid chloride intermediate, suggesting its applicability. [4]However, the harsh conditions (refluxing thionyl chloride) and the generation of corrosive gases (HCl and SO2) are significant drawbacks. This method may not be suitable for substrates with sensitive functional groups.

Yield Comparison Summary

MethodCoupling ReagentTypical Yield RangeAdvantagesDisadvantages
1 EDC/HOBtGood (Est. 70-90%)Mild conditions, water-soluble byproducts.Removal of HOBt and urea can sometimes be challenging.
2 CDIHigh (Est. >90%)Clean reaction with volatile/soluble byproducts.CDI is moisture sensitive.
3 Isobutyl ChloroformateGood to ExcellentEffective for hindered substrates.Requires low temperatures and careful control.
4 Thionyl ChlorideHighInexpensive and effective for robust substrates.Harsh conditions, corrosive byproducts, not suitable for sensitive molecules.

Conclusion and Recommendations

The choice of synthetic method for N-Methoxy-N-methyl-1H-indazole-3-carboxamide depends on several factors, including the scale of the reaction, the presence of other functional groups in the starting material, and the desired level of purity.

  • For high-yield and clean synthesis on a laboratory scale, the CDI coupling method appears to be the most promising, based on analogous reactions. Its primary advantage is the ease of purification due to the nature of its byproducts.

  • The EDC/HOBt method is a reliable and mild alternative, particularly suitable for a wide range of substrates and is a standard in medicinal chemistry laboratories.

  • The mixed anhydride method is a powerful tool, especially when dealing with sterically demanding substrates where other methods may prove sluggish.

  • The thionyl chloride method , while potentially high-yielding, should be reserved for situations where the starting material is robust and lacks sensitive functional groups, and where appropriate safety measures for handling corrosive reagents are in place.

Ultimately, the optimal method will be determined by empirical evaluation in the specific context of the research. It is recommended to perform small-scale trial reactions to identify the most efficient and reliable procedure for your specific needs. This guide provides a solid foundation for making an informed decision, grounded in the principles of synthetic organic chemistry and supported by available literature data.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • (PDF)
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • Methyl 1-(4-fluorobenzyl)
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Carbonyldiimidazole - Wikipedia.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Thionyl Chloride - ResearchG
  • Carbonyl Diimidazole (CDI) - Common Organic Chemistry.
  • Mechanism of mixed anhydride coupling reaction.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][3][5]riazolo[4,3-a]pyridines - Organic Chemistry Portal.

  • Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe - ResearchG
  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Amide synthesis by acyl
  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study | The Journal of Organic Chemistry.
  • 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 - Biosynth.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge.
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina.
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed.

Sources

A Researcher's Guide to the Spectroscopic Comparison of N1 and N2 Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of N-Alkylation

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of drugs for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The substitution pattern on the indazole core is critical for its pharmacological activity, and in particular, the position of alkyl substituents on the pyrazole nitrogen atoms—N1 versus N2—can profoundly influence a molecule's biological target engagement, pharmacokinetic properties, and overall efficacy.

The selective synthesis of either the N1- or N2-alkylated regioisomer is a significant challenge in synthetic organic chemistry. Alkylation of the indazole anion often yields a mixture of both isomers, necessitating careful reaction design and robust analytical techniques for their differentiation and characterization. This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated indazoles, offering insights into the key distinguishing features observed in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy. Understanding these spectroscopic fingerprints is paramount for chemists in drug discovery and development to unequivocally confirm the structure of their synthesized compounds and to establish clear structure-activity relationships.

The Challenge of Regioselectivity in Indazole Alkylation

The alkylation of an indazole typically proceeds via deprotonation of the N-H proton to form an indazolide anion, which is a resonance-stabilized ambident nucleophile. This resonance leads to two potential sites of alkylation, the N1 and N2 positions, often resulting in a mixture of the two regioisomers. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the base and solvent employed, and the steric and electronic properties of substituents on the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer, which can influence the outcome of the reaction under certain conditions. Given that the biological activity of N1 and N2 isomers can differ significantly, the ability to reliably distinguish between them is a critical aspect of the drug development process.

Spectroscopic Fingerprints: A Comparative Analysis

The distinct electronic and steric environments of N1 and N2 alkylated indazoles give rise to characteristic differences in their spectroscopic properties. The following sections detail these differences, providing a practical guide for researchers to distinguish between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and widely used technique for the unambiguous differentiation of N1 and N2 alkylated indazoles. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a wealth of structural information.

The proton NMR spectra of N1 and N2 alkylated indazoles exhibit several key differences, with the chemical shift of the H3 proton being one of the most diagnostic signals.

  • The H3 Proton: In N1-alkylated indazoles , the H3 proton is significantly deshielded and typically resonates further downfield (around δ 8.0-8.3 ppm) compared to its counterpart in N2-alkylated indazoles (around δ 7.7-8.0 ppm). This is attributed to the different electronic environments and the anisotropic effect of the adjacent nitrogen atom.

  • The Alkyl Group Protons: The protons on the alkyl group directly attached to the nitrogen (e.g., N-CH₃ or N-CH₂-) also show distinct chemical shifts. In N1-isomers, these protons are generally found at a slightly different chemical shift compared to the N2-isomers, although this can be influenced by the nature of the alkyl group and other substituents.

  • Aromatic Protons: The protons on the benzene ring (H4, H5, H6, and H7) also experience subtle shifts in their resonance frequencies depending on the position of the alkyl group. These differences, while less pronounced than that of the H3 proton, can provide complementary information for structural assignment.

The carbon NMR spectra provide further clear-cut evidence for distinguishing between the two isomers. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly informative.

  • The C3 and C7a Carbons: In N1-alkylated indazoles , the C3 carbon resonance is typically found further downfield compared to the C7a carbon. Conversely, in N2-alkylated indazoles , the C7a carbon is deshielded and resonates at a higher frequency than the C3 carbon. This reversal in the relative chemical shifts of C3 and C7a is a reliable indicator of the alkylation position.

  • The Alkyl Group Carbons: The chemical shift of the carbon atom of the alkyl group directly attached to the nitrogen also differs between the two isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methyl-1H-indazole and 2-Methyl-2H-indazole in CDCl₃

Position1-Methyl-1H-indazole (¹H)2-Methyl-2H-indazole (¹H)1-Methyl-1H-indazole (¹³C)2-Methyl-2H-indazole (¹³C)
N-CH₃~4.1~4.3~35.0~45.0
3~8.0~7.8~134.0~122.0
4~7.7~7.6~121.0~120.0
5~7.1~7.0~121.0~121.0
6~7.4~7.3~126.0~126.0
7~7.7~7.7~109.0~118.0
3a--~125.0~124.0
7a--~140.0~150.0

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

While 1D NMR often provides sufficient information, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), offer definitive proof of the alkylation site.

  • HMBC Correlations: The key to using HMBC for isomer differentiation lies in the three-bond correlation (³JCH) between the protons of the N-alkyl group and the carbon atoms of the indazole core.

    • In an N1-alkylated indazole , a clear correlation is observed between the N1-alkyl protons (e.g., N-CH₂) and the C7a carbon.

    • In contrast, for an N2-alkylated indazole , the correlation is seen between the N2-alkyl protons and the C3 carbon.

This unambiguous connectivity information provided by HMBC is considered the gold standard for assigning the regiochemistry of N-alkylated indazoles.

Figure 1: Key HMBC correlations for distinguishing N1 and N2 alkylated indazoles.

UV-Vis Spectroscopy: A Tale of Two Chromophores

The electronic structure of the indazole ring is significantly altered depending on the position of the alkyl group, leading to distinct UV-Vis absorption spectra. The 1H-indazole tautomer is considered to have a benzenoid structure, while the 2H-indazole tautomer has a quinonoid-like structure. This fundamental difference in their electronic systems is reflected in their UV-Vis absorption profiles.

  • N1-Alkylated Indazoles (Benzenoid): These isomers typically exhibit absorption spectra with multiple bands, often with a prominent absorption maximum (λmax) at shorter wavelengths compared to their N2 counterparts. For example, 1-methylindazole in acetonitrile shows a λmax around 290 nm.

  • N2-Alkylated Indazoles (Quinonoid): The quinonoid-like character of the N2 isomers generally results in a red-shift (bathochromic shift) of the absorption maximum to longer wavelengths. For instance, 2-methylindazole in acetonitrile displays a λmax around 305 nm.

This difference in λmax, while sometimes subtle, can serve as a quick and valuable tool for preliminary isomer identification, especially when both pure isomers are available for comparison.

Table 2: Comparative UV-Vis Absorption Maxima (λmax) for N-Methylindazoles in Acetonitrile

Compoundλmax (nm)
1-Methyl-1H-indazole~290
2-Methyl-2H-indazole~305
Fluorescence Spectroscopy: Exploring the Emissive Properties

The fluorescence properties of N1 and N2 alkylated indazoles are less extensively documented in a comparative manner than their NMR and UV-Vis characteristics. However, the existing data suggests that the position of the alkyl group also influences their emissive behavior.

  • 2H-Indazoles: Some studies have reported that 2H-indazole derivatives can exhibit fluorescence. The emission properties, including the emission maximum (λem) and quantum yield (ΦF), are dependent on the substituents and the solvent environment.

  • 1H-Indazoles: Information on the fluorescence of simple N1-alkylated indazoles is more limited. It is possible that for some derivatives, fluorescence is weak or negligible.

A direct comparative study of the fluorescence of a pair of simple N1 and N2 alkylated indazoles would be highly valuable to the research community. In the absence of extensive comparative data, researchers are encouraged to measure the fluorescence spectra of their purified isomers to build a more comprehensive understanding of their photophysical properties.

Experimental Protocols

To ensure the reliability of the spectroscopic data, it is crucial to follow standardized experimental protocols.

Sample Preparation for Spectroscopic Analysis
  • Purity: Ensure the sample is of high purity (>95%), as impurities can significantly interfere with spectroscopic measurements. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and does not have signals that overlap with key analyte resonances. For UV-Vis and fluorescence spectroscopy, use a UV-grade solvent (e.g., acetonitrile, methanol, ethanol) that is transparent in the wavelength range of interest.

  • Concentration:

    • NMR: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

    • UV-Vis: Prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).

    • Fluorescence: The optimal concentration for fluorescence measurements is usually lower than for UV-Vis to avoid inner filter effects. A starting concentration that gives an absorbance of less than 0.1 at the excitation wavelength is recommended.

NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the chemical shift of the H3 proton and the protons of the N-alkyl group.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Identify the chemical shifts of the C3 and C7a carbons.

  • HMBC:

    • Acquire a 2D HMBC spectrum.

    • Optimize the experiment to observe long-range correlations (typically with a delay for a ³JCH of 8-10 Hz).

    • Look for the key correlation between the N-alkyl protons and either C7a (for N1 isomers) or C3 (for N2 isomers).

G cluster_workflow NMR Analysis Workflow Start Pure Isomer 1H_NMR Acquire ¹H NMR Start->1H_NMR 13C_NMR Acquire ¹³C NMR Start->13C_NMR HMBC Acquire 2D HMBC Start->HMBC Analysis Analyze Spectra 1H_NMR->Analysis 13C_NMR->Analysis HMBC->Analysis Assignment Assign Isomer Analysis->Assignment

Figure 2: A typical workflow for the NMR-based assignment of N1 and N2 alkylated indazoles.

UV-Vis Spectrophotometry
  • Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy
  • Excitation Wavelength: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate) by comparing the integrated fluorescence intensities and the absorbances of the sample and the standard.

Conclusion

The differentiation of N1 and N2 alkylated indazoles is a critical task in the synthesis and development of new indazole-based therapeutic agents. This guide has provided a detailed comparative analysis of the key spectroscopic features that allow for their unambiguous identification. NMR spectroscopy, particularly the chemical shifts of the H3, C3, and C7a nuclei, and most definitively, the long-range correlations in HMBC spectra, stands out as the most reliable method. UV-Vis spectroscopy offers a rapid and complementary technique, with the position of the absorption maximum providing a valuable clue to the substitution pattern. While the fluorescence properties are less well-characterized in a comparative sense, they represent an area for further investigation that could provide additional insights into the electronic nature of these important isomeric systems. By applying the principles and protocols outlined in this guide, researchers can confidently determine the structure of their N-alkylated indazoles, enabling the advancement of medicinal chemistry programs that rely on this versatile heterocyclic scaffold.

References

  • Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 53(1), 139-143.
  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950.
  • Sarpong, R., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Silva, A. M., et al. (2010).
  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4984.

Strategic Guide: N-Methoxy-N-methyl-1H-indazole-3-carboxamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the high-stakes landscape of drug discovery, N-Methoxy-N-methyl-1H-indazole-3-carboxamide (commonly known as the Weinreb amide of indazole-3-carboxylic acid) is not merely a compound; it is a strategic "linchpin" intermediate. While the Weinreb amide moiety itself is rarely the final pharmacophore, its unique reactivity profile allows for the precise generation of indazole-3-yl ketones and aldehydes —functional groups critical to several classes of potent therapeutics, including synthetic cannabinoids, kinase inhibitors (PAK1), and antivirals (SARS-CoV-2).

This guide objectively compares the performance of this scaffold against alternative synthetic routes (e.g., acid chlorides, direct amide coupling) and analyzes the biological efficacy of its downstream analogs.

Technical Analysis: The Weinreb Amide Advantage

Synthetic Performance Comparison

The primary value of the N-methoxy-N-methyl analog lies in its chemoselectivity. Unlike acid chlorides or esters, the Weinreb amide prevents "over-addition" of organometallic reagents, stopping reliably at the ketone stage.

FeatureWeinreb Amide Route (N-Methoxy-N-methyl)Acid Chloride Route (R-COCl)Direct Amide Coupling (EDCI/HOBt)
Primary Utility Synthesis of Ketones & AldehydesAcylation of amines/alcoholsSynthesis of Amides
Reaction with Grignards High Fidelity: Forms stable tetrahedral intermediate; yields ketone upon hydrolysis.Low Fidelity: Often leads to tertiary alcohols (double addition).Poor: Generally unreactive or messy.
Stability High: Stable to purification on silica; long shelf life.Low: Moisture sensitive; hydrolyzes to acid.Variable: Depends on the coupling partner.
Chemo-tolerance Tolerates many functional groups (e.g., N-protection).Harsh conditions; requires strict anhydrous handling.Mild conditions; excellent for library generation.
Yield (Ketone Synthesis) 75 - 92% 30 - 50% (often mixed products)N/A
Mechanism of Action (Synthetic)

The N-methoxy oxygen coordinates with the metal ion (Mg²⁺ or Li⁺) of the incoming nucleophile, forming a stable 5-membered chelate. This "anchors" the intermediate and prevents the collapse of the carbonyl until acidic workup, guaranteeing the ketone product.

WeinrebMechanism Start Weinreb Amide (N-Methoxy-N-methyl) Intermediate Stable Chelate (Tetrahedral Intermediate) Start->Intermediate Coordination Reagent + R-MgBr (Grignard) Reagent->Intermediate Product Indazole-3-yl Ketone Intermediate->Product Hydrolysis SideProduct Tertiary Alcohol (Avoided) Intermediate->SideProduct X  Blocked Workup + H3O+ Workup->Product

Figure 1: The chelation-controlled addition mechanism that makes the Weinreb amide superior for ketone synthesis.

Downstream Analogs: Biological Performance[1]

Once the Weinreb amide is converted into the final Indazole-3-carboxamide or Indazole-3-ketone analogs, these compounds exhibit potent biological activities.

Class A: Kinase Inhibitors (PAK1)

Indazole-3-carboxamides have emerged as potent inhibitors of p21-activated kinase 1 (PAK1) , a target for anti-tumor metastasis.[1]

  • Key Analog: N-aryl-1H-indazole-3-carboxamide derivatives.

  • Mechanism: Binds to the ATP-binding pocket of PAK1.

  • Performance Data:

    • IC50: 9.8 nM (Compound 30l) [1].[1]

    • Selectivity: High selectivity against 29 other kinases.[1]

    • Cellular Effect: Suppresses migration/invasion in MDA-MB-231 breast cancer cells.

Class B: Antivirals (SARS-CoV-2)

Recent screens identified N-arylindazole-3-carboxamides as inhibitors of coronavirus replication, originally derived from MERS-CoV hits.[2]

  • Key Analog: 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide.[2]

  • Performance Data:

    • EC50: 0.69 µM against SARS-CoV-2 [2].[2]

    • Toxicity: Low cytotoxicity (CC50 > 50 µM).

    • PK Profile: Satisfactory metabolic stability.

Class C: Synthetic Cannabinoid Mimetics

The "analogs" most notorious in this class are the Indazole-3-carboxamide designer drugs (e.g., AB-CHMINACA, AB-PINACA).

  • Structure: Often synthesized via the Weinreb amide -> Ketone route, or direct amide coupling.

  • Receptor Affinity: High affinity for CB1/CB2 receptors (Ki often < 1 nM).

  • Note: While potent, these are often Schedule I controlled substances due to psychoactive effects.

Experimental Protocols

Protocol: Synthesis of the Weinreb Amide

A validated method for high-yield conversion of Indazole-3-carboxylic acid.

Reagents:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDCI (1.2 eq) or HATU (1.1 eq)

  • HOBt (1.2 eq)[3]

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve Indazole-3-carboxylic acid in anhydrous DMF (0.2 M) under N₂ atmosphere. Add TEA, EDCI, and HOBt. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (MeOH/CHCl3 5:95). The Weinreb amide typically appears as a distinct spot (Rf ~0.4–0.5).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with 1M HCl, sat. NaHCO₃, and brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Target Yield: >85%[4]

    • Appearance: White to off-white solid.

Protocol: Conversion to Indazole-3-yl Ketone

The critical step utilizing the Weinreb amide's unique properties.

Reagents:

  • N-Methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq)

  • Grignard Reagent (R-MgBr) (1.5 – 2.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve the Weinreb amide in THF and cool to -78°C (critical for chemoselectivity).

  • Addition: Add Grignard reagent dropwise over 20 mins. The solution may change color (often yellow/orange).

  • Chelation: Stir at -78°C for 1 hour, then allow to warm to 0°C. Do not reflux.

  • Quench: Quench carefully with 1M HCl or saturated NH₄Cl. Acidic hydrolysis is required to break the N-O-Metal chelate.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Result: Pure Indazole-3-yl ketone (often requires minimal purification).

Comparative Logic Diagram (SAR)

The following diagram illustrates how the Weinreb amide serves as the divergence point for three distinct therapeutic classes based on the "R" group modification.

SAR_Logic Core Indazole-3-Carboxylic Acid (Precursor) Weinreb Weinreb Amide (N-Methoxy-N-methyl) Core->Weinreb EDCI/HOBt HN(OMe)Me Path_Amide Amide Coupling (R-NH2) Core->Path_Amide Direct Route Path_Ketone Grignard Addition (R-MgBr) Weinreb->Path_Ketone Selectivity Control Aldehydes Indazole-3-Aldehydes (Intermediates for reductive amination) Weinreb->Aldehydes Reduction (LiAlH4) Ketones Indazole-3-yl Ketones (Synthetic Cannabinoids) Path_Ketone->Ketones Hydrolysis Amides Indazole-3-Carboxamides (PAK1 Inhibitors / Antivirals) Path_Amide->Amides Diversity Scan

Figure 2: Divergent synthesis pathways enabled by the Indazole-3-carboxamide core.[5]

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Source: European Journal of Medicinal Chemistry / PubMed. Key Finding: Identification of Compound 30l (IC50 = 9.8 nM).[1] URL:[Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Source: Bioorganic & Medicinal Chemistry Letters.[6] Key Finding: 5-chloro-N-(3,5-dichlorophenyl) analog shows EC50 = 0.69 µM.[2] URL:[Link]

  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides to 3-Keto and 3-Formylindazoles. Source: Tetrahedron Letters / ResearchGate. Key Finding: Validation of the Weinreb route for indazole scaffolds.[5] URL:[Link]

Sources

A Senior Application Scientist's Guide to Efficiently Coupling Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole moiety is a privileged scaffold, frequently incorporated into a multitude of biologically active molecules. The synthesis of indazole-3-carboxamides, a key elaboration of this core structure, hinges on the critical step of amide bond formation. The choice of coupling agent for this transformation is paramount, directly impacting reaction efficiency, yield, purity, and the overall feasibility of a synthetic route. This guide provides an in-depth evaluation of common coupling agents for the amidation of indazole-3-carboxylic acid, offering experimental insights and data to inform your selection process.

The Challenge: Activating a Heteroaromatic Carboxylic Acid

Indazole-3-carboxylic acid, while a versatile building block, presents unique considerations for amide coupling. The electron-withdrawing nature of the indazole ring system can influence the reactivity of the carboxylic acid, and the presence of the N-H proton on the indazole ring introduces a potential site for side reactions if not properly managed. Therefore, the selection of an appropriate coupling agent and reaction conditions is crucial to navigate these subtleties and achieve high-yielding, clean conversions.

This guide will dissect the performance of several classes of coupling agents, providing a framework for rational selection based on mechanistic understanding and empirical data.

The Contenders: A Comparative Overview

We will evaluate the efficacy of three main classes of coupling agents:

  • Carbodiimides: The classical and cost-effective choice (e.g., EDC).

  • Uronium/Aminium Salts: Highly reactive and widely used in peptide synthesis (e.g., HBTU, HATU).

  • Phosphonium Salts: Known for their clean reaction profiles and high reactivity (e.g., PyBOP).

The following sections will delve into the mechanistic nuances of each class and present available experimental data for the coupling of indazole-3-carboxylic acid.

Carbodiimide-Mediated Coupling: The Workhorse Approach

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely employed method for amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. HOBt plays a crucial dual role: it acts as a nucleophilic catalyst to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea, and it suppresses the formation of the undesired N-acylurea byproduct. The addition of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the acid and facilitate the reaction.

EDC_Mechanism Indazole_COOH Indazole-3-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Indazole_COOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Amide Indazole-3-CONHR O_acylisourea->Amide + R-NH2 (Direct) Urea EDC-Urea (Byproduct) O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Active_Ester->Amide + R-NH2 Amine R-NH2

Figure 1: General mechanism for EDC/HOBt mediated amide coupling.

Experimental Data: A study by Chandrasekhar et al. provides a robust and general procedure for the synthesis of a series of 1H-indazole-3-carboxamides using an EDC/HOBt coupling system.[1][2]

EntryAmineYield (%)
1Benzylamine85
24-Methoxybenzylamine82
3Aniline78
44-Chloroaniline80
5Morpholine88

Table 1: Reported yields for the EDC/HOBt mediated coupling of indazole-3-carboxylic acid with various amines. Data sourced from Chandrasekhar, T., et al. (2012).[1][2]

Protocol: To a solution of indazole-3-carboxylic acid (1.0 eq) in DMF are added HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq). The reaction mixture is stirred at room temperature for 15 minutes, followed by the addition of the amine (1.0 eq). The reaction is stirred for a further 4-6 hours.[1]

Our Assessment: The EDC/HOBt method is a reliable and cost-effective choice for the routine synthesis of indazole-3-carboxamides. It demonstrates good to excellent yields with a variety of both aliphatic and aromatic amines. The operational simplicity and the ready availability of the reagents make it an attractive first choice for many applications. However, for particularly challenging couplings, such as with sterically hindered or electron-deficient amines, more potent activating agents may be required.

Uronium/Aminium Salt Reagents: The Power Players

Mechanism of Action: Uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available. They react with the carboxylic acid in the presence of a non-nucleophilic base (typically DIPEA) to form an active ester in situ. HATU, containing the 7-azabenzotriazole core, is generally considered more reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen, which makes the active ester more susceptible to nucleophilic attack.

Uronium_Mechanism Indazole_COOH Indazole-3-COOH Active_Ester OAt/OBt Active Ester Indazole_COOH->Active_Ester + HATU/HBTU + Base HATU_HBTU HATU or HBTU Amide Indazole-3-CONHR Active_Ester->Amide + R-NH2 Amine R-NH2 Byproduct Tetramethylurea + HOBt/HOAt

Figure 2: General mechanism for uronium salt mediated amide coupling.

Experimental Data: While a direct comparative study is lacking, a US patent describes a large-scale synthesis of an indazole-3-carboxamide derivative using HBTU.

Protocol: To a mixture of indazole-3-carboxylic acid (1.0 eq) and DIPEA in DMF is added HBTU. The resulting mixture is stirred at room temperature for 2 hours before the addition of the amine.

Furthermore, a study on the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives found that HATU provided superior yields compared to EDC/HOBt for the coupling of a hydrazide with various carboxylic acids. This suggests that for less nucleophilic amines, HATU may be the more effective choice.

Our Assessment: Uronium/aminium salts, particularly HATU, are the reagents of choice for challenging couplings involving sterically hindered or electron-deficient amines, or when rapid reaction times are desired. The higher reactivity of these reagents can often overcome the lower nucleophilicity of the amine partner, leading to improved yields. However, these reagents are more expensive than carbodiimides and can be prone to a side reaction where the coupling reagent reacts with the amine to form a guanidinium byproduct, although this is generally not a major issue under standard conditions.

Phosphonium Salt Reagents: The Clean and Efficient Alternative

Mechanism of Action: Phosphonium salt reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), operate via a similar mechanism to uronium salts, forming a benzotriazole active ester. A key advantage of phosphonium salts is the nature of their byproducts. The phosphonamide byproduct is generally more soluble and easier to remove during workup compared to the urea byproducts from carbodiimides.

Phosphonium_Mechanism Indazole_COOH Indazole-3-COOH Active_Ester OBt Active Ester Indazole_COOH->Active_Ester + PyBOP + Base PyBOP PyBOP Amide Indazole-3-CONHR Active_Ester->Amide + R-NH2 Amine R-NH2 Byproduct Tripyrrolidinophosphine oxide + HOBt

Figure 3: General mechanism for phosphonium salt mediated amide coupling.

Experimental Data: While we did not find a specific, detailed protocol with yield data for the coupling of indazole-3-carboxylic acid using PyBOP in our focused search, its broad utility in the synthesis of complex amides is well-established. General protocols for PyBOP couplings are readily available.

General Protocol: To a solution of the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂) is added a base (e.g., DIPEA, 2.0-3.0 eq) followed by PyBOP (1.1-1.5 eq). The reaction is typically stirred at room temperature until completion.

Our Assessment: PyBOP and other phosphonium salts are excellent choices for the synthesis of indazole-3-carboxamides, offering high reactivity and a cleaner reaction profile compared to carbodiimides. They are particularly useful when purification of the final product is challenging. While generally more expensive than EDC, their efficiency can justify the cost, especially in the later stages of a synthetic sequence where yield and purity are critical.

Summary and Recommendations

The choice of coupling agent for the synthesis of indazole-3-carboxamides is context-dependent, balancing factors such as cost, reactivity of the coupling partners, and ease of purification.

Coupling Agent ClassKey AdvantagesKey DisadvantagesBest Suited For
Carbodiimides (EDC/HOBt) Cost-effective, readily available, simple procedure.Lower reactivity for challenging substrates, potential for N-acylurea byproduct.Routine synthesis, scale-up, coupling with unhindered and nucleophilic amines.
Uronium/Aminium Salts (HBTU, HATU) High reactivity, rapid reaction times, effective for difficult couplings.Higher cost, potential for guanidinium side reaction.Sterically hindered or electron-deficient amines, time-sensitive reactions.
Phosphonium Salts (PyBOP) High reactivity, clean reaction profile, easy byproduct removal.Higher cost than carbodiimides.Syntheses where product purification is challenging, general high-yield applications.

Workflow for Selecting a Coupling Agent:

Coupling_Agent_Selection Start Start: Couple Indazole-3-COOH with an Amine Amine_Type Is the amine sterically hindered or electron-deficient? Start->Amine_Type Cost_Constraint Are there strict cost constraints? Amine_Type->Cost_Constraint No Use_HATU Use HATU Amine_Type->Use_HATU Yes Purification_Challenge Is purification expected to be difficult? Cost_Constraint->Purification_Challenge No Use_EDC_HOBt Use EDC/HOBt Cost_Constraint->Use_EDC_HOBt Yes Purification_Challenge->Use_EDC_HOBt No Use_PyBOP Consider PyBOP Purification_Challenge->Use_PyBOP Yes

Sources

A Researcher's Guide to the Computational Analysis of Indazole-Based Inhibitor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the computational methodologies pivotal to understanding and optimizing indazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will navigate the causal relationships behind experimental choices in computational analysis, ensuring a robust and self-validating approach to your research.

The Significance of the Indazole Scaffold and the Role of Computational Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Several indazole-based drugs have reached the market, such as the anti-cancer agents Niraparib and Pazopanib, highlighting the therapeutic potential of this heterocyclic motif.[1] The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of inhibitor potency and selectivity.

Computational chemistry provides an indispensable toolkit for accelerating the discovery and optimization of these inhibitors. By simulating the interactions between indazole-based compounds and their biological targets at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more effective therapeutics. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods.

A Multi-faceted Approach to Computational Analysis

A robust computational analysis of indazole-based inhibitor binding is not a single experiment but a multi-step workflow. Each stage provides unique insights, and together they build a comprehensive picture of the inhibitor's behavior.

Computational_Workflow cluster_0 Phase 1: Initial Screening & Pose Prediction cluster_1 Phase 2: Dynamic Behavior & Stability cluster_2 Phase 3: Rigorous Affinity Prediction Molecular_Docking Molecular Docking MD_Simulation Molecular Dynamics (MD) Simulation Molecular_Docking->MD_Simulation Provides initial binding pose QSAR QSAR Analysis QSAR->Molecular_Docking Guides library design Free_Energy_Calc Free Energy Calculations MD_Simulation->Free_Energy_Calc Generates ensembles for calculation

Caption: A typical computational workflow for analyzing inhibitor binding.

Phase 1: Initial Screening and Pose Prediction

The initial phase of computational analysis focuses on rapidly assessing a library of indazole-based compounds and predicting their likely binding modes.

Molecular Docking: Predicting the Initial Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a cornerstone of structure-based drug design, offering a rapid and computationally inexpensive method to screen large libraries of compounds.

The "Why": The primary goal of molecular docking in this context is to generate a plausible 3D model of the indazole inhibitor within the active site of its target protein. This "binding pose" is crucial for understanding the key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern binding. The docking score, a numerical value representing the predicted binding affinity, is used to rank and prioritize compounds for further investigation.

Experimental Protocol: A Self-Validating Docking Workflow

  • Protein Preparation:

    • Obtain the Target Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be used, though this introduces a higher degree of uncertainty.

    • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the P-DB file. Add hydrogen atoms and assign appropriate protonation states to ionizable residues. This step is critical for accurate modeling of electrostatic interactions.

    • Active Site Definition: Define the binding site, typically as a grid box encompassing the residues known to be involved in ligand binding.

  • Ligand Preparation:

    • 3D Structure Generation: Convert the 2D structures of your indazole-based inhibitors into 3D conformations.

    • Energy Minimization: Perform energy minimization on the ligand structures to obtain low-energy, stable conformations.

    • Tautomer and Ionization State Enumeration: Generate plausible tautomeric and ionization states for each ligand at a physiological pH.

  • Docking and Scoring:

    • Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock, Glide, and GOLD.

    • Execution: Dock the prepared library of indazole derivatives into the defined active site of the target protein.

    • Pose Clustering and Selection: The docking software will generate multiple possible binding poses for each ligand. These are typically clustered based on root-mean-square deviation (RMSD). The pose with the most favorable docking score from the most populated cluster is often selected as the most likely binding mode.

  • Validation (The Trustworthiness Pillar):

    • Re-docking: A crucial validation step is to extract the native ligand from the crystal structure (if available) and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).

    • Enrichment Studies: For virtual screening, a good docking protocol should be able to distinguish known active compounds from a set of decoy molecules.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[3] For indazole-based inhibitors, 3D-QSAR models can be particularly insightful.[4][5]

The "Why": While molecular docking predicts binding for individual compounds, QSAR models can generalize the structural features that are important for activity across a whole series of indazole derivatives. The resulting models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent inhibitors.

Experimental Protocol: Developing a 3D-QSAR Model

  • Data Set Preparation:

    • Compound Selection: Curate a dataset of indazole derivatives with experimentally determined biological activities (e.g., IC50 or Ki values). The data should span a reasonable range of activity.

    • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for model validation.

  • Molecular Alignment:

    • Template Selection: Choose a highly active compound from the dataset as a template for alignment.

    • Alignment: Align all molecules in the training and test sets to the template. This is a critical step, as the quality of the alignment directly impacts the quality of the QSAR model.

  • Descriptor Calculation:

    • Molecular Field Generation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point. These field values serve as the independent variables (descriptors) in the QSAR model.

  • Model Building and Validation:

    • Statistical Method: Use a statistical method, such as Partial Least Squares (PLS), to correlate the calculated descriptors with the experimental biological activities.[5]

    • Internal Validation: Assess the predictive power of the model using cross-validation techniques (e.g., leave-one-out) on the training set. A high cross-validated R² (q²) value indicates a robust model.

    • External Validation: Use the developed model to predict the activities of the compounds in the test set. A high predictive R² (pred_R²) value indicates that the model can accurately predict the activity of new compounds.

Phase 2: Unveiling Dynamic Behavior and Stability

While docking provides a static snapshot of the binding pose, the reality is that proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations offer a way to study these dynamic motions over time.[6]

Molecular Dynamics (MD) Simulation: From a Static Pose to a Dynamic Movie

MD simulation is a computational method that calculates the time-dependent behavior of a molecular system.[6] By solving Newton's equations of motion for the atoms in the system, we can generate a trajectory that reveals how the protein-ligand complex behaves over time.

The "Why": MD simulations are crucial for assessing the stability of the predicted binding pose from docking.[4] They can reveal subtle conformational changes in the protein and ligand upon binding and help to identify key residues that are critical for maintaining the stability of the complex. Furthermore, MD simulations can be used to investigate the unbinding pathways of an inhibitor from its target.[7]

Experimental Protocol: A Robust MD Simulation Workflow

  • System Preparation:

    • Starting Structure: Use the best-ranked docked pose of the indazole inhibitor in complex with the target protein as the starting point.

    • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between the atoms in the system.

    • Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules to mimic the physiological environment.

    • Ionization: Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure. This allows the system to relax to a stable state.

    • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable simulation will show the RMSD reaching a plateau.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[8]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the inhibitor and the protein over time.

    • Binding Mode Analysis: Visually inspect the trajectory to see if the initial binding pose is maintained throughout the simulation.

MD_Simulation_Workflow Start Start System_Setup System Setup (Protein-Ligand Complex, Water, Ions) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis End End Trajectory_Analysis->End

Caption: A streamlined workflow for performing molecular dynamics simulations.

Phase 3: Rigorous Affinity Prediction

While docking scores provide a rough estimate of binding affinity, more accurate predictions require more computationally intensive methods. Free energy calculations aim to provide a quantitative prediction of the binding free energy (ΔG_bind), which is directly related to the inhibitor's potency.

Free Energy Calculations: The Gold Standard for Affinity Prediction

Free energy calculations are a class of computational methods that aim to compute the free energy difference between two states.[9] In the context of drug discovery, these methods are used to calculate the binding free energy of a ligand to a protein.

The "Why": Accurate prediction of binding free energy is the ultimate goal of computational drug design. It allows for the precise ranking of compounds and can help to prioritize the most promising candidates for synthesis and experimental testing. While computationally expensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide predictions with an accuracy of within 1-2 kcal/mol of experimental values.[9]

Experimental Protocol: An Overview of Alchemical Free Energy Calculations

  • Thermodynamic Cycle: Alchemical free energy calculations rely on a thermodynamic cycle where the ligand is "alchemically" transformed into nothing (in the case of absolute binding free energy) or into another ligand (for relative binding free energy), both in the bound state and in solution.[9]

  • Simulation Setup:

    • System Preparation: Similar to MD simulations, the protein-ligand complex and the ligand in solution are solvated in a periodic box of water with counter-ions.

    • Perturbation Pathway: A series of intermediate states (λ-windows) are defined along the alchemical transformation pathway.

  • Simulation and Analysis:

    • MD Simulations: MD simulations are run for each λ-window to sample the conformational space of the system.

    • Free Energy Calculation: The free energy difference between adjacent λ-windows is calculated using estimators like the Bennett Acceptance Ratio (BAR) or Zwanzig's formula. The total free energy change is then obtained by summing the free energy differences across all windows.

Alternative Approach: MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a less computationally demanding alternative to alchemical free energy calculations. These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[10]

Data Presentation: A Comparative Look at Indazole-Based Inhibitors

To facilitate comparison, quantitative data from computational analyses should be presented in a clear and structured format.

Table 1: Comparison of Docking Scores and Predicted Interactions for a Series of Indazole-Based Inhibitors

Compound IDDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
Indazole-A-9.8GLU-85, LYS-42LEU-135, PHE-198
Indazole-B-8.5GLU-85LEU-135, VAL-90
Indazole-C-7.2LYS-42PHE-198, ILE-150
Reference -10.2GLU-85, LYS-42LEU-135, PHE-198, ALA-88

Table 2: Summary of MD Simulation Stability Metrics

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Stable H-Bonds
Protein + Indazole-A1.5 ± 0.20.8 ± 0.1GLU-85 (95% occupancy)
Protein + Indazole-B2.1 ± 0.41.5 ± 0.3None
Apo Protein1.3 ± 0.2N/AN/A

Table 3: Comparison of Calculated and Experimental Binding Free Energies

Compound IDCalculated ΔG_bind (kcal/mol)Experimental ΔG_bind (kcal/mol)
Indazole-A-11.5-11.2
Indazole-B-9.8-10.1
Indazole-C-8.1-8.5

Conclusion: An Integrated and Iterative Approach

The computational analysis of indazole-based inhibitor binding is a powerful strategy for accelerating drug discovery. By integrating molecular docking, QSAR, MD simulations, and free energy calculations, researchers can gain a deep understanding of the molecular determinants of binding and rationally design novel inhibitors with improved potency and selectivity. It is crucial to remember that these computational methods are most effective when used in an iterative cycle with experimental validation, where computational predictions guide experimental work, and experimental results, in turn, refine the computational models.

References

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2021). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2018). Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. Retrieved from [Link]

  • Drug Target Insights. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Retrieved from [Link]

  • AboutScience. (n.d.). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Molecules. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • RSC Advances. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2022). Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2015). Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2013). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • YouTube. (2022). Active Learning for Absolute Binding Free Energy Calculations in Drug Discovery. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2021). On Free Energy Calculations in Drug Discovery. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS Number: 351457-12-0). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

The following procedures are based on established best practices for chemical waste management and an understanding of the potential hazards associated with indazole derivatives and Weinreb amides. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is strongly recommended.

Hazard Assessment and Profile

Known and Inferred Hazards: Based on GHS classifications for the parent compound, 1H-Indazole-3-carboxamide, the following hazards should be assumed for N-Methoxy-N-methyl-1H-indazole-3-carboxamide[1]:

  • Acute Toxicity: Harmful if swallowed and potentially harmful in contact with skin or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

Structural Considerations: The presence of the indazole ring, a common scaffold in biologically active compounds, suggests that this chemical should be handled with care due to its potential physiological effects[2][3]. The N-methoxy-N-methylamide moiety (Weinreb amide) is generally stable but can liberate N,O-dimethylhydroxylamine under certain conditions.

Regulatory Context: In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. Laboratories are also required by the Occupational Safety and Health Administration (OSHA) to have a Chemical Hygiene Plan that includes waste disposal procedures[6][7][8][9].

Hazard Category Potential Risk Primary Route of Exposure
Acute Toxicity (Oral)Harmful if swallowedIngestion
Acute Toxicity (Dermal)Potentially harmful in contact with skinSkin contact
Acute Toxicity (Inhalation)Potentially harmful if inhaledInhalation
Skin Corrosion/IrritationCauses skin irritationSkin contact
Serious Eye Damage/IrritationCauses serious eye irritationEye contact
Specific Target Organ ToxicityMay cause respiratory irritationInhalation
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling N-Methoxy-N-methyl-1H-indazole-3-carboxamide for disposal, ensure all appropriate safety measures are in place.

Engineering Controls:

  • Fume Hood: All handling and preparation for disposal of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[10].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes[11][12].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use[10][13].

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron may be necessary[11][13].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Based on its potential toxicity and irritant properties, N-Methoxy-N-methyl-1H-indazole-3-carboxamide should be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents[14].

Step 2: Preparing for Disposal
  • Small Quantities (e.g., residual amounts on labware):

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Collect the rinsate in a designated hazardous waste container.

    • The triple-rinsed glassware can then be washed according to standard laboratory procedures.

  • Unused or Expired Product (Solid):

    • If the material is in its original container, ensure the container is securely sealed and properly labeled.

    • If transferring to a waste container, do so inside a fume hood.

  • Solutions Containing the Compound:

    • Collect all solutions in a designated, properly labeled hazardous waste container.

Step 3: Waste Container Management
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap[15].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-Methoxy-N-methyl-1H-indazole-3-carboxamide". Also, include the approximate concentration and any other components in the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials[15]. Ensure the container is kept closed except when adding waste.

Step 4: Final Disposal
  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.

  • Documentation: Complete any required waste manifest forms provided by your EHS department. This ensures proper tracking and disposal in compliance with EPA regulations[16].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

DisposalWorkflow Disposal Workflow for N-Methoxy-N-methyl-1H-indazole-3-carboxamide cluster_prep Preparation cluster_waste_type Identify Waste Form cluster_procedure Disposal Procedure cluster_finalization Final Steps A Assess Hazards & Don PPE B Work in a Fume Hood A->B C Select Waste Type B->C D Small Quantity / Residue C->D Residue E Bulk Solid / Unused Product C->E Solid F Solution C->F Liquid G Rinse with Solvent D->G I Transfer to Waste Container E->I J Pour into Waste Container F->J H Collect Rinsate in Waste Container G->H K Securely Cap & Label Waste Container H->K I->K J->K L Store in Satellite Accumulation Area K->L M Contact EHS for Pickup L->M

Sources

Comprehensive Handling Guide: Personal Protective Equipment for N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in drug discovery, N-Methoxy-N-methyl-1H-indazole-3-carboxamide (CAS No. 351457-12-0) demands a rigorous and informed approach to laboratory safety.[1][2] This guide, developed from the perspective of a Senior Application Scientist, provides essential, in-depth protocols for the safe handling, use, and disposal of this compound. The procedures outlined below are derived from a thorough risk assessment based on the chemical's structure, the known hazards of analogous compounds, and established best practices for handling potent, biologically active molecules.

Hazard Assessment and Risk Analysis: An Evidence-Based Approach

Direct, comprehensive toxicological data for N-Methoxy-N-methyl-1H-indazole-3-carboxamide is not extensively published. Therefore, a conservative safety protocol is mandated, based on data from structurally similar indazole and carboxamide compounds. The primary principle is to treat this compound as hazardous until proven otherwise, given its intended use in developing biologically active agents.[1][3]

Inferred Hazards from Analogous Compounds:

The risk profile is synthesized from Safety Data Sheets (SDS) of closely related indazole derivatives. This approach allows us to anticipate and mitigate potential hazards proactively.

Analogous CompoundCAS NumberReported HazardsSource
1-Methyl-1H-indazole-3-carbaldehyde4002-83-9Skin Irritation (Category 2), Serious Eye Irritation (Category 2).[4]
3-Amino-4-methoxy-1H-indazole886362-07-8Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3).[5]
1H-Indazole-3-carboxamide90004-04-9Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6]

Core Chemical Moieties and Associated Risks:

  • Indazole Scaffold: The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active drugs with anti-inflammatory and anti-tumor properties.[3][7] Unintended exposure could lead to off-target physiological effects. Certain indazole carboxamides have been identified as potent synthetic cannabinoids, highlighting the potential for significant biological activity.[8][9]

  • Weinreb-Nahm Amide: This functional group is designed for specific chemical reactivity, particularly with organometallic reagents.[10] While stable under many conditions, its reactivity profile necessitates careful selection of compatible reagents and avoidance of strong bases, oxidizing agents, or reducing agents unless part of a planned reaction.[4]

Based on this analysis, the primary anticipated risks are acute skin, eye, and respiratory tract irritation , with a potential for unknown systemic effects upon absorption or inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between the researcher and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations involving solid N-Methoxy-N-methyl-1H-indazole-3-carboxamide or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure the rapid dilution of any fugitive emissions.

  • Safety Infrastructure: Eyewash stations and safety showers must be located in immediate proximity to the workstation and be tested regularly.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The following protocol is mandatory for all personnel handling the compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatN95 respirator (if not unpacking in a fume hood)
Weighing Solid Chemical splash gogglesDouble-paired nitrile glovesDisposable gown over lab coatNot required if performed in a fume hood
Solution Preparation Chemical splash gogglesDouble-paired nitrile glovesDisposable gown over lab coatNot required if performed in a fume hood
Reaction/Transfer Chemical splash goggles and face shieldDouble-paired nitrile glovesDisposable gown over lab coatNot required if performed in a fume hood
Waste Disposal Chemical splash gogglesDouble-paired nitrile glovesDisposable gown over lab coatNot required if performed in a fume hood
Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.

  • Enhanced Requirement: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during reaction workups.

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is the base layer of protection.

  • Disposable Gown: A disposable, polyethylene-coated gown with a solid front, back closure, and long, knit-cuffed sleeves must be worn over the lab coat.[11] This provides a liquid-impermeable barrier. Gowns must be changed immediately after a spill or every 2-3 hours during extended operations.[11]

Hand Protection
  • Double Gloving: Double-gloving with powder-free nitrile gloves is required for all handling tasks.[11] This practice protects against undetected pinholes and provides a method for safe removal of the outer glove after a potential contamination event.

  • Glove Selection: Ensure gloves have been tested for resistance to the solvents being used.

  • Procedure: The outer glove cuff should extend over the knit cuff of the disposable gown.[12] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[12] Use a proper removal technique to avoid skin contact with the outer surface of the contaminated glove.[13]

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection.

  • Secondary Control: If any procedure has the potential to generate dust or aerosols outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved N95 respirator is the minimum requirement.[14] Personnel must be properly fit-tested and trained before using a respirator.

Procedural Guidance and Workflow

Adherence to a strict, step-by-step workflow is critical to maintaining a safe operating environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, verify the fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Weighing (Solid):

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the solid compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place a flask containing the appropriate solvent on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

  • Post-Handling:

    • Wipe down the spatula and any surfaces with a solvent-dampened towel.

    • Remove the outer pair of gloves and dispose of them as solid hazardous waste.

    • With the inner gloves still on, remove the disposable gown, then the goggles and face shield.

    • Finally, remove the inner gloves and wash hands thoroughly with soap and water.[4]

Chemical Handling Workflow Diagram

The following diagram illustrates the mandatory workflow for handling N-Methoxy-N-methyl-1H-indazole-3-carboxamide from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal A Receive Compound B Verify Fume Hood Operation A->B C Don Full PPE: - Goggles/Face Shield - Double Nitrile Gloves - Disposable Gown B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Reaction/ Transfer E->F G Decontaminate Glassware & Surfaces F->G H Segregate Waste: - Solid (Gloves, Gowns) - Liquid (Solvents) G->H I Doff PPE Systematically H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of N-Methoxy-N-methyl-1H-indazole-3-carboxamide.

Decontamination and Disposal Plan

A comprehensive plan for managing contamination and waste is non-negotiable.

Spill Management
  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite or a chemical spill pad) to contain the spill.

    • Gently sweep up the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Dispose of all cleaning materials as hazardous solid waste.

Equipment Decontamination
  • All glassware and equipment must be decontaminated before being removed from the fume hood.

  • Rinse equipment three times with an appropriate solvent. The first two rinses should be collected as hazardous liquid waste. The final rinse may be disposed of according to standard laboratory procedures, pending institutional policy.

Waste Disposal
  • Solid Waste: All contaminated disposables, including gloves, gowns, weigh boats, paper towels, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste: All solutions containing the compound and the initial solvent rinses from decontamination must be collected in a sealed, properly labeled hazardous liquid waste container.

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant, strictly following local, state, and federal regulations.[4][5]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-indazole-3-carbaldehyde.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Amino-4-methoxy-1H-indazole.
  • CP Lab Safety. (n.d.). N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Al-dujaili, A. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4938. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • GlobalSafetyManagement. (n.d.). Safety Data Sheet: Rink Amide AM Resin. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]

  • CDC. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 18). Safety Data Sheet.
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Louisiana Department of Health. (2014, March 20). DHH Issues Emergency Rule Banning the Sale or Use of Eight Additional Synthetic Drugs. Retrieved from [Link]

  • Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry. Retrieved from [Link]

  • Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... Forensic Toxicology, 31, 93–100. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.